UR-144 Degradant
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3,4-trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-6-7-10-13-22-15-18(17-11-8-9-12-19(17)22)20(23)14-21(4,5)16(2)3/h8-9,11-12,15H,2,6-7,10,13-14H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJHWTCAQOYUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043141 | |
| Record name | 3,3,4-Trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609273-88-2 | |
| Record name | 3,3,4-Trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609273882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,4-Trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4-TRIMETHYL-1-(1-PENTYL-1H-INDOL-3-YL)PENT-4-EN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26S4AX8CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Structure of a Potent Pyrolytic Byproduct: A Technical Guide to the UR-144 Degradant
Introduction: The Evolving Landscape of Synthetic Cannabinoids and the Imperative of Degradant Analysis
The proliferation of synthetic cannabinoids presents a continuous challenge to the scientific and medical communities. Among these, UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) has been a compound of significant interest due to its prevalence and potent cannabinoid receptor activity.[1][2] However, the pharmacological and toxicological profile of UR-144 is not solely defined by the parent compound. The common route of administration for many synthetic cannabinoids, smoking, introduces a critical variable: thermal degradation.[3][4] This guide provides an in-depth technical examination of the primary thermal degradation product of UR-144, a substance with its own distinct chemical identity and enhanced biological activity. Understanding the structure and formation of this degradant is paramount for researchers, forensic chemists, and drug development professionals in accurately assessing the effects of UR-144 consumption.
The Chemical Identity of the UR-144 Degradant
The primary thermal degradant of UR-144 is not a minor impurity but a significant transformation product that forms readily upon heating.[5] This process involves the pyrolytic opening of the strained tetramethylcyclopropyl ring, resulting in a structurally distinct alkene.[3][6][7]
Systematic Name: 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one[5][8]
Synonyms: UR-144 Degradant, KM-X1 Degradant, UR-144 3,3,4-Trimethylpentenoyl isomer[5]
Core Structural Features
The transformation from UR-144 to its primary degradant is characterized by the following key structural changes:
-
Ring Opening: The cyclopropane ring, a three-membered ring system with significant ring strain, undergoes cleavage.
-
Alkene Formation: The ring-opening process results in the formation of a double bond, specifically a pent-4-en-1-one moiety.
-
Conservation of the Indole Core and N-Pentyl Chain: The indole-3-yl-methanone core and the N-pentyl chain of the parent UR-144 molecule remain intact during this primary degradation pathway.
The following table summarizes the key chemical properties of the UR-144 degradant:
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₉NO | [5] |
| Molecular Weight | 311.5 g/mol | [5] |
| SMILES | O=C(CC(C)(C)C(C)=C)C1=CN(CCCCC)C2=C1C=CC=C2 | [5] |
| InChI Key | NBJHWTCAQOYUND-UHFFFAOYSA-N | [5] |
The Pyrolytic Transformation: A Mechanistic Overview
The formation of the UR-144 degradant is a direct consequence of the thermal stress applied during smoking or vaporization. The high temperatures provide the activation energy necessary to overcome the strain of the tetramethylcyclopropyl ring, leading to homolytic cleavage of a carbon-carbon bond within the ring. This is followed by a rearrangement to form the more stable alkene structure.
Caption: Pyrolytic conversion of UR-144 to its primary degradant.
This transformation is not a minor side reaction; studies have shown that UR-144 can be almost completely converted to this degradant under smoking simulation conditions.[9] This highlights the critical importance of considering the degradant's properties when evaluating the pharmacological effects of smoked UR-144.
Enhanced Potency: A Consequence of Structural Change
A significant finding regarding the UR-144 degradant is its increased potency at cannabinoid receptors compared to the parent compound.[4][10][11] Studies have demonstrated that the degradant exhibits a higher binding affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids.[3][7] This suggests that the process of smoking UR-144 not only delivers the drug but also transforms it into a more potent agonist, potentially leading to more pronounced and unpredictable physiological and psychological effects.
Analytical Characterization: A Methodological Workflow
The identification and characterization of the UR-144 degradant rely on a combination of advanced analytical techniques. The following outlines a typical workflow for its analysis in seized materials or biological samples.
Caption: Analytical workflow for the identification of UR-144 degradant.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a cornerstone technique for the identification of the UR-144 degradant, particularly due to the thermal nature of the injection port which can mimic the pyrolysis process.[5]
1. Sample Preparation:
- For herbal mixtures, extract a representative sample with a suitable organic solvent such as methanol or acetonitrile.
- For biological fluids (e.g., urine), perform a liquid-liquid or solid-phase extraction to isolate the analytes.[12]
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
- Injector Temperature: 250-280 °C (to facilitate potential in-source degradation for confirmation).
- Oven Program: Start at 100 °C, ramp to 300 °C at 20 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-550 amu.
3. Data Analysis:
- The UR-144 degradant will typically elute slightly later than the parent UR-144.
- The mass spectrum of the degradant is distinct from UR-144. A prominent fragment ion is often observed at an m/z value 15 amu greater than the base peak of UR-144, which is consistent with a McLafferty rearrangement that is not possible in the parent compound.[5]
- Compare the obtained mass spectrum with a reference spectrum from a certified standard or a spectral library for positive identification.
Conclusion: The Critical Role of Degradant Profiling
The chemical structure of the primary UR-144 degradant, 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one, is now well-established. Its formation through pyrolysis is a key consideration in the analysis and pharmacological evaluation of UR-144. The enhanced potency of this degradant underscores the necessity for comprehensive analytical methods that can differentiate between the parent compound and its pyrolytic byproducts. For researchers and drug development professionals, a thorough understanding of such degradation pathways is essential for developing safer therapeutic agents and for accurately assessing the risks associated with illicitly used synthetic cannabinoids.
References
-
Marshall University. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]
-
Adamowicz, P., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(4), 205-213. [Link]
-
Tran, V., et al. (2019). Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Forensic Toxicology, 37(2), 346-359. [Link]
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Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Cancers, 13(6), 1435. [Link]
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Tran, V., et al. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Forensic Toxicology, 36(2), 426-437. [Link]
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ResearchGate. (n.d.). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
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Kaizaki-Mitsumoto, A., et al. (2018). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 43(1), 65-71. [Link]
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ResearchGate. (n.d.). Chemical structures of XLR-11 (a), XLR-11 degradant (b), UR-144 (c) and... [Link]
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Adamowicz, P., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(4), 205-213. [Link]
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ResearchGate. (n.d.). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. [Link]
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Kennedy, P. D. (n.d.). Characterization of the thermal degradation product of UR-144. Scribd. [Link]
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Bertin Bioreagent. (n.d.). UR-144 Degradant. [Link]
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Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]
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ResearchGate. (n.d.). Chemical structure UR-144. [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
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World Health Organization. (2014). UR-144 Critical Review Report. [Link]
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Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. [Link]
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Kaizaki-Mitsumoto, A., et al. (2018). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed. [Link]
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Taylor & Francis. (n.d.). UR-144 – Knowledge and References. [Link]
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An In-depth Technical Guide on the Thermal Degradation of UR-144
Introduction
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that has been identified in various "legal high" products.[1] As a potent agonist of the CB2 receptor, its pharmacological profile has been of interest to the scientific community.[2] However, the common method of administration for synthetic cannabinoids, smoking, introduces a critical variable: thermal degradation.[3][4] This guide provides a comprehensive technical overview of the thermal degradation of UR-144, focusing on the core mechanism, the resulting degradants, and the analytical methodologies required for their characterization. Understanding this transformation is paramount for researchers, forensic scientists, and drug development professionals, as the degradation products can exhibit significantly different pharmacological and toxicological profiles compared to the parent compound.[4][5]
The Core Mechanism: Thermally Induced Ring Opening
The defining structural feature of UR-144, and the locus of its thermal instability, is the sterically strained tetramethylcyclopropyl moiety.[6] When subjected to the high temperatures associated with smoking or vaporization (ranging from 200°C to over 800°C), this cyclopropyl ring undergoes a cleavage and rearrangement process.[6][7]
The prevailing proposed mechanism is a heterolytic ring cleavage, potentially facilitated by trace nucleophiles like water or residual solvents. This cleavage results in the formation of a more stable, ring-opened alkene structure.[8] This transformation is not a minor alteration; it fundamentally changes the three-dimensional structure of the molecule and, consequently, its interaction with cannabinoid receptors.
The Primary Degradation Product
The major pyrolysis product of UR-144 has been identified as 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one, often referred to as the "UR-144 degradant".[1][9] This structural isomer is formed through the opening of the tetramethylcyclopropyl ring.[1][3][4] It is crucial to note that this degradant is not merely an impurity but a significant product formed under conditions mimicking real-world use.[10] Studies have shown that UR-144 can almost completely convert to this degradant upon heating.[1]
Visualizing the Degradation Pathway
The thermal degradation of UR-144 can be conceptually illustrated as a workflow from the parent compound to its primary degradant, which then undergoes further metabolic transformations in the body.
Caption: Workflow of UR-144 thermal degradation to its primary degradant and subsequent metabolism.
Pharmacological Implications of Thermal Degradation
A critical aspect of studying the thermal degradation of UR-144 is the altered pharmacological activity of its degradant. Research has demonstrated that the UR-144 degradant exhibits a significantly higher agonist activity at the human CB1 receptor compared to the parent compound.[4] This increased potency at the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids, suggests that the act of smoking UR-144 may enhance its psychological effects.[4] Furthermore, in vivo studies in mice have shown that the degradant induces greater hypothermic and akinetic actions than UR-144, reinforcing the notion of its increased potency.[4]
| Compound | CB1 Receptor Activity (EC50) | In Vivo Effects (Mice) |
| UR-144 | Lower Agonist Activity | Weaker hypothermic and akinetic actions |
| UR-144 Degradant | ~4-fold Higher Agonist Activity | Augmented hypothermic and akinetic actions |
Table 1: Comparison of Pharmacological Activity between UR-144 and its Thermal Degradant.[4]
Analytical Methodologies for Characterization
The identification and characterization of UR-144 and its thermal degradant necessitate a multi-faceted analytical approach. Forced degradation studies, where the drug substance is subjected to stress conditions such as heat, are essential to predict and identify potential degradation products.
Experimental Protocol: Forced Thermal Degradation
A standardized protocol for the forced thermal degradation of UR-144 is crucial for reproducible results.
Objective: To generate the primary thermal degradant of UR-144 for subsequent analytical characterization.
Materials:
-
UR-144 standard
-
Methanol (or other suitable solvent)
-
Spot plate and watch glass
-
Calibrated hot plate
-
Analytical instrumentation (GC-MS, LC-MS/MS)
Procedure:
-
Prepare a solution of UR-144 in a suitable solvent (e.g., methanol).
-
Place a known amount of the UR-144 standard onto a spot plate.
-
Cover the spot plate with a watch glass.
-
Heat the spot plate on a hot plate set to a controlled temperature (e.g., 300°C) for a specified duration (e.g., 15 minutes).[7]
-
Allow the sample to cool to room temperature.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Analyze the heated sample alongside an unheated control using appropriate analytical techniques.
Chromatographic and Spectrometric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the analysis of UR-144 and its degradants.[11][12]
-
GC-MS: This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds. The UR-144 degradant is a common impurity observed during GC-MS analysis of UR-144 samples due to the high temperatures of the injection port.[9] The mass spectrum of the degradant exhibits a characteristic fragment ion that is 15 atomic mass units greater than the base peak of UR-144, which is consistent with a McLafferty rearrangement that does not occur in the parent compound.[9]
-
LC-MS/MS: This method is invaluable for analyzing the parent compound and its metabolites in biological matrices, such as blood and urine.[11][12] It offers high sensitivity and selectivity, allowing for the detection of trace amounts of the parent drug and its various metabolites, including those of the pyrolysis product.[12]
Caption: A typical analytical workflow for the characterization of UR-144 and its thermal degradant.
Conclusion
The thermal degradation of UR-144 is a critical consideration for any scientific investigation of this synthetic cannabinoid. The thermally induced ring-opening of the tetramethylcyclopropyl moiety leads to the formation of a primary degradant with significantly altered and enhanced pharmacological activity. This in-depth understanding of the degradation mechanism and the resulting products is essential for accurate toxicological assessment, forensic analysis, and the development of future therapeutic agents. The analytical workflows presented here, employing forced degradation studies coupled with advanced chromatographic and spectrometric techniques, provide a robust framework for the comprehensive characterization of UR-144 and its thermal degradants.
References
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Adamowicz, P., Zuba, D., & Byrska, B. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 299-306. [Link]
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Kaizaki-Mitsumoto, A., Hataoka, K., Takebayashi-Ohsawa, M., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of Toxicological Sciences, 42(3), 335-341. [Link]
-
Adamowicz, P., & Zuba, D. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 277-286. [Link]
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Kavanagh, P., Grigoryev, A., Savchuk, S., Mikhura, I., & Formanovsky, A. (2013). UR-144 in products sold via the Internet: identification of related compounds and characterization of pyrolysis products. Drug Testing and Analysis, 5(8), 683-692. [Link]
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Kaizaki-Mitsumoto, A., Hataoka, K., Takebayashi-Ohsawa, M., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed, 42(3), 335-341. [Link]
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Kennedy, P. D., Endres, G. W., Deakin, A., & Eckre, D. (n.d.). Characterization of the Thermal Degradation Product of UR-144. Scribd. [Link]
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Cieślak, M., Szałek, E., & Rojkiewicz, M. (2019). The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. Forensic Science International, 301, 1-9. [Link]
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Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]
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Couch, R. A., Cawrse, B. M., & Gerona, R. R. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. Archives of Toxicology, 93(8), 2271-2280. [Link]
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Eckre, D. (n.d.). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. [Link]
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Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]
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Thomas, B. F., et al. (2017). Thermolytic degradation of synthetic cannabinoids: chemical exposures and pharmacological consequences. The Journal of pharmacology and experimental therapeutics, 361(1), 162-171. [Link]
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ResearchGate. (n.d.). The paths of syntheses, chemical characteristicsand stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. [Link]
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Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
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Thomas, B. F., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. The Journal of pharmacology and experimental therapeutics, 361(1), 162-171. [Link]
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Thomas, B. F., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. The Journal of pharmacology and experimental therapeutics, 361(1), 162-171. [Link]
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United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
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Waters Corporation. (n.d.). Forced Degradation of Cannabidiol. [Link]
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University of Technology Sydney. (n.d.). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. OPUS at UTS. [Link]
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Whitepaper: The Pyrolytic Transformation of UR-144 and the Emergence of a Bioactive Ring-Opened Isomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic cannabinoid UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) represents a significant case study in the analytical and toxicological assessment of illicitly used substances. A primary route of administration for UR-144 is smoking, a process that subjects the molecule to extreme temperatures and induces pyrolysis. This guide provides a detailed examination of the thermal degradation of UR-144, focusing on the formation of its principal pyrolysis product: a structurally distinct, ring-opened isomer. We will explore the underlying chemical mechanism, the profound implications of this transformation on cannabinoid receptor activity, and the critical analytical strategies required for its accurate identification and differentiation from the parent compound. This document serves as a technical resource for professionals in toxicology, forensic science, and pharmacology, offering field-proven insights into why understanding this pyrolytic pathway is essential for both clinical assessment and future drug development.
Introduction: The Analytical Challenge of Smoked Cannabinoids
UR-144 is a synthetic cannabinoid featuring a bulky tetramethylcyclopropyl (TMCP) moiety, a structural feature designed to confer high affinity for the cannabinoid type 1 (CB1) receptor.[1] Its widespread abuse, primarily through smoking "herbal incense" blends, introduces a critical variable into its pharmacology: thermal degradation.[2][3][4] The high temperatures associated with smoking (ranging from 700°C to over 900°C during inhalation) are sufficient to induce significant chemical transformations before the compound reaches the user's bloodstream.[5]
For UR-144, this is not a simple decomposition but a specific molecular rearrangement. The sterically strained TMCP ring undergoes pyrolysis to form a stable, ring-opened alkene isomer.[6][7][8] This transformation is not merely an analytical curiosity; the resulting isomer, often termed the "UR-144 degradant," exhibits significantly altered biological activity.[2][3] Therefore, any toxicological or pharmacological assessment that fails to account for this pyrolytic product will be fundamentally incomplete, potentially underestimating the psychoactive potency and overall risk profile of smoked UR-144.
The Mechanism of Thermal Ring-Opening
The central event in the pyrolysis of UR-144 is the cleavage of its TMCP ring. This four-membered ring is inherently strained, making it susceptible to rearrangement under thermal stress.[5][9] The process results in the formation of an isomeric alkene, specifically identified as 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one.[10]
The prevailing hypothesis suggests a heterolytic ring cleavage mechanism.[10] This process is likely facilitated by the electron-withdrawing carbonyl group and may be aided by trace nucleophiles present in the sample matrix. The result is a thermodynamically more stable acyclic structure.
Caption: Pyrolytic conversion of UR-144 to its ring-opened isomer.
This reaction is highly efficient at elevated temperatures. In analytical settings, it is commonly observed in the heated inlet of a gas chromatograph (GC), meaning that analysis of a pure UR-144 standard by GC-MS will often yield two distinct peaks: the parent compound and its thermal degradant.[10][11] This artifact underscores the necessity of employing complementary analytical techniques to accurately profile a sample.
Biological Significance: An Unforeseen Amplification of Potency
The structural rearrangement from UR-144 to its pyrolytic isomer has profound pharmacological consequences. The ring-opened degradant is not an inactive byproduct; rather, it is a potent cannabinoid agonist in its own right.
Crucially, studies have demonstrated that the ring-opened isomer possesses an approximately four-fold higher agonist activity at the human CB1 receptor compared to the parent UR-144 molecule.[2][3] This increased potency translates to augmented hypothermic and akinetic effects in animal models, suggesting that the act of smoking UR-144 may significantly enhance its psychological and physiological impact.[2][3]
| Compound | Molecular Formula | Molecular Weight | Relative CB1 Agonist Activity |
| UR-144 | C₂₁H₂₉NO | 311.47 | 1x |
| Ring-Opened Isomer | C₂₁H₂₉NO | 311.47 | ~4x |
| Table 1. Comparison of UR-144 and its Pyrolysis Product. |
This finding is critical for drug development professionals and toxicologists. It implies that in vitro binding assays performed solely on the parent drug may not accurately predict the in vivo effects following inhalation. Furthermore, the metabolites of this more potent pyrolysis product are readily detected in the urine of users, making them essential biomarkers for confirming consumption and understanding the resulting toxidrome.[7][8][12]
Analytical Methodologies: A Dual-Pronged Approach
To obtain a complete and accurate chemical profile of samples containing UR-144, a self-validating analytical system employing both "soft" and "hard" ionization techniques is required. This typically involves a combination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: A dual-analysis workflow for comprehensive UR-144 characterization.
Protocol: LC-MS/MS for Parent Drug Quantification
This method is essential for determining the concentration of intact UR-144 in a sample, as it avoids the high temperatures that cause pyrolytic conversion.
Objective: To quantify UR-144 without inducing thermal degradation.
Methodology:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by deionized water.
-
Load the pre-treated sample (e.g., hydrolyzed urine, plasma, or dissolved powder).
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte using an appropriate solvent (e.g., methanol or acetonitrile, often with a small percentage of a modifier like formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might run from 95% A to 5% A over 8-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
UR-144: Precursor ion (m/z 312.2) -> Product ions (e.g., m/z 155.1, 214.1).
-
Internal Standard (e.g., UR-144-d5): Corresponding shifted m/z values.
-
-
Validation: The resulting chromatogram should show a single, sharp peak corresponding to UR-144, validated against a certified reference standard. The absence of the ring-opened isomer confirms the integrity of the analysis.
-
Protocol: GC-MS for Isomer Identification
This method leverages the thermal conversion in the GC inlet to confirm the presence of UR-144 by observing its characteristic pyrolysis product.
Objective: To identify UR-144 and its ring-opened thermal degradant.
Methodology:
-
Sample Preparation:
-
Perform a simple dilute-and-shoot or solvent extraction into a GC-compatible solvent like methanol or ethyl acetate. Derivatization is typically not required.
-
-
Gas Chromatography:
-
Inlet Temperature: 250°C - 280°C (sufficient to induce pyrolysis).
-
Column: A non-polar column, such as one with a 5% phenyl polysiloxane phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at ~150°C, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
-
Mass Spectrometry (Electron Ionization):
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-550.
-
Data Interpretation: The resulting total ion chromatogram (TIC) will display two major peaks with the same molecular ion (m/z 311).
-
Peak 1 (UR-144): Exhibits a characteristic fragmentation pattern.
-
Peak 2 (Ring-Opened Isomer): Appears at a slightly later retention time and is distinguished by a prominent fragment ion resulting from a McLafferty rearrangement, which is not observed for the parent compound.[10]
-
-
| Compound | Key Distinguishing EI Fragments (m/z) | Note |
| UR-144 | 311 (M+), 155, 127 | Fragmentation of the intact cyclopropyl ring system. |
| Ring-Opened Isomer | 311 (M+), 229, 214, 155 | The presence of a prominent m/z 229 ion is a strong indicator of the isomer formed via McLafferty rearrangement.[11] |
| Table 2. Key Mass Fragments for Differentiating UR-144 and its Pyrolysis Product in GC-MS. |
Conclusion and Future Outlook
The pyrolytic formation of a ring-opened isomer from UR-144 is a compelling example of how the route of administration can fundamentally alter the pharmacology of a drug. For researchers and clinicians, the key takeaway is that the psychoactive compound delivered to the brain via smoking is not solely UR-144, but a mixture containing a more potent CB1 agonist. This has direct implications for understanding user reports, predicting toxic effects, and developing effective treatment strategies.
For analytical scientists, this case highlights the limitations of relying on a single methodology. A comprehensive analysis necessitates a dual-pronged approach, using LC-MS/MS to quantify the parent drug and GC-MS to confirm its identity through its characteristic thermal degradant. This self-validating workflow ensures both accuracy and confidence in the results. As new synthetic cannabinoids with similarly strained ring systems emerge, the lessons learned from UR-144 will remain an indispensable guide for the forensic and drug development communities.
References
-
Uemura, N., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 42(3), 335-341. [Link]
-
Uemura, N., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed, PMID: 28496039. [Link]
-
Adamowicz, P., & Lechowicz, W. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 320-327. [Link]
-
Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]
-
Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]
-
Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. PubMed, PMID: 23592752. [Link]
-
Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 265-276. [Link]
-
Kavanagh, P., et al. (2013). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Drug Testing and Analysis, 5(5), 339-347. [Link]
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Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... Archives of Toxicology, 93(3), 739-751. [Link]
-
Kennedy, P. D., et al. (2013). Characterization of the Thermal Degradation Product of UR-144. Scribd. [Link]
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Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. ResearchGate. [Link]
-
Fu, S., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. The AAPS Journal, 20(3), 59. [Link]
-
Fu, S., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. ResearchGate. [Link]
-
Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... ResearchGate. [Link]
-
Eckre, D. (n.d.). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. [Link]
-
Center for Forensic Science Research & Education. (2025). Despentyl-UR-144. NPS Discovery. [Link]
-
Celik, S., et al. (2020). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Taylor & Francis Online. [Link]
-
Celik, S., et al. (2020). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. PubMed, PMID: 32367727. [Link]
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The Pyrolytic Transformation of UR-144: A Comprehensive Pharmacological Profile of its Primary Degradant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of psychoactive substances is in a perpetual state of flux, with synthetic cannabinoids representing a significant and evolving class of compounds. Among these, UR-144 emerged as a notable entity, designed for its high affinity for the peripheral cannabinoid receptor (CB2). However, the common route of administration for many synthetic cannabinoids, smoking, introduces a critical variable: thermal degradation. This guide provides a detailed exploration of the pharmacological profile of the primary thermal degradant of UR-144, a compound with distinct and enhanced central nervous system activity compared to its parent molecule. As a Senior Application Scientist, the following sections will dissect the chemical identity, receptor interaction, and functional consequences of this transformation, offering field-proven insights and methodologies for its investigation.
The Genesis of a Novel Psychoactive Agent: Thermal Degradation of UR-144
UR-144, chemically identified as (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, was initially synthesized by Abbott Laboratories.[1] While designed for CB2 selectivity, its use in illicit herbal blends, often smoked, leads to the formation of a primary thermal degradant.[2][3] This process, known as pyrolysis, involves the heat-induced cleavage of the tetramethylcyclopropyl ring, resulting in a ring-opened isomer.[2]
Chemical Identity of the UR-144 Degradant:
The primary thermal degradant of UR-144 has been identified as 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one . This structural alteration is pivotal to its altered pharmacological profile.
Cannabinoid Receptor Pharmacology: A Shift in Selectivity and Potency
The defining characteristic of the UR-144 degradant is its significantly enhanced activity at the cannabinoid receptor type 1 (CB1), the primary mediator of the psychoactive effects of cannabinoids. This contrasts with the parent compound, UR-144, which displays a notable preference for the CB2 receptor.[1]
Receptor Binding and Functional Activity
While specific binding affinity values (Ki) for the UR-144 degradant are not extensively reported in the available literature, functional assay data provides compelling evidence of its potent CB1 receptor agonism.
| Compound | CB1 EC50 (ng/mL) | CB2 EC50 (ng/mL) | Reference |
| UR-144 Degradant | 1.9 | 2.5 | [4] |
| UR-144 | 8.5 | 3.6 | [4] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
As the data indicates, the UR-144 degradant is approximately 4.5 times more potent at the CB1 receptor than its parent compound.[2][4] This increased potency at the CB1 receptor is the primary driver of its augmented psychoactive effects. Notably, the degradant retains potent activity at the CB2 receptor.[4]
The following diagram illustrates the signaling pathway activated by the UR-144 degradant at the CB1 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Caption: CB1 Receptor Signaling Pathway of UR-144 Degradant.
In-Vivo Pharmacological Effects
Experimental Protocols for Pharmacological Characterization
To ensure scientific rigor and reproducibility, the following sections provide detailed, step-by-step methodologies for key experiments used to characterize the pharmacological profile of the UR-144 degradant.
Cannabinoid Receptor Functional Assay: cAMP Accumulation
This protocol describes a cell-based assay to determine the functional potency of the UR-144 degradant as an agonist at CB1 and CB2 receptors by measuring the inhibition of forskolin-stimulated cAMP accumulation.
Objective: To determine the EC50 value of the UR-144 degradant at human CB1 and CB2 receptors.
Materials:
-
HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
UR-144 degradant.
-
cAMP assay kit (e.g., LANCE® Ultra cAMP Assay kit, cAMP-Glo™ Assay).[4][5]
-
White, opaque 96-well or 384-well microplates.
-
Plate reader capable of measuring the output of the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Culture the CB1 or CB2 expressing cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into the wells of a white, opaque microplate at a predetermined density. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the UR-144 degradant in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in assay buffer to achieve a range of final assay concentrations. Also, prepare a stock solution of forskolin.
-
Assay: a. Aspirate the culture medium from the wells. b. Add assay buffer containing a phosphodiesterase inhibitor such as IBMX (to prevent cAMP degradation) to each well and incubate for a short period. c. Add the serially diluted UR-144 degradant to the appropriate wells. d. Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. e. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Add the detection reagents from the cAMP assay kit to each well. c. Incubate as recommended by the kit protocol.
-
Data Acquisition and Analysis: a. Measure the signal (e.g., luminescence or fluorescence) using a plate reader. b. Generate a dose-response curve by plotting the signal against the logarithm of the UR-144 degradant concentration. c. Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
Caption: Experimental Workflow for cAMP Functional Assay.
Cannabinoid Receptor Binding Assay: Radioligand Competition
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the UR-144 degradant for CB1 and CB2 receptors.
Objective: To determine the Ki value of the UR-144 degradant at human CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.
-
Radioligand with high affinity for cannabinoid receptors (e.g., [³H]CP-55,940).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
UR-144 degradant.
-
Non-specific binding control (a high concentration of a known cannabinoid receptor agonist/antagonist, e.g., WIN 55,212-2).
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from CB1 or CB2 expressing cells through homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Compound and Radioligand Preparation: Prepare a serial dilution of the UR-144 degradant in assay buffer. Prepare the radioligand solution in assay buffer at a concentration near its Kd.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following for each concentration of the UR-144 degradant:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Competition Binding: Cell membranes + radioligand + UR-144 degradant.
-
Non-specific Binding: Cell membranes + radioligand + non-specific binding control.
-
-
Incubation: Incubate the reactions at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: a. Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus. b. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: a. Place the filters into scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the UR-144 degradant concentration to generate a competition curve. c. Determine the IC50 (the concentration of the degradant that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion and Future Directions
The thermal degradation of UR-144 during smoking represents a critical transformation that significantly alters its pharmacological profile. The resulting ring-opened degradant, 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one, exhibits markedly increased potency at the CB1 receptor, providing a molecular basis for the enhanced psychoactive effects observed in users. This guide has provided a comprehensive overview of the chemical, in-vitro, and in-vivo pharmacology of this important compound, along with detailed protocols for its further investigation.
Future research should focus on obtaining precise binding affinity (Ki) values for the UR-144 degradant at both CB1 and CB2 receptors to provide a more complete understanding of its receptor interaction profile. Furthermore, more extensive in-vivo studies are warranted to quantify its behavioral and physiological effects in greater detail, including its potential for producing tolerance, dependence, and other adverse effects. A thorough understanding of the pharmacological and toxicological properties of synthetic cannabinoid degradants is paramount for both forensic analysis and public health initiatives.
References
-
Kaizaki-Mitsumoto, A., Hataoka, K., Abe, K., Kumamoto, H., & Numazawa, S. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of toxicological sciences, 42(3), 335–341. [Link][2][3]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Marshall University. (n.d.). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. [Link]
-
Kaizaki-Mitsumoto, A., Hataoka, K., Abe, K., Kumamoto, H., & Numazawa, S. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB 1 receptor and cannabimimetic effects in mice. J-STAGE. [Link][3]
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Taylor & Francis. (n.d.). UR-144 – Knowledge and References. [Link]
-
Pacher, P., & Steffens, S. (2012). Ranges of Ki values for certain cannabinoid CB1 and/or CB2 receptor... ResearchGate. [Link]
-
Pamplona, F. A., & Takahashi, R. N. (2012). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. [Link]
-
Marshall University Scholar. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link][4]
-
ResearchGate. (n.d.). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. [Link]
-
World Health Organization. (2017). UR-144 Critical Review Report. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2024). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. [Link]
-
PubMed. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. [Link]
-
ResearchGate. (n.d.). Assay of CB1 Receptor Binding. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link][5]
-
Frontiers. (n.d.). Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. [Link]
-
ResearchGate. (n.d.). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. [Link]
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In-vitro activity of UR-144 Degradant on cannabinoid receptors.
An In-Depth Technical Guide to the In-Vitro Activity of UR-144 Degradant on Cannabinoid Receptors
Abstract
UR-144 [(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone] is a synthetic cannabinoid receptor agonist (SCRA) originally developed by Abbott Laboratories with a higher affinity for the peripheral CB2 receptor over the central CB1 receptor.[1][2] However, its common route of administration, smoking, subjects the compound to high temperatures, leading to thermal degradation.[3][4] This process is not one of inactivation but of chemical transformation, yielding a primary, ring-opened isomer known as the UR-144 degradant.[3][5] This guide provides a detailed examination of the in-vitro pharmacological profile of this specific degradant. We will explore the causality behind its formation, its altered affinity and functional activity at cannabinoid receptors, and the detailed methodologies required for its scientific investigation. The findings reveal that the pyrolysis of UR-144 creates a new psychoactive substance with significantly augmented potency, particularly at the CB1 receptor, carrying profound implications for researchers, toxicologists, and drug development professionals.[3][5]
Introduction: The Hidden Pharmacology of Pyrolysis
Synthetic cannabinoids represent a vast and structurally diverse class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[6] UR-144 was initially synthesized as a research tool, notable for its selectivity towards the CB2 receptor, which is primarily associated with immune function and therapeutic effects, as opposed to the CB1 receptor, which mediates the psychoactive effects.[2][7]
However, the pharmacological profile of a compound as documented in its pure form can be misleading if its common method of use is not considered. SCRAs are frequently smoked in herbal blends.[3][8] The intense heat from this process, which can reach 700-900°C, is sufficient to induce pyrolysis, fundamentally altering the chemical structure of the parent compound before it reaches its biological target.[4] In the case of UR-144, this thermal stress leads to the formation of a stable, ring-opened isomer.[4][9] Understanding the pharmacology of this degradant is critical, as it is this transformed molecule, not just the parent UR-144, that is responsible for the ultimate physiological and toxicological effects observed in users.[3]
Genesis and Structure of the UR-144 Degradant
The defining structural feature of UR-144 is its sterically strained tetramethylcyclopropyl moiety.[9] This high-energy ring system is susceptible to cleavage under thermal duress. Pyrolysis induces a rearrangement reaction that opens the cyclopropyl ring, resulting in the formation of an isomeric alkene.[3][9][10] This primary thermal degradant has been identified as [1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one].[10]
Caption: Thermal degradation pathway of UR-144 to its ring-opened isomer.
This structural alteration, while seemingly minor, has a dramatic impact on how the molecule interacts with cannabinoid receptors, transforming its pharmacological profile from a CB2-selective agonist to a potent dual agonist with significantly increased activity at the CB1 receptor.[7]
In-Vitro Pharmacological Characterization
Rationale for In-Vitro Assessment
In-vitro assays are indispensable tools for dissecting the molecular pharmacology of novel compounds. They provide a controlled environment to quantify two key parameters:
-
Binding Affinity (Kᵢ): Measures the strength of the interaction between a ligand and a receptor. A lower Kᵢ value indicates a higher affinity. This is typically determined using competitive radioligand binding assays.[11]
-
Functional Activity (EC₅₀/Eₘₐₓ): Measures the biological response produced by the ligand. The EC₅₀ is the concentration required to produce 50% of the maximum possible effect (Eₘₐₓ), indicating the ligand's potency.[7] For CB1 and CB2 receptors, which are Gᵢ/Gₒ-coupled, agonist activity is often measured by the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP).[6][12]
By characterizing the degradant using these assays, we can directly compare its activity to the parent compound and predict its potential for producing psychoactive and other physiological effects.
Cannabinoid Receptor Functional Activity: A Shift in Potency
Functional assays reveal a significant shift in the activity of the UR-144 degradant compared to the parent molecule. While UR-144 is more potent at the CB2 receptor, its thermal degradant displays a marked increase in potency at the CB1 receptor, making it a more powerful psychoactive agent.[3][5][7]
One key study utilized a mammalian cell-based bioassay measuring intracellular cAMP levels to determine the potency (EC₅₀) of UR-144 and its degradant at both CB1 and CB2 receptors.[7] The results compellingly demonstrate this pharmacological shift.
Table 1: Functional Potency (EC₅₀) of UR-144 vs. UR-144 Degradant
| Compound | CB1 EC₅₀ (ng/mL) | CB2 EC₅₀ (ng/mL) | Key Finding |
|---|---|---|---|
| UR-144 | 8.5[7] | 3.6[7] | More potent at CB2 |
| UR-144 Degradant | 1.9 [7] | 2.5 [7] | ~4.5x more potent at CB1 than parent UR-144 |
EC₅₀ (half-maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect. A lower EC₅₀ value corresponds to a higher potency. Data sourced from Longe et al.[7]
These data are corroborated by other research indicating the UR-144 degradant has approximately four-fold higher agonist activity at the human CB1 receptor compared to UR-144.[3][5] This transformation is critically important: the act of smoking UR-144 effectively bio-activates the compound into a more potent CB1 agonist, thereby increasing its potential for producing strong, and potentially adverse, psychoactive effects.[3]
Caption: Agonist activation of Gᵢ/Gₒ-coupled cannabinoid receptors.
Key Experimental Methodologies
To ensure trustworthiness and reproducibility, the protocols used to derive pharmacological data must be robust and well-validated. Below are detailed, step-by-step methodologies for the core in-vitro assays used to characterize compounds like the UR-144 degradant.
Protocol: Radioligand Competitive Binding Assay for CB Receptors
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the receptor.
Objective: To determine the concentration of the UR-144 degradant that displaces 50% of a specific radioligand (e.g., [³H]CP-55,940) from CB1 or CB2 receptors (IC₅₀), which is then used to calculate the Kᵢ value.
Materials:
-
Cell membranes from CHO-K1 or HEK-293 cells stably expressing human CB1 or CB2 receptors.[11]
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).[13]
-
Test Compound: UR-144 Degradant, dissolved in DMSO.
-
Non-specific binding control: WIN 55,212-2 or CP-55,940 (unlabeled) at a high concentration (e.g., 10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[13]
-
96-well microplates, glass fiber filter mats, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Plate Setup: Designate wells for Total Binding (radioligand + membranes), Non-Specific Binding (radioligand + membranes + high concentration of unlabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of UR-144 degradant).
-
Reagent Preparation: Prepare serial dilutions of the UR-144 degradant in binding buffer. The final DMSO concentration in all wells should be kept constant and low (<1%) to avoid interference.
-
Incubation: To each well, add:
-
50 µL of binding buffer (for Total Binding) OR 50 µL of non-specific control OR 50 µL of UR-144 degradant dilution.
-
50 µL of [³H]CP-55,940 diluted in buffer to a final concentration near its K₋ value (e.g., 0.5-1.5 nM).[14]
-
100 µL of the cell membrane preparation (e.g., 10-20 µg of protein per well).
-
-
Binding Equilibrium: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[13]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (pre-soaked in buffer). This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold binding buffer (without BSA) to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the UR-144 degradant. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol: In-Vitro cAMP Functional Assay
This protocol measures the ability of the UR-144 degradant to act as an agonist by quantifying the inhibition of forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. UR-144 - Wikipedia [en.wikipedia.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. marshall.edu [marshall.edu]
- 8. soft-tox.org [soft-tox.org]
- 9. scribd.com [scribd.com]
- 10. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. egrove.olemiss.edu [egrove.olemiss.edu]
An In-Depth Technical Guide to the Discovery and Initial Identification of UR-144 Degradants
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the discovery and initial identification of degradants of the synthetic cannabinoid UR-144, also known as (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone. As a potent CB2 receptor agonist, UR-144 has been subject to extensive forensic and pharmacological investigation. Understanding its degradation pathways is critical for accurate toxicological analysis, stability testing of reference materials, and comprehending its pharmacological profile upon administration, which often involves pyrolysis. This guide details a systematic approach, from forced degradation studies to sophisticated analytical techniques for separation and structural elucidation, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section is designed to provide not only procedural steps but also the scientific rationale behind the methodological choices, ensuring a self-validating system of protocols for robust and reliable results.
Introduction: The Imperative to Understand UR-144 Degradation
UR-144 emerged in the early 2010s as a prominent synthetic cannabinoid in various herbal blends and illicit products[1]. Its chemical structure, featuring a tetramethylcyclopropyl group, confers a degree of instability, particularly to thermal stress. Given that smoking is a primary route of administration for synthetic cannabinoids, the pyrolysis of UR-144 is a critical transformation that occurs prior to systemic absorption. This thermal degradation leads to the formation of a primary, ring-opened isomer, often referred to as the "UR-144 degradant"[1][2][3]. The pharmacological activity of this degradant can differ from the parent compound, potentially augmenting its psychoactive and physiological effects[3].
Beyond pyrolysis, UR-144 can degrade under various storage and handling conditions. Therefore, a thorough understanding of its degradation profile is essential for forensic chemists, toxicologists, and researchers in drug development to ensure the accuracy of analytical findings and the stability of reference standards. This guide presents a logical workflow for the systematic investigation of UR-144 degradants.
Strategic Approach to Degradant Discovery: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of identifying potential degradation products of a drug substance. By subjecting UR-144 to a range of harsh conditions, we can accelerate the formation of degradants that may be observed under normal storage or use conditions. A well-designed forced degradation study provides insights into the intrinsic stability of the molecule and informs the development of stability-indicating analytical methods[4][5][6].
Causality Behind Stress Condition Selection
The choice of stressors is based on the chemical structure of UR-144 and the potential environmental factors it may encounter. The goal is to induce degradation to a target level of 5-20%, which is sufficient for detection and characterization without being unrealistically destructive[5].
-
Thermal Degradation (Pyrolysis): This is the most critical stressor for UR-144 due to its common route of administration. It directly simulates the smoking process.
-
Acidic and Basic Hydrolysis: The amide-like linkage in UR-144 may be susceptible to hydrolysis under pH extremes.
-
Oxidative Degradation: The indole ring and other parts of the molecule could be prone to oxidation.
-
Photolytic Degradation: Exposure to light can induce photochemical reactions.
Experimental Protocol: Forced Degradation of UR-144
Objective: To generate a comprehensive profile of UR-144 degradants under various stress conditions.
Materials:
-
UR-144 reference standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% solution)
-
High-purity water
-
Photostability chamber (ICH Q1B compliant)
-
Heating block or oven
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of UR-144 in methanol at a concentration of 1 mg/mL.
-
Thermal Stress (Solid State): Place a known quantity of solid UR-144 in a vial and heat at 100°C for 24 hours.
-
Thermal Stress (Solution): Dilute the stock solution with methanol to 100 µg/mL and heat at 70°C for 24 hours.
-
Acidic Hydrolysis: Mix equal volumes of the UR-144 stock solution and 0.1 M HCl. Heat at 70°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix equal volumes of the UR-144 stock solution and 0.1 M NaOH. Heat at 70°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the UR-144 stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the UR-144 solution (100 µg/mL in methanol) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Prepare and store a control sample of UR-144 in methanol at -20°C, protected from light.
-
Analysis: Analyze all stressed samples and the control sample by LC-MS/MS to identify and quantify the remaining UR-144 and any newly formed degradant peaks.
Analytical Workflow for Separation and Initial Identification
A robust analytical workflow is crucial for separating the parent drug from its degradants and for obtaining initial structural information. The combination of chromatographic separation with mass spectrometric detection is the industry standard for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For UR-144, it is particularly useful for identifying the primary pyrolysis product, as the high temperatures of the GC inlet mimic the smoking process.
Objective: To separate and identify UR-144 and its primary thermal degradant.
Instrumentation and Parameters:
-
Instrument: Gas chromatograph with a mass selective detector.
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Split (20:1 ratio), 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1.0 min.
-
Ramp to 300°C at 12°C/min.
-
Hold at 300°C for 9.0 min.
-
-
MS Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Scan Range: 30-550 amu.
-
Acquisition Mode: Scan.
Expected Results: Under these conditions, UR-144 will partially degrade on-column to its ring-opened isomer. This results in two distinct peaks: the parent UR-144 and its thermal degradant. The mass spectra of these two compounds will be distinct, allowing for their identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for analyzing a broader range of degradants, including those that are not volatile or are thermally labile. It offers high sensitivity and selectivity.
Objective: To separate, detect, and quantify UR-144 and its degradants from forced degradation studies.
Instrumentation and Parameters:
-
Instrument: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable. Phenyl-hexyl columns may offer different selectivity for closely related structures.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
Start at 30% B, hold for 1 min.
-
Linearly increase to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to initial conditions and re-equilibrate for 3 min.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 550°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 1100 L/hr.
-
-
Data Acquisition: Full scan for initial identification of m/z values of potential degradants, followed by targeted MS/MS (product ion scan) experiments to obtain fragmentation patterns.
Self-Validation and System Suitability:
-
Method Validation: The LC-MS/MS method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[7][8][9][10].
-
System Suitability: Before each analytical run, inject a standard mixture of UR-144 and a known degradant (if available) to assess system performance, including peak shape, resolution, and retention time stability.
Structural Elucidation of Novel Degradants
Once a potential degradant is detected, the next crucial step is to determine its chemical structure. This is typically a multi-step process involving high-resolution mass spectrometry and NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS, for instance, using a Quadrupole Time-of-Flight (Q-TOF) instrument, provides a highly accurate mass measurement of the parent and fragment ions. This allows for the determination of the elemental composition of the degradant, which is a critical first step in its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For a novel degradant, a suite of 1D and 2D NMR experiments is required[11][12][13][14][15].
Objective: To determine the complete chemical structure of an isolated, unknown UR-144 degradant.
Prerequisite: Isolation of the degradant of interest in sufficient purity and quantity (typically >100 µg) using semi-preparative HPLC.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the isolated degradant in a deuterated solvent (e.g., CDCl₃ or CD₃OD) containing a known internal standard (e.g., TMS).
-
¹H NMR: Acquire a proton NMR spectrum. This provides information on the number of different types of protons, their chemical environment, and their coupling patterns.
-
¹³C NMR and DEPT: Acquire a carbon-13 NMR spectrum, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135). This identifies the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify spin systems and connect neighboring protons within the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons that are two or three bonds away. This information is crucial for connecting the different fragments of the molecule and establishing the overall carbon skeleton.
-
Data Interpretation and Structure Proposal: By systematically analyzing the data from all these experiments, a definitive structure for the unknown degradant can be proposed and confirmed.
Data Presentation and Visualization
Clear and concise presentation of data is essential for communicating findings.
Table 1: Key Mass Spectrometric Data for UR-144 and its Primary Thermal Degradant
| Compound | Retention Time (GC-MS) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| UR-144 | Varies | 311 | 214, 144, 115 |
| UR-144 Thermal Degradant | Varies (typically later eluting) | 311 | 229, 144, 115 |
Note: Retention times are instrument-dependent and should be confirmed with a reference standard.
Diagrams
Conclusion and Future Perspectives
The methodologies outlined in this guide provide a robust framework for the discovery and initial identification of UR-144 degradants. A systematic approach combining forced degradation studies with advanced analytical techniques such as GC-MS, LC-MS/MS, and NMR is essential for a comprehensive understanding of the stability and degradation pathways of this synthetic cannabinoid. The identification of the primary thermal degradant is of particular importance due to the common practice of smoking these substances. Further research should focus on the synthesis and pharmacological characterization of these degradants to fully assess their toxicological and physiological effects. The availability of certified reference standards for the major degradants is also crucial for the accurate quantification of these compounds in forensic and clinical samples[16][17].
References
- Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. Journal of Pharmaceutical and Biomedical Analysis.
- Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.
- Development and Validation of the LC-MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules.
- Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules.
- Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy: Identification of a Photodegradation Product of Betamethasone Dipropionate.
- Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology.
- Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil.
- Strategies for Elucidation of Degradant Structures and Degradation P
- Parent drugs, metabolites and pyrolysis products of XLR11 and UR-144.
- Development and validation of a liquid chromatography-tandem mass spectrometry method for the quantitation of synthetic cannabinoids of the aminoalkylindole type and methanandamide in serum and its application to forensic samples.
- Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. MDPI.
- UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products.
- Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed.
- Forced Degradation Studies for Stability. Nelson Labs.
- HOW TO APPROACH A FORCED DEGRAD
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Pharmaceutical impurities and degradation products: Uses and applic
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- Structure Elucid
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144.
- Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear.
- Impurity Reference Standards. Enamine.
- ARK™ UR-144/JWH-018 Assay. ARK Diagnostics, Inc.
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A Technical Guide to the Cannabinoid Receptor Affinity of UR-144 and Its Degradation Products
Introduction: The Evolving Landscape of Synthetic Cannabinoids
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid (SC) developed by Abbott Laboratories.[1][2] It was designed as a selective full agonist for the peripheral cannabinoid receptor 2 (CB2), exhibiting significantly lower affinity for the psychoactive cannabinoid receptor 1 (CB1).[3][4][5][6] This selectivity initially suggested a potential for therapeutic applications, targeting the immune system- and pain perception-related functions of CB2 without the central nervous system effects associated with CB1 activation.[7][8][9]
However, the widespread use of UR-144 in illicit "herbal incense" products has necessitated a deeper understanding of its pharmacology.[9][10] Of particular importance to researchers, forensic scientists, and drug development professionals is the activity of its degradants and metabolites. When consumed, particularly through smoking, UR-144 undergoes thermal degradation and metabolic transformation, producing new compounds with potentially distinct pharmacological profiles.[1][11][12] This guide provides a comprehensive overview of the binding affinities of UR-144 and its key degradant at the CB1 and CB2 receptors, details the experimental protocols required to determine these affinities, and discusses the implications of these findings.
Pharmacological Profile: Receptor Binding Affinity of UR-144 and its Pyrolytic Degradant
The primary mechanism of action for cannabinoids is their interaction with CB1 and CB2, which are G-protein coupled receptors (GPCRs).[7][8] CB1 receptors are predominantly located in the central nervous system, and their activation is linked to the psychoactive effects of cannabinoids.[7][8] In contrast, CB2 receptors are primarily found in the peripheral nervous system and immune cells.[7][8]
The binding affinity of a compound for a receptor is typically expressed as the inhibition constant (Kᵢ) or the half-maximal effective concentration (EC₅₀). A lower value indicates a higher affinity or potency.
Parent Compound: UR-144 UR-144 demonstrates a clear selectivity for the CB2 receptor. Published data indicates a Kᵢ value of approximately 1.8 nM for the CB2 receptor, while its affinity for the CB1 receptor is 83 times lower, with a Kᵢ of 150 nM.[3][4][6][13] Functional assays show EC₅₀ values of 72 nM for human CB2 receptors and 421 nM for human CB1 receptors, confirming its preference for CB2.[3][4][5]
UR-144 Degradant (Pyrolysis Product) Smoking is a common route of administration for illicit SCs, a process which can cause thermal degradation.[12] UR-144 is known to undergo thermal rearrangement of its tetramethylcyclopropyl ring, creating a ring-opened isomer referred to as the "UR-144 degradant".[12][14] This pyrolysis product exhibits a significantly altered pharmacological profile. Studies have shown that the UR-144 degradant has approximately a four-fold higher agonist activity at the human CB1 receptor compared to the parent compound.[12][14] This shift in receptor affinity is critical, as it suggests that the act of smoking UR-144 may enhance its psychoactive effects.[12]
One study reported the EC₅₀ values for the UR-144 degradant to be 1.9 ng/mL at CB1 receptors and 2.5 ng/mL at CB2 receptors, indicating a clear loss of CB2 selectivity and a gain in CB1 potency compared to the parent compound.[7]
Data Summary: Receptor Potency (EC₅₀)
| Compound | CB1 Receptor EC₅₀ (ng/mL) | CB2 Receptor EC₅₀ (ng/mL) | Receptor Selectivity |
| UR-144 | 8.5[7][8] | 3.6[7][8] | CB2 Selective |
| UR-144 Degradant | 1.9[7] | 2.5[7] | Mixed CB1/CB2 Agonist |
| UR-144 N-(2-hydroxypentyl) metabolite | 6.3[7] | 9.6[7] | CB1 Potent |
| UR-144 N-(4-hydroxypentyl) metabolite | Not specified | More potent than UR-144[7] | CB2 Potent |
| UR-144 N-(5-hydroxypentyl) metabolite | 273[7] | 0.62[7] | Highly CB2 Selective & Potent |
Note: This table presents EC₅₀ values from functional assays, which measure the potency of a compound in eliciting a cellular response. While related to binding affinity (Kᵢ), they are not identical.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine the binding affinity (Kᵢ) of a test compound like a UR-144 degradant, a competitive radioligand binding assay is the gold standard.[15] This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Causality and Rationale
-
Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC₅₀), which can then be used to calculate the inhibition constant (Kᵢ).
-
Why Radioligands? Radioligand assays offer high sensitivity and allow for the direct quantification of receptor binding.[15][16] A common choice for cannabinoid receptors is [³H]CP-55,940, a potent synthetic agonist.[15][17]
-
Why Competition? A competition assay is more efficient for screening and characterizing new compounds than a saturation assay. It allows for the determination of the affinity of an unlabeled ligand by observing its effect on the binding of a single, fixed concentration of a radioligand.
-
System Validation: The protocol must include controls for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor), and background (no membranes) to ensure the data is valid and specific.
Step-by-Step Methodology
1. Preparation of Reagents and Materials:
- Cell Membranes: Prepare membrane homogenates from cell lines engineered to express high levels of human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[15] Store at -80°C.
- Radioligand: [³H]CP-55,940. Dilute to a working concentration (typically near its Kₑ value for the receptor) in binding buffer.
- Test Compound (e.g., UR-144 Degradant): Prepare a stock solution in DMSO and create a serial dilution series in binding buffer.
- Binding Buffer (TME): 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.1% BSA (Bovine Serum Albumin) to prevent non-specific binding to surfaces. pH 7.4.[18]
- Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA. pH 7.4.[18]
- Scintillation Cocktail: For quantifying radioactivity.
- Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.[17]
2. Assay Procedure:
- Thaw Membranes: On ice, thaw the receptor membrane aliquots. Homogenize briefly using a tissue homogenizer and determine protein concentration (e.g., via Bradford assay). Dilute to the desired final concentration in binding buffer.
- Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
- Total Binding: Membranes + Radioligand + Binding Buffer.
- Non-Specific Binding (NSB): Membranes + Radioligand + High concentration of a known unlabeled ligand (e.g., 10 µM WIN 55,212-2).
- Competition Wells: Membranes + Radioligand + Serial dilutions of the test compound.
- Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding reaction to reach equilibrium.[18]
- Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[18]
- Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow them to sit for several hours. Count the radioactivity (in counts per minute, CPM) using a beta-scintillation counter.
3. Data Analysis:
- Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
- Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration. The data should form a sigmoidal curve.
- Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism software) to fit the curve and determine the IC₅₀ value.[7]
- Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
- Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
- Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
Visualizations: Workflows and Pathways
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: Cannabinoid Receptor (GPCR)
Caption: Simplified Gi/o-coupled GPCR signaling pathway for CB receptors.
Conclusion and Implications
The study of UR-144 and its degradants highlights a critical consideration in the field of synthetic cannabinoids: the parent compound's pharmacology is not the full story. The pyrolytic UR-144 degradant displays a marked increase in affinity and potency at the CB1 receptor, transforming a largely peripheral-acting agent into a compound with significant potential for psychoactive effects. Furthermore, certain metabolites, such as the N-(5-hydroxypentyl) metabolite, can become even more potent and selective for the CB2 receptor than the parent drug.[7]
For researchers and drug development professionals, these findings underscore the necessity of:
-
Comprehensive Profiling: Evaluating not just the parent drug but also its major metabolites and potential degradation products to fully understand its in-vivo activity and toxicological profile.
-
Route of Administration Analysis: Recognizing that the method of consumption (e.g., smoking vs. oral) can fundamentally alter the chemical structure and pharmacological effects of a compound.
-
Forensic Awareness: Understanding that the detection of degradants and metabolites, rather than the parent compound, may be more indicative of consumption in biological samples.[1][19]
This guide provides the foundational data and methodologies to investigate these complex interactions, enabling a more accurate and complete assessment of novel cannabinoid compounds.
References
- Benchchem. (n.d.). Application Notes and Protocols: Radioligand Binding Assay for CB2R Agonist 2. BenchChem.
- Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University Scholar.
- Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.
- Wikipedia. (n.d.). UR-144.
-
Gieroń, J., Adamowicz, P., & Lechowicz, W. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(6), 329-337. Retrieved from [Link]
- Pure Lab Research Chem. (n.d.). UR-144.
- World Health Organization. (2014). UR-144 Critical Review Report. Expert Committee on Drug Dependence.
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Kakiuchi, H., Nishiyama, T., Masuta, K., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of Toxicological Sciences, 42(3), 335-341. Retrieved from [Link]
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Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 56-64. Retrieved from [Link]
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Toxicological significance of UR-144 Degradant formation.
An In-Depth Technical Guide to the Toxicological Significance of UR-144 Degradant Formation
Abstract
UR-144 [(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone] is a synthetic cannabinoid receptor agonist that has been widely implicated in clinical intoxications and forensic cases globally. Initially developed for its high affinity to the peripheral cannabinoid receptor (CB2), its abuse as a recreational drug has revealed a complex and severe toxicological profile. This guide provides a detailed examination of the critical role that UR-144's degradation products—formed through both metabolic transformation and thermal pyrolysis—play in its overall toxicity. We will demonstrate that a toxicological assessment of the parent compound alone is insufficient for understanding its true risk profile. The formation of degradants with significantly altered and often enhanced potencies, particularly at the psychoactive CB1 receptor, is a key determinant of the substance's hazardous effects. This paper will synthesize data from pharmacological studies, clinical case reports, and forensic analyses to provide an authoritative resource for researchers, toxicologists, and drug development professionals.
Introduction to UR-144: From Therapeutic Potential to Public Health Threat
Synthetic cannabinoids (SCs) represent one of the largest and most dynamic classes of new psychoactive substances (NPS). These man-made chemicals are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. UR-144 was first synthesized by Abbott Laboratories and designed to be a selective full agonist of the CB2 receptor, with potential applications in pain management due to the role of CB2 receptors in pain perception.[1][2] It exhibits a high affinity for the CB2 receptor (Kᵢ of 1.8 nM) but a significantly lower affinity—by a factor of 83—for the psychoactive CB1 receptor (Kᵢ of 150 nM).[3]
This receptor selectivity initially suggested a favorable therapeutic profile with reduced psychotropic side effects.[4] However, beginning in 2012, UR-144 emerged on the recreational drug market as a primary component in "herbal incense" products, where it was abused for its cannabis-like effects.[3][5] Subsequent clinical and forensic investigations have linked UR-144 to a range of severe adverse events, including acute kidney injury, cardiovascular toxicity, seizures, and fatalities.[1][6][7]
The central thesis of this guide is that the toxicological profile of UR-144 is profoundly influenced by its degradation products. The common method of administration—smoking—introduces thermal degradation, creating novel compounds with distinct pharmacology.[8][9] Concurrently, the body's metabolic processes transform UR-144 into a suite of active metabolites.[10] Understanding the formation and activity of these degradants is therefore essential to fully comprehend the toxicological significance of UR-144 exposure.
The Dual Pathways of Degradation: Metabolic and Thermal
The transformation of UR-144 into its various degradants occurs via two primary and distinct pathways: in vivo metabolic processes and ex vivo thermal degradation during pyrolysis (smoking).
Metabolic Transformation
Once ingested, UR-144 is rapidly and extensively metabolized, to the extent that the parent compound is often undetectable in blood samples shortly after use.[1] The primary enzymes responsible for its Phase I metabolism are Cytochrome P450 isoforms, predominantly CYP3A4 with minor contributions from CYP1A2.[6][11] The main metabolic reactions involve hydroxylation at various positions on the N-pentyl side chain and the indole core. These hydroxylated metabolites are then often conjugated with glucuronic acid (Phase II metabolism) to facilitate excretion.[4][12]
Key identified metabolites include:
-
N-(2-hydroxypentyl) UR-144
-
N-(4-hydroxypentyl) UR-144
-
N-(5-hydroxypentyl) UR-144
-
UR-144 N-pentanoic acid
The toxicological relevance of this pathway lies in the fact that these metabolites are not inert byproducts; as will be discussed, many retain significant biological activity.[10]
Figure 1: Metabolic Pathway of UR-144.
Thermal Degradation (Pyrolysis)
The most common route of administration for UR-144 is smoking herbal blends, which subjects the compound to high temperatures (700-900°C).[13] UR-144 contains a sterically strained tetramethylcyclopropyl ring system that is thermally labile.[13][14] Upon heating, this ring opens to form an isomeric degradant, commonly referred to as the "UR-144 degradant".[8][9] Studies have confirmed that the smoke from burned UR-144 contains this ring-opened isomer, meaning users are directly exposed to it.[8][9] This process is critically important because this thermal degradant has a pharmacological profile that is markedly different from, and more dangerous than, the parent compound.[8][9]
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The Degradation Landscape of UR-144: An In-Depth Technical Guide for Researchers
Introduction: The Rise and Scrutiny of a Synthetic Cannabinoid
UR-144, chemically known as (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, emerged in the early 2010s as a potent synthetic cannabinoid.[1][2] Developed initially by Abbott Laboratories as a selective agonist for the peripheral cannabinoid receptor CB2, it was investigated for its potential therapeutic applications.[2] However, its high affinity for cannabinoid receptors led to its diversion into the illicit drug market, where it became a prominent component of "herbal incense" blends.[1] The common route of administration for these products is smoking, a factor that critically influences the stability and pharmacological profile of UR-144.[3][4] This guide provides a comprehensive review of the literature on UR-144 and its degradation products, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the chemical transformations that UR-144 undergoes, the analytical methodologies for its detection, and the toxicological implications of its degradation.
Pharmacological Profile of UR-144
UR-144 is a full agonist at both the CB1 and CB2 cannabinoid receptors, though it exhibits a higher affinity for the CB2 receptor.[2][5] Its interaction with the CB1 receptor in the central nervous system is responsible for its psychoactive effects, which mimic those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[5]
| Receptor | Affinity (Ki) | Efficacy | Reference |
| Human CB1 | 150 nM | Full Agonist | [2] |
| Human CB2 | 1.8 nM | Full Agonist | [2] |
Degradation Pathways of UR-144: A Tale of Instability
The chemical structure of UR-144, featuring a tetramethylcyclopropyl ketone moiety attached to an indole core, is susceptible to various degradation pathways. Understanding these transformations is crucial, as the resulting products can exhibit altered pharmacological and toxicological properties.
Thermal Degradation: The Pyrolytic Transformation
The most significant and well-documented degradation pathway for UR-144 is thermal degradation, or pyrolysis, which occurs at the high temperatures associated with smoking.[3][4][6] The primary thermal degradant is a ring-opened isomer, 1-(1-pentyl-1H-indol-3-yl)-3-methyl-2-(propan-2-yl)but-3-en-1-one, commonly referred to as the "UR-144 degradant".[1] This transformation involves the cleavage of the strained cyclopropyl ring.
The formation of this degradant is not a minor side reaction; studies have shown that smoking can lead to the near-complete conversion of UR-144 to its pyrolytic product.[7] This has profound implications for the user, as the UR-144 degradant exhibits a significantly higher affinity and agonist activity at the CB1 receptor, approximately four times that of the parent compound.[3][4] This enhanced potency can lead to more intense and potentially more dangerous psychoactive effects than anticipated from the parent compound alone.[3][4]
Figure 1: Thermal degradation pathway of UR-144 to its ring-opened degradant.
Metabolic Degradation: The Body's Chemical Processing
Once in the body, UR-144 undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 enzymes. The primary metabolic pathways involve:
-
Hydroxylation: The addition of hydroxyl (-OH) groups can occur at various positions on the pentyl chain, the indole ring, and the tetramethylcyclopropyl moiety.
-
Carboxylation: Oxidation of the terminal methyl group of the pentyl chain to a carboxylic acid (-COOH) group is another major metabolic route.
-
N-Dealkylation: Cleavage of the N-pentyl group from the indole ring.
These metabolic transformations produce a range of metabolites that are more polar than the parent compound, facilitating their excretion in urine.[1] It is important to note that the parent UR-144 is often found in very low concentrations or is completely absent in urine samples, making the detection of its metabolites crucial for forensic and clinical analysis.[1][5]
Figure 2: Major metabolic pathways of UR-144.
Hydrolytic and Photodegradation: Potential but Less Explored Pathways
While thermal and metabolic degradation are the most significant pathways, the potential for hydrolytic and photodegradation of UR-144 should also be considered, particularly during storage and handling of analytical standards and in certain administration routes (e.g., oral).
-
Hydrolytic Stability: The ketone functional group in UR-144 could be susceptible to hydrolysis under certain pH conditions, although specific studies on UR-144 are lacking. General principles of organic chemistry suggest that the stability of ketones to hydrolysis is generally high in neutral conditions but can be catalyzed by acids or bases.[8] The stability of the tetramethylcyclopropyl group to hydrolysis under physiological conditions is also a factor to consider.
-
Photodegradation: The indole core of UR-144 is a chromophore that can absorb UV light, potentially leading to photodegradation. Studies on other indole-containing compounds have shown that they can undergo photochemical reactions.[9] However, specific research on the photodegradation of UR-144 is not extensively reported in the literature.
Analytical Methodologies for UR-144 and its Degradation Products
The detection and quantification of UR-144 and its degradation products in various matrices, such as herbal blends, blood, and urine, are critical for forensic, clinical, and research purposes. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) for enhanced specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For UR-144, it is particularly useful for identifying the parent compound and its thermal degradation product.
Experimental Protocol: GC-MS Analysis of UR-144 and its Thermal Degradant
1. Sample Preparation:
- Herbal Material: Extract a known amount of the homogenized herbal material with a suitable organic solvent (e.g., methanol, acetone) using sonication or vortexing. Filter the extract and dilute to an appropriate concentration.
- Blood/Urine: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix. A common LLE procedure involves basifying the sample and extracting with a non-polar solvent like hexane or ethyl acetate.
2. GC-MS Parameters:
- Gas Chromatograph: Agilent 7890B GC System (or equivalent).
- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 280 °C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
- Initial temperature: 150 °C, hold for 1 min.
- Ramp 1: 20 °C/min to 280 °C, hold for 5 min.
- Ramp 2: 10 °C/min to 300 °C, hold for 2 min.
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-550.
3. Data Analysis:
- Identify UR-144 and its thermal degradant based on their retention times and characteristic mass spectra. The mass spectrum of UR-144 will show a molecular ion peak at m/z 311 and characteristic fragment ions. The thermal degradant will also have a molecular ion at m/z 311 but a different fragmentation pattern and a slightly longer retention time.
Sample [label="Sample (Herbal, Blood, Urine)"];
Extraction [label="Extraction (LLE/SPE)"];
GC_Injection [label="GC Injection"];
Separation [label="Chromatographic Separation"];
Ionization [label="Electron Ionization (EI)"];
Mass_Analysis [label="Mass Analysis (Quadrupole)"];
Detection [label="Detection"];
Data_Analysis [label="Data Analysis (Retention Time, Mass Spectrum)"];
Sample -> Extraction;
Extraction -> GC_Injection;
GC_Injection -> Separation;
Separation -> Ionization;
Ionization -> Mass_Analysis;
Mass_Analysis -> Detection;
Detection -> Data_Analysis;
}
Figure 3: General workflow for GC-MS analysis of UR-144.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the analysis of UR-144 metabolites in biological fluids due to its high sensitivity and specificity, and its ability to analyze less volatile and thermally labile compounds without derivatization.
Experimental Protocol: LC-MS/MS Analysis of UR-144 Metabolites in Urine
1. Sample Preparation:
- Enzymatic Hydrolysis: To detect glucuronidated metabolites, treat the urine sample with β-glucuronidase to cleave the glucuronic acid moiety.
- Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE cartridge to clean up the sample and concentrate the analytes.
- Condition the cartridge with methanol and water.
- Load the pre-treated urine sample.
- Wash the cartridge with a weak solvent to remove interferences.
- Elute the analytes with a suitable organic solvent (e.g., methanol, acetonitrile).
- Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Parameters:
- Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent).
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
- Start with 95% A, hold for 1 min.
- Linearly decrease A to 5% over 8 min.
- Hold at 5% A for 2 min.
- Return to initial conditions and equilibrate for 3 min.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Ion Source Parameters: Optimize for the specific instrument (e.g., curtain gas, ion spray voltage, temperature).
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Select specific precursor-to-product ion transitions for UR-144 and its expected metabolites.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| UR-144 | 312.2 | 144.1 | 125.1 |
| Hydroxypentyl-UR-144 | 328.2 | 144.1 | 188.1 |
| UR-144 Carboxylic Acid | 342.2 | 144.1 | 214.1 |
3. Data Analysis:
- Identify and quantify the metabolites based on their retention times and the signal intensity of their specific MRM transitions. Use a deuterated internal standard for accurate quantification.
Toxicological Implications of UR-144 Degradation
The degradation of UR-144 is not merely a chemical curiosity; it has significant toxicological consequences. As previously mentioned, the thermal degradation product of UR-144 exhibits significantly increased potency at the CB1 receptor.[3][4] This can lead to a more intense and unpredictable psychoactive experience for the user, potentially increasing the risk of adverse effects such as anxiety, paranoia, and psychosis.
Furthermore, the metabolism of UR-144 can also produce active metabolites. While many metabolic processes are aimed at detoxification, some metabolites can retain or even have enhanced pharmacological activity. The toxicological profiles of the various hydroxylated and carboxylated metabolites of UR-144 are not as well-characterized as the parent compound or its thermal degradant. However, it is plausible that some of these metabolites contribute to the overall pharmacological and toxicological effects observed after UR-144 consumption.
In vitro studies have suggested that UR-144 can induce cytotoxicity and cardiotoxicity at high concentrations.[10][11] The potential for the degradation products to contribute to or exacerbate these toxic effects warrants further investigation. The cytotoxic effects of UR-144 on cardiomyoblasts have been linked to an increase in cytoplasmic Ca2+ levels and the activation of Death-Associated Protein Kinase 1 (DAPK1), leading to autophagy and necrosis.[10][11]
Conclusion and Future Directions
UR-144 serves as a compelling case study in the complexities of synthetic cannabinoid pharmacology and toxicology. Its propensity for thermal degradation into a more potent psychoactive compound highlights the inherent dangers of consuming these substances, particularly through smoking. The extensive metabolism of UR-144 further complicates its pharmacological profile, with a variety of metabolites potentially contributing to its effects.
For researchers and drug development professionals, a thorough understanding of the degradation pathways of UR-144 is essential for accurate analytical testing, informed toxicological assessment, and the development of strategies to mitigate the harms associated with synthetic cannabinoid use. Future research should focus on:
-
Quantitative analysis of degradation: Determining the precise yields of degradation products under various conditions (e.g., different smoking temperatures, pH values for hydrolysis).
-
Comprehensive toxicological profiling: A more in-depth investigation into the toxicological effects of the individual degradation products and metabolites, beyond their cannabinoid receptor activity.
-
Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion of the major degradation products to better understand their in vivo behavior.
-
Investigation of minor degradation pathways: Further exploration of the hydrolytic and photodegradation of UR-144 to provide a complete picture of its stability.
By continuing to unravel the intricate chemistry and biology of UR-144 and its derivatives, the scientific community can contribute to a more informed approach to addressing the public health challenges posed by synthetic cannabinoids.
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An In-depth Technical Guide to the Chemical Synthesis of a UR-144 Degradant Reference Standard
Introduction: The Critical Role of Reference Standards for Novel Psychoactive Substances
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, presenting a formidable challenge to forensic, clinical, and research laboratories. Among the myriad of synthetic cannabinoids that have emerged, UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, has been widely identified in forensic samples.[1][2] A crucial aspect of monitoring and understanding the impact of these substances lies in the characterization of their metabolites and degradants, which are often the primary analytes detected in biological matrices or in seized materials that have been exposed to heat.
One of the most significant degradants of UR-144 is formed through pyrolysis, a common route of administration for synthetic cannabinoids, which involves smoking the substance.[3][4] This thermal degradation leads to the opening of the strained tetramethylcyclopropyl ring, forming an isomer with a distinct chemical structure and, notably, altered pharmacological activity.[3][5][6] This primary pyrolysis product has been identified as 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one . Research has indicated that this degradant exhibits a significantly higher affinity for the human CB1 receptor compared to the parent UR-144, suggesting that the act of smoking can potentiate the psychoactive effects.[3][7]
The availability of high-purity, well-characterized reference standards for such degradants is paramount for the accurate identification and quantification of these compounds in forensic casework, clinical toxicology, and pharmacological research. This guide provides a comprehensive, technically detailed pathway for the controlled chemical synthesis, purification, and characterization of the UR-144 degradant, 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one, suitable for its use as a reference standard.
Synthetic Strategy: A Controlled Approach Beyond Pyrolysis
While pyrolysis of UR-144 is the common origin of the degradant in real-world samples, this method lacks the control and reproducibility required for the synthesis of a reference standard. A more robust and scalable approach is a convergent synthesis strategy centered around a Friedel-Crafts acylation reaction. This well-established method allows for the precise construction of the target molecule from two key intermediates: a nucleophilic indole core and an electrophilic acylating agent.
Our synthetic pathway is conceptually divided into three main stages:
-
Synthesis of the Indole Substrate: Preparation of 1-pentyl-1H-indole.
-
Synthesis of the Acylating Agent: Preparation of 3,3,4-trimethylpent-4-enoyl chloride.
-
Convergent Friedel-Crafts Acylation and Final Product Isolation: Coupling of the two intermediates and subsequent purification of the target degradant.
This strategy ensures a higher degree of control over reaction conditions, facilitates purification, and allows for the unambiguous characterization of the final product.
Part 1: Synthesis of 1-Pentyl-1H-indole
The first key intermediate is the N-alkylated indole core. This is a straightforward and high-yielding reaction achieved through the N-alkylation of indole with a suitable pentyl halide.
Experimental Protocol: N-Alkylation of Indole
-
Reaction Setup: To a solution of indole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base. Sodium hydride (NaH, 1.2 eq) is highly effective, though potassium carbonate (K₂CO₃) can also be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Addition of Alkylating Agent: Once the indole has been deprotonated by the base (indicated by the cessation of hydrogen gas evolution if using NaH), slowly add 1-bromopentane (1.1 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting indole.
-
Work-up and Extraction: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 1-pentyl-1H-indole can be purified by vacuum distillation or column chromatography on silica gel to yield a colorless to pale yellow oil.
Part 2: Synthesis of 3,3,4-Trimethylpent-4-enoyl Chloride
The synthesis of the unsaturated acyl chloride is a critical step. This can be achieved by converting the corresponding carboxylic acid, 3,3,4-trimethylpent-4-enoic acid, to its acyl chloride. The carboxylic acid itself can be synthesized via various organic chemistry routes, but for the purpose of this guide, we will assume its availability.
Experimental Protocol: Acyl Chloride Formation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize acidic gases), dissolve 3,3,4-trimethylpent-4-enoic acid (1.0 eq) in an inert, dry solvent like dichloromethane (DCM) or toluene.
-
Addition of Chlorinating Agent: Add a chlorinating agent such as oxalyl chloride ((COCl)₂, 1.2 eq) or thionyl chloride (SOCl₂, 1.2 eq) dropwise to the solution at room temperature.[4][8][9] If using oxalyl chloride, a catalytic amount of DMF is often added to facilitate the reaction.[10]
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas (CO₂ and CO for oxalyl chloride, or SO₂ and HCl for thionyl chloride) ceases. The reaction can be gently warmed if necessary.
-
Isolation of Acyl Chloride: The solvent and any excess chlorinating agent are carefully removed under reduced pressure. The resulting crude 3,3,4-trimethylpent-4-enoyl chloride is a reactive intermediate and is typically used immediately in the next step without further purification.
Part 3: Friedel-Crafts Acylation and Final Product Characterization
This final stage involves the Lewis acid-catalyzed acylation of the electron-rich C3 position of the 1-pentyl-1H-indole with the prepared acyl chloride.[11][12]
Experimental Protocol: Synthesis of the UR-144 Degradant
-
Reaction Setup: Dissolve 1-pentyl-1H-indole (1.0 eq) in a dry, non-polar solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere. Cool the solution in an ice-salt bath.
-
Addition of Lewis Acid: Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq) or tin(IV) chloride (SnCl₄), portion-wise, ensuring the temperature remains low.
-
Addition of Acyl Chloride: Slowly add a solution of the crude 3,3,4-trimethylpent-4-enoyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Extraction: Carefully quench the reaction by pouring it over crushed ice and dilute hydrochloric acid. Transfer to a separatory funnel and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent. For obtaining a high-purity reference standard, a final purification by preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[5][13]
Characterization and Data
The identity and purity of the synthesized 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one must be rigorously confirmed using a suite of analytical techniques.
Table 1: Expected Analytical Data for UR-144 Degradant Reference Standard
| Analytical Technique | Expected Results |
| ¹H NMR (Proton NMR) | Signals corresponding to the pentyl chain, the indole ring protons, and the unique protons of the 3,3,4-trimethylpent-4-enoyl moiety. |
| ¹³C NMR (Carbon NMR) | Resonances for all unique carbon atoms in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | Accurate mass measurement of the molecular ion [M+H]⁺ consistent with the molecular formula C₂₁H₂₉NO. Characteristic fragmentation patterns should also be observed.[14] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of ≥98% as determined by UV detection. |
| Infrared (IR) Spectroscopy | Absorption bands characteristic of the C=O (ketone) group, C=C (alkene) bonds, and the indole N-H (if any unreacted starting material) and C-H bonds. |
Conclusion: Ensuring Analytical Certainty
The synthesis pathway detailed in this guide provides a robust and controlled method for the production of a high-purity reference standard for the major pyrolysis degradant of UR-144. By moving away from uncontrolled pyrolysis and employing a structured synthetic approach based on Friedel-Crafts acylation, laboratories can generate a reliable and well-characterized standard. This is an indispensable tool for the forensic and clinical communities to accurately identify, quantify, and ultimately understand the pharmacological and toxicological implications of emerging synthetic cannabinoids and their transformation products. The self-validating nature of this protocol, from controlled synthesis to rigorous analytical confirmation, ensures the trustworthiness and scientific integrity required for a reference material.
References
-
Longe, K., Cadwallader, A. B., Wallace-Duckworth, D., & Staton, P. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
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Elie, L., et al. (2014). The isolation and characterisation of the synthetic cannabinoid AM-2201 from commercial products using purification by HPLC-DAD. Science & Justice, 54(2), 133-139. [Link]
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How did you prepare the α,β-unsaturated acid chlorides? (2013). ResearchGate. [Link]
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Couch, R. A., et al. (2016). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Forensic Toxicology, 34(2), 298-308. [Link]
-
Kaizaki-Mitsumoto, A., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 42(3), 335-341. [Link]
-
Kennedy, P. D., et al. (n.d.). Characterization of the thermal degradation product of UR-144. Scribd. [Link]
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Preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. [Link]
-
Preparation of Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]
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Couch, R. A., et al. (2016). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. ResearchGate. [Link]
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Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. [Link]
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Acyl chloride. (n.d.). Wikipedia. [Link]
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Hess, L., Sreenivasan, U., & Yaser, K. (2014). Regioselective Friedel-Crafts Type Acylation of Indoles: An Improvement on the Synthesis of Cannabimimetic Indole Metabolites. Cerilliant. [Link]
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UR-144 – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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UR-144. (n.d.). Wikipedia. [Link]
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Longe, K., et al. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Despentyl-UR-144. (2025). NPS Discovery. [Link]
-
A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry, 33(6). [Link]
-
Friedel-Crafts Acylation. (2018). YouTube. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of UR-144 and its Thermal Degradant Metabolite in Human Urine using GC-MS
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the simultaneous detection and quantification of key urinary biomarkers of UR-144 exposure: the UR-144 N-pentanoic acid metabolite and the N-pentanoic acid metabolite of its primary thermal degradation product. UR-144 is a potent synthetic cannabinoid that undergoes significant chemical alteration when smoked, making the analysis of its degradant's metabolite crucial for accurately assessing user exposure. This protocol provides a comprehensive workflow, from enzymatic hydrolysis and solid-phase extraction (SPE) to silylation derivatization and selective ion monitoring (SIM) GC-MS analysis, designed for forensic toxicology, clinical research, and drug monitoring laboratories.
Introduction: The Analytical Challenge of UR-144
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist that has been widely identified in recreational drug products.[1] Unlike many other drugs, the primary route of administration for UR-144 is smoking, which introduces a significant analytical complication. The high temperatures involved in smoking cause UR-144 to undergo thermal degradation, primarily through the opening of the strained tetramethylcyclopropyl ring.[2][3] This process yields a characteristic pyrolysis product, an alkene isomer formally named 3,3,4‐trimethyl‐1‐(1‐pentyl‐1H‐indol‐3‐yl)pent‐4‐en‐1‐one (Figure 1).[4]
Consequently, a user is exposed to both the parent compound and this major degradant. Both substances are then metabolized in the body, primarily through oxidation of the N-pentyl side chain to form carboxylic acid metabolites.[2][5] These acidic metabolites, UR-144 N-pentanoic acid and UR-144 Degradant N-pentanoic acid, are the principal biomarkers excreted in urine.[5] Therefore, a reliable analytical method must target both of these metabolites to provide a complete picture of UR-144 use.
This guide details a GC-MS method optimized for this purpose. Gas chromatography requires analytes to be volatile and thermally stable. Carboxylic acid metabolites, however, are polar and prone to degradation in a hot GC inlet.[6] To overcome this, a silylation derivatization step is employed, replacing the active protons on the carboxylic acid groups with trimethylsilyl (TMS) groups. This procedure increases analyte volatility and thermal stability, ensuring sharp chromatographic peaks and reproducible quantification.[6]
Figure 1: UR-144 and its Thermal Degradation Pathway
Caption: Thermal degradation and metabolic pathways of UR-144.
Materials and Reagents
Standards and Reagents
-
UR-144 N-pentanoic acid metabolite (Cerilliant, Cayman Chemical, or equivalent)[7]
-
UR-144 Degradant N-pentanoic acid metabolite (Cayman Chemical or equivalent)[2]
-
UR-144 N-pentanoic acid metabolite-d5 (Internal Standard, Cayman Chemical or equivalent)[8]
-
β-Glucuronidase (from E. coli), Type IX-A, ≥1,000,000 units/mL (Sigma-Aldrich or equivalent)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (Supelco or equivalent)
-
Methanol, Acetonitrile, Ethyl Acetate, Hexane (all HPLC or GC grade)
-
Ammonium Acetate, Acetic Acid (ACS grade or higher)
-
Drug-free certified human urine (for calibrators and controls)
Consumables
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, 3 cc, 60 mg)
-
Glass culture tubes (13 x 100 mm) with screw caps
-
GC vials (2 mL, amber) with inserts and PTFE-lined caps
-
Pipettes and disposable tips
Experimental Protocol
Workflow Overview
Caption: Overall workflow for the analysis of UR-144 metabolites.
Preparation of Calibrators and Controls
-
Prepare stock solutions of each analyte and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Prepare a combined working standard solution by diluting the stock solutions in methanol to achieve concentrations appropriate for spiking into urine.
-
Prepare a working IS solution of UR-144 N-pentanoic acid metabolite-d5 at 1 µg/mL in methanol.
-
Generate a calibration curve by spiking appropriate volumes of the combined working standard solution into 1 mL aliquots of drug-free urine. A typical range would be 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 2.5, 25, and 75 ng/mL) in the same manner.
Sample Preparation Protocol
-
Aliquot & Internal Standard Addition: To 1 mL of urine (calibrator, control, or unknown sample) in a glass tube, add 25 µL of the 1 µg/mL internal standard solution.
-
Enzymatic Hydrolysis: Add 1 mL of 0.1 M ammonium acetate buffer (pH 5.0) and 25 µL of β-glucuronidase enzyme solution. Vortex briefly.
-
Incubation: Cap the tubes and incubate in a water bath or heating block at 60-65°C for 1-2 hours to deconjugate glucuronidated metabolites. Allow samples to cool to room temperature.
-
Solid-Phase Extraction (SPE):
-
Condition: Condition an SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent to go dry.
-
Load: Load the cooled, hydrolyzed sample onto the cartridge at a slow, steady drip rate (1-2 mL/min).
-
Wash: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water to remove polar interferences.
-
Dry: Dry the cartridge thoroughly under full vacuum for at least 10 minutes to remove all residual water. This step is critical for successful derivatization.
-
Elute: Elute the target analytes with 3 mL of a 90:10 mixture of ethyl acetate and hexane into a clean glass tube.
-
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35-40°C.
-
Derivatization:
-
To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and vortex to ensure the residue is fully dissolved.
-
Heat the sample at 70°C for 30 minutes.
-
After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.
-
GC-MS Instrumental Parameters
The following parameters are provided as a guideline and may require optimization based on the specific instrumentation used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 or equivalent |
| GC Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial 120°C, hold for 1 min. Ramp at 20°C/min to 310°C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For robust quantification, monitoring specific ions for each analyte is critical. The table below lists the target analytes and their expected characteristic ions after TMS derivatization. The primary quantification ion is listed in bold .
| Compound | Molecular Weight (TMS Deriv.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| UR-144 N-pentanoic acid-d5 (IS) | 418.6 g/mol | 403 | 418 | 287 |
| UR-144 N-pentanoic acid | 413.6 g/mol | 398 | 413 | 282 |
| UR-144 Degradant N-pentanoic acid | 413.6 g/mol | 398 | 413 | 282 |
Note: The UR-144 N-pentanoic acid and its degradant metabolite are isomers and will have the same mass-to-charge ratios for their respective fragments. Chromatographic separation is essential for their individual quantification. The primary ions listed ([M-15]+) are based on the expected loss of a methyl group from the TMS moiety, a characteristic fragmentation pathway for silylated carboxylic acids.
Method Performance and Expected Results
This method should be fully validated according to established guidelines (e.g., ANSI/ASB Standard 036) before implementation in routine casework.[9] Based on published data for similar analytes, the following performance characteristics are expected.[9][10]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 over the calibration range |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 ng/mL |
| Precision (%RSD) | < 15% at Low, Medium, and High QC levels |
| Accuracy (%Bias) | Within ±15% of the nominal concentration |
| Extraction Recovery | > 80% |
Conclusion
The described GC-MS method provides a selective and sensitive protocol for the quantification of the primary urinary metabolites of UR-144 and its major thermal degradant. The inclusion of the degradant's metabolite is essential for a comprehensive toxicological assessment, particularly in cases where smoking is the route of administration. The combination of enzymatic hydrolysis, solid-phase extraction, and silylation derivatization ensures a clean sample extract and robust chromatographic performance suitable for the demanding requirements of forensic and clinical analysis.
References
-
Toxicology Section - 2014. (2014). Proceedings of the American Academy of Forensic Sciences, 20. Available at: [Link]
-
Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., & Simonov, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 265–274. Available at: [Link]
-
Adamowicz, P., Zuba, D., & Byrska, B. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 236, 99-105. Available at: [Link]
-
Fodor, B., & Molnár-Perl, I. (2017). A brief review of derivatization chemistries for the analysis of cannabinoids using GC-MS. Cannabis Science and Technology, 1(1). Available at: [Link]
-
Kennedy, P. D., Endres, G. W., Deakin, A., & Eckre, D. (n.d.). Characterization of the thermal degradation product of UR-144. Scribd. Available at: [Link]
-
Gürler, M. (2017). Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry. Acta Medica, 48(3), 183-191. Available at: [Link]
-
Uchiyama, N., Matsuda, S., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2013). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 42(3), 335-341. Available at: [Link]
-
Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. Available at: [Link]
-
Moore, C. M., Deakin, A., & Bridge, C. (2014). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF. Journal of Forensic Sciences, 59(4), 1101-1107. Available at: [Link]
-
Papoutsis, I., et al. (2020). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Molecules, 25(16), 3737. Available at: [Link]
-
Krotulski, A. J., et al. (2017). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. Journal of Analytical Toxicology, 41(8), 721-732. Available at: [Link]
-
AAFS Standards Board. (2019). ANSI/ASB Standard 036: Standard Practices for Method Validation in Forensic Toxicology. AAFS. Available at: [Link]
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- 10. ojp.gov [ojp.gov]
Application Notes and Protocols for the Synthesis and Purification of UR-144 Degradant
Introduction: The Imperative for Pure Degradant Standards in Synthetic Cannabinoid Research
The landscape of new psychoactive substances (NPS) is in a constant state of flux, with synthetic cannabinoids representing one of the most dynamic and challenging classes of compounds for forensic and toxicological analysis. UR-144, (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid that has been widely detected in herbal incense products.[1][2] A critical aspect of studying synthetic cannabinoids is understanding their degradation products, as these compounds can be formed during storage, administration (e.g., smoking), or analysis, and may possess their own unique pharmacological and toxicological profiles.
One of the most prominent degradants of UR-144 is its pyrolysis product, 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one.[3][4] This ring-opened isomer is frequently observed during the analysis of UR-144 by gas chromatography-mass spectrometry (GC-MS) due to thermal degradation in the heated injector port.[5][6] Notably, research has indicated that this degradant exhibits a higher agonist activity at the human CB1 receptor compared to the parent compound, UR-144, suggesting that the act of smoking products containing UR-144 could potentiate its psychoactive effects.[3][7]
The availability of a pure, well-characterized standard of this UR-144 degradant is therefore of paramount importance for the research community. Such a standard is essential for:
-
Accurate analytical identification and quantification in forensic casework and toxicology screening.
-
In-depth pharmacological and toxicological studies to elucidate its specific effects.
-
Metabolism studies to understand its biotransformation pathways.
-
Development of reliable analytical methods for its detection in various matrices.
This application note provides a comprehensive guide for the synthesis, purification, and analytical characterization of the UR-144 degradant for research purposes. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to generate a high-purity standard for their investigations.
Proposed Synthesis of UR-144 Degradant
While the UR-144 degradant is commonly formed via pyrolysis, a controlled chemical synthesis is preferable for producing a high-purity research standard, as it avoids the complex mixture of byproducts typically generated at high temperatures. The proposed synthesis is a two-step process involving the preparation of the requisite acyl chloride followed by a Friedel-Crafts acylation of 1-pentylindole.
Diagram of the Synthetic Pathway
Caption: Proposed two-step synthesis of UR-144 Degradant.
Step 1: Synthesis of 3,3,4-trimethylpent-4-enoyl chloride
The first step involves the conversion of the corresponding carboxylic acid, 3,3,4-trimethylpent-4-enoic acid, to its more reactive acyl chloride derivative. This is a standard transformation in organic synthesis, often achieved using thionyl chloride or oxalyl chloride.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,3,4-trimethylpent-4-enoic acid (1 equivalent).
-
Addition of Thionyl Chloride: Under a nitrogen atmosphere, carefully add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.[8]
-
Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 3,3,4-trimethylpent-4-enoyl chloride can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation of 1-Pentylindole
The second step is a Friedel-Crafts acylation, a classic method for attaching an acyl group to an aromatic ring. In this case, the C3 position of the indole nucleus of 1-pentylindole is acylated with the previously synthesized acyl chloride.[9] The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is necessary to activate the acyl chloride.[10]
Protocol:
-
Reaction Setup: In a separate round-bottom flask under a nitrogen atmosphere, dissolve 1-pentylindole (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM).
-
Addition of Lewis Acid: Cool the solution to 0°C in an ice bath and slowly add the Lewis acid (e.g., AlCl₃, 1.1 equivalents). Stir the mixture for 15-20 minutes.
-
Addition of Acyl Chloride: Dissolve the crude 3,3,4-trimethylpent-4-enoyl chloride (1.1 equivalents) in dry DCM and add it dropwise to the cooled indole-Lewis acid complex.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash successively with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude UR-144 degradant.
Purification of UR-144 Degradant
The crude product from the synthesis will likely contain unreacted starting materials, byproducts, and residual reagents. Purification is crucial to obtain a high-purity standard suitable for research. Flash column chromatography is a highly effective method for this purpose.[11]
Diagram of the Purification Workflow
Sources
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- 3. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Structural Elucidation of the Primary UR-144 Thermal Degradant using NMR Spectroscopy
Abstract
The synthetic cannabinoid UR-144, ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone), is a potent CB1 and CB2 receptor agonist frequently encountered in forensic and clinical settings.[1] A significant challenge in its analysis is the formation of degradation products, particularly during administration via smoking, which involves high temperatures. Thermal degradation, or pyrolysis, of UR-144 leads to the formation of a primary, ring-opened isomer that exhibits significantly higher potency than the parent compound.[2][3] This application note provides a comprehensive, in-depth guide for the unambiguous structural elucidation of this critical UR-144 degradant using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodologies detailed herein are designed for researchers, analytical scientists, and drug development professionals requiring definitive structural confirmation of novel psychoactive substance (NPS) variants.
Introduction: The Analytical Imperative
UR-144 is a member of the tetramethylcyclopropylindole class of synthetic cannabinoids.[1] Its strained cyclopropyl ring makes it susceptible to thermal rearrangement, especially under the pyrolytic conditions of smoking.[4][5] This process yields a more stable, ring-opened isomer: 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one .[6] Studies have demonstrated that this degradant possesses a four-fold higher agonist activity at the human CB₁ receptor compared to UR-144, potentially leading to more intense pharmacological effects.[2][3]
While mass spectrometry (MS) is invaluable for initial detection and molecular weight determination, it often falls short in distinguishing between isomers. Definitive structural characterization, which is crucial for understanding structure-activity relationships and for forensic and legal purposes, requires a more powerful analytical tool. NMR spectroscopy is unparalleled in its ability to provide a complete molecular connection table, making it the gold standard for de novo structure elucidation.[7] This guide explains the causality behind experimental choices and provides a self-validating protocol for confirming the structure of the UR-144 thermal degradant.
The Elucidation Workflow: From Sample to Structure
The structural elucidation process is a systematic workflow that begins with meticulous sample preparation and progresses through a series of NMR experiments. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to the final, unambiguous structure.
Figure 1: Experimental workflow for NMR-based structural elucidation.
Detailed Experimental Protocols
Protocol: Sample Preparation for NMR Analysis
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. This protocol ensures a homogenous sample free of contaminants that could degrade spectral quality.
Materials:
-
UR-144 Degradant sample (5-10 mg for a full suite of experiments)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, >99.8% D)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and glass wool or a syringe filter
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh approximately 5-10 mg of the purified degradant sample into a clean, small glass vial.
-
Solvent Addition: Add approximately 0.6 mL of the selected deuterated solvent (e.g., CDCl₃) to the vial.[8] CDCl₃ is a common choice for synthetic cannabinoids and its residual peak (δH ≈ 7.26 ppm) and carbon signal (δC ≈ 77.0 ppm) are well-documented.[9]
-
Dissolution: Gently vortex the vial until the sample is completely dissolved. If the sample is not readily soluble, sonication may be used cautiously.
-
Filtration (Critical Step): To remove any suspended particulate matter which can severely degrade spectral resolution, filter the solution directly into the NMR tube.
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Carefully transfer the sample solution through the pipette into the NMR tube. Do not use cotton wool, as solvents can leach impurities from it.
-
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Avoid using paper labels on the section of the tube that will be inside the NMR probe; write directly on the glass near the top.[8]
Protocol: NMR Data Acquisition
A combination of 1D and 2D NMR experiments is required for a complete structural assignment. The experiments listed below form a standard and robust suite for the elucidation of small organic molecules.[10][11]
| Experiment | Purpose | Key Information Gained |
| ¹H NMR | Proton Spectrum | Provides chemical shift, integration (proton count), and multiplicity (J-coupling) for all hydrogen nuclei. |
| ¹³C NMR | Carbon Spectrum | Shows the number of unique carbon environments in the molecule. |
| DEPT-135 | Carbon Multiplicity | Differentiates between CH₃/CH (positive) and CH₂ (negative) signals. Quaternary carbons are absent. |
| COSY | CO rrelation S pectroscopY | Identifies protons that are coupled to each other, typically through 2-3 bonds (e.g., H-C-H, H-C-C-H).[12] |
| HSQC | H eteronuclear S ingle Q uantum C oherence | Correlates each proton signal with the carbon signal to which it is directly attached (¹JCH).[13] |
| HMBC | H eteronuclear M ultiple B ond C oherence | Correlates proton and carbon signals over longer ranges (typically 2-4 bonds). This is crucial for connecting molecular fragments.[13] |
These experiments should be run on a spectrometer of at least 400 MHz to ensure adequate signal dispersion, with higher fields (≥600 MHz) being preferable.[9][14]
Data Interpretation: Assembling the Structural Puzzle
The power of this workflow lies in the logical integration of data from each experiment. The following section describes how to piece together the structure of the UR-144 degradant.
Figure 2: Logical flow of data integration for structural elucidation.
Step 1: Initial Analysis of 1D Spectra (¹H and ¹³C)
-
¹H NMR: The spectrum will show distinct regions. The aromatic region (7-8.5 ppm) will correspond to the indole ring protons. The aliphatic region (0.5-4.5 ppm) will contain signals for the N-pentyl chain and the rearranged tetramethylcyclopropyl moiety. Key signals to look for are the terminal methyl group of the pentyl chain (a triplet around 0.9 ppm) and the characteristic signals of the vinyl group in the degradant side chain.
-
¹³C NMR & DEPT-135: Count the number of carbon signals to confirm it matches the molecular formula (C₂₁H₂₉NO). The DEPT-135 experiment will help identify the number of CH₃, CH₂, and CH groups, which is critical for validating assignments. A carbonyl carbon (C=O) signal will be visible downfield (~190-200 ppm).
Step 2: Building Fragments with COSY The COSY spectrum reveals proton-proton coupling networks.
-
Trace the correlations for the N-pentyl chain : Start from the N-CH₂ protons and follow the chain of correlations through to the terminal CH₃ group.
-
Identify the vinyl group in the side chain: A correlation will be seen between the CH proton and the CH₂ protons of the C(CH₃)=CH₂ moiety.
Step 3: Direct C-H Assignment with HSQC The HSQC spectrum is a correlation map linking every proton to its directly attached carbon. This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For example, the proton signal for the terminal methyl group of the pentyl chain will show a cross-peak to its corresponding carbon signal around 14 ppm.
Step 4: Connecting the Pieces with HMBC The HMBC experiment is the final and most critical step, revealing 2- and 3-bond correlations that piece the entire molecule together.
-
Connecting the Side Chain to the Ketone: Look for a correlation from the CH₂ protons adjacent to the ketone to the carbonyl carbon.
-
Connecting the Ketone to the Indole Ring: The carbonyl carbon should show correlations to protons on the indole ring, specifically H-2 and H-4.
-
Connecting the Pentyl Chain to the Indole: Protons on the first CH₂ of the pentyl chain (attached to the nitrogen) will show a correlation to the C-2 and C-7a carbons of the indole ring, confirming its position.
-
Confirming the Rearranged Side Chain: Protons from the two gem-dimethyl groups will show correlations to the quaternary carbon and the adjacent CH₂, confirming the 3,3,4-trimethylpent-4-en-1-one structure.
By systematically applying this logic, every atom in the molecule can be accounted for, and its connectivity can be definitively established, leading to the unambiguous structural confirmation of the UR-144 thermal degradant.
Conclusion
The described workflow, combining meticulous sample preparation with a comprehensive suite of 1D and 2D NMR experiments, provides an unequivocal method for the structural elucidation of the primary thermal degradant of UR-144. This approach overcomes the limitations of other analytical techniques in distinguishing isomers and provides the definitive evidence required in forensic, clinical, and pharmaceutical research. The principles and protocols outlined in this application note are broadly applicable to the structural characterization of other novel psychoactive substances and their metabolites or degradants.
References
-
Kaizaki-Mitsumoto, A., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 42(3), 335-341. [Link]
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Mishra, N. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
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Cumba, L. R., et al. (2018). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance (NMR) spectroscopy. The AAPS Journal, 20(3), 53. [Link]
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Kavanagh, P., et al. (2013). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Drug Testing and Analysis, 5(5), 303-313. [Link]
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Lefever, T. W., et al. (2017). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University Research. [Link]
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Kaizaki-Mitsumoto, A., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace. [Link]
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Cumba, L. R., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. PubMed. [Link]
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Wang, G. (2013). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. DigitalCommons@Molloy. [Link]
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Bruker Corporation. (n.d.). NMR Sample Preparation. Bruker. [Link]
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University of Ottawa. (n.d.). How to Prepare Samples for NMR. uOttawa NMR Facility. [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. [Link]
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Janis, G. C., et al. (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. National Institute of Justice. [Link]
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Cumba, L. R., et al. (2016). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. [Link]
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Logan, B. K., et al. (2013). Analysis of Synthetic Cannabinoids in Botanical Material: A Review of Analytical Methods and Findings. Forensic Science Review, 25(1-2), 27-46. [Link]
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Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic toxicology, 33(2), 175–194. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. [Link]
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Eckre, D. (2013). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University Research. [Link]
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Cumba, L. R., et al. (2018). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. ResearchGate. [Link]
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Le-Cordier, F., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1789. [Link]
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Saffaj, T., et al. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry, 105, 366-380. [Link]
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Hudson, S., & Ramsey, J. (2011). The emergence and analysis of synthetic cannabinoids. Drug Testing and Analysis, 3(7-8), 466-478. [Link]
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Al-Saeed, H. A., et al. (2024). Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy. Scientific Reports, 14, 252. [Link]
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ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... ResearchGate. [Link]
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Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]
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analyticalmethods. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]
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San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
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Wiley Science Solutions. (n.d.). UR-144 - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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University of Arizona. (n.d.). 2D NMR. Chemistry & Biochemistry Department. [Link]
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Application Note: A Protocol for the In-Vitro Metabolic Profiling of UR-144 Degradant Using Human Liver Microsomes
Abstract
This application note provides a comprehensive, step-by-step protocol for investigating the in-vitro metabolism of the UR-144 degradant using human liver microsomes (HLMs). UR-144 is a potent synthetic cannabinoid, and its primary thermal degradant, a ring-opened isomer, is of significant toxicological interest as it is formed during smoking, a common route of administration.[1] This degradant has demonstrated a higher affinity for the human CB1 receptor compared to the parent compound, potentially augmenting its psychoactive effects.[1] Understanding its metabolic fate is crucial for identifying reliable biomarkers of consumption, predicting pharmacokinetic profiles, and assessing potential drug-drug interactions. This protocol is designed for researchers in toxicology, pharmacology, and drug development, detailing methods for incubation, sample analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data interpretation for metabolic stability assessment.
Introduction and Scientific Rationale
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist that has been identified in numerous forensic and clinical cases.[2] The most common method of administration for products containing synthetic cannabinoids is smoking, which subjects the compounds to high temperatures.[1] This pyrolysis can lead to the formation of degradation products with altered pharmacological profiles. For UR-144, this process yields a major, more potent, ring-opened isomer, referred to as the UR-144 degradant.[1]
Studying the metabolism of this specific degradant is critical. Since many new psychoactive substances are extensively metabolized, the parent compound is often undetectable in biological samples like urine.[3][4] Therefore, identifying the major metabolites of the active degradant provides stable and reliable biomarkers for confirming consumption.
Why Use Human Liver Microsomes (HLMs)?
In-vitro metabolism studies offer a controlled environment to elucidate metabolic pathways, adhering to guidance from regulatory bodies like the FDA for early drug development safety assessment.[5][6][7] HLMs are sub-cellular fractions of the liver's endoplasmic reticulum and are a well-established model for Phase I metabolic reactions.[8][9]
-
Enzyme Richness: HLMs contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism for a vast number of xenobiotics.[10][11]
-
Cost-Effectiveness & Throughput: Compared to more complex systems like hepatocytes, HLMs are a lower-cost option, easy to store and use, and highly amenable to high-throughput screening formats common in drug discovery.[9]
-
Predictive Value: Data from HLM stability assays, such as metabolic half-life (t½) and intrinsic clearance (CLint), are key parameters used to predict in-vivo hepatic clearance.[10][11]
This protocol will focus on determining the metabolic stability of the UR-144 degradant and identifying its primary Phase I metabolites.
Assay Principle and Workflow
The core of this protocol involves incubating the UR-144 degradant at a fixed concentration with pooled HLMs. The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which provides the necessary cofactors for CYP enzyme activity.[10][12] The reaction is allowed to proceed at 37°C and is stopped at various time points by adding an ice-cold organic solvent (acetonitrile), which simultaneously quenches the enzymatic activity and precipitates microsomal proteins.[12] After centrifugation, the supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by LC-MS/MS. The rate of disappearance of the parent compound is then used to calculate metabolic stability parameters.
Caption: Experimental workflow for the HLM metabolic stability assay.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| UR-144 Degradant | Cayman Chemical / Cerilliant | Analytical standard grade. |
| Pooled Human Liver Microsomes (HLM) | Corning / BioIVT / Sekisui XenoTech | Use a pool from at least 10-20 donors to average variability. |
| Verapamil or Testosterone | Sigma-Aldrich | High-clearance positive control. |
| Procainamide | Sigma-Aldrich | Low-clearance positive control. |
| UR-144-d5 or similar stable isotope | Toronto Research Chemicals | Internal Standard (IS) for LC-MS/MS. |
| NADPH Regenerating System (e.g., Solution A & B) | Corning / Sigma-Aldrich | Contains NADP+, glucose-6-phosphate (G6P), and G6P dehydrogenase. |
| Potassium Phosphate Buffer (0.1 M, pH 7.4) | In-house preparation or Fisher Scientific | Standard buffer for microsomal incubations. |
| Acetonitrile (ACN) & Methanol (MeOH) | LC-MS Grade, Fisher Scientific / Honeywell | |
| Formic Acid | LC-MS Grade, Sigma-Aldrich | Mobile phase additive. |
| Dimethyl Sulfoxide (DMSO) | ACS Grade, Sigma-Aldrich | Solvent for stock solutions. |
| 96-well plates and sealing mats | Eppendorf / VWR | |
| Centrifuge with plate rotor | Beckman Coulter / Eppendorf | Capable of >3,000 x g. |
| LC-MS/MS System | Sciex / Thermo Fisher / Agilent / Waters | High-sensitivity triple quadrupole or Q-TOF. |
Detailed Experimental Protocols
Preparation of Solutions
-
Causality: Stock solutions are prepared in DMSO to ensure solubility. Working solutions are diluted to minimize the final concentration of organic solvent in the incubation, as high concentrations (<0.5% DMSO) can inhibit CYP enzyme activity.[9]
-
UR-144 Degradant Stock (10 mM): Prepare in 100% DMSO.
-
Positive Control Stocks (10 mM): Prepare Verapamil and Procainamide in 100% DMSO.
-
Internal Standard Stock (1 mM): Prepare UR-144-d5 in 100% Methanol.
-
Intermediate Working Solution (100 µM): Dilute the 10 mM stock solution of the degradant (and controls) 1:100 in 50:50 Acetonitrile:Water.
-
Quenching Solution (100 ng/mL IS): Prepare a solution of ice-cold acetonitrile containing the internal standard at a final concentration of 100 ng/mL. Store at -20°C.
Metabolic Incubation Protocol (96-Well Plate Format)
-
Causality: The protocol includes negative controls (no NADPH) to measure non-enzymatic degradation and positive controls to validate the activity of the HLM batch. The final protein concentration (0.5 mg/mL) and substrate concentration (1 µM) are standard starting points for such assays.[10]
-
Prepare HLM Suspension: Thaw pooled HLMs rapidly in a 37°C water bath. Immediately place on ice and dilute to a concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4). Keep on ice.
-
Set up Incubation Plate: To each well of a 96-well plate, add the components in the following order:
-
94 µL of 0.1 M Phosphate Buffer (pH 7.4)
-
5 µL of HLM suspension (1 mg/mL)
-
1 µL of 100 µM test compound working solution
-
Final Concentrations: 0.5 mg/mL HLM, 1 µM test compound.
-
-
Pre-incubation: Seal the plate and pre-incubate for 5 minutes at 37°C in a shaking incubator. This allows the components to reach thermal equilibrium.[12]
-
Initiate Reaction: Add 10 µL of freshly prepared NADPH regenerating system to each well to start the reaction. For negative control wells, add 10 µL of 0.1 M phosphate buffer instead.
-
Incubation & Time Points: Incubate the plate at 37°C with shaking. At each designated time point (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction for the corresponding wells by adding 200 µL of ice-cold Quenching Solution. The t=0 sample represents 100% of the compound before metabolism begins.
Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation: After adding the Quenching Solution, seal the plate and vortex vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 3,000-4,000 x g for 20 minutes at 4°C to pellet the precipitated microsomal proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Causality: A reverse-phase C18 column is suitable for retaining and separating lipophilic molecules like synthetic cannabinoids. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantifying the parent compound and its expected metabolites.[13][14]
| Parameter | Suggested Condition |
| LC Column | C18, e.g., Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analysis | MRM for parent compound; Precursor Ion/Neutral Loss scans for metabolite ID |
Data Analysis and Interpretation
Metabolic Stability Calculation
-
Calculate Peak Area Ratios: Determine the peak area ratio of the UR-144 degradant to the internal standard for each time point.
-
Normalize Data: Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at t=0.
-
Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the "% Remaining" versus incubation time. The slope of the linear regression line is the elimination rate constant (-k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg Microsomal Protein)
-
Table 1: Hypothetical Metabolic Stability Data for UR-144 Degradant
| Time (min) | % Parent Remaining | ln(% Remaining) |
| 0 | 100 | 4.61 |
| 5 | 85 | 4.44 |
| 15 | 60 | 4.09 |
| 30 | 35 | 3.56 |
| 60 | 10 | 2.30 |
| Calculated t½ | 25.1 min | |
| Calculated CLint | 55.2 µL/min/mg |
Metabolite Identification
The metabolism of UR-144 often involves hydroxylation of the N-pentyl chain and subsequent oxidation to a carboxylic acid.[3][15] Similar pathways are expected for the degradant. Use LC-MS/MS data mining software to search for predicted metabolites based on common biotransformations.
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Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of UR-144 Pyrolysis Degradant in Complex Matrices
Introduction
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid that has been widely detected in herbal incense products and forensic casework.[1][2] A significant challenge in the toxicological analysis of UR-144 is its thermal instability. When smoked, a common route of administration, UR-144 undergoes pyrolysis, leading to the formation of a ring-opened isomer, the UR-144 degradant.[3][4] This degradant has been shown to be pharmacologically active, exhibiting a higher affinity for the CB1 receptor than the parent compound, making its detection and quantification crucial for accurately assessing exposure and intoxication.[3]
This application note presents a detailed and validated solid-phase extraction (SPE) protocol for the efficient isolation of the UR-144 pyrolysis degradant from complex biological matrices, specifically human urine. The developed method is designed to provide high recovery and clean extracts, suitable for subsequent analysis by sensitive instrumental techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Solid-Phase Extraction
Solid-phase extraction is a cornerstone of modern sample preparation, enabling the concentration of analytes and the removal of interfering matrix components.[5] The choice of SPE sorbent and solvent system is dictated by the physicochemical properties of the analyte and the matrix. For the UR-144 degradant, a non-polar compound, a reversed-phase SPE mechanism is the most appropriate choice. This technique relies on the partitioning of the analyte between a polar mobile phase (the sample) and a non-polar stationary phase (the sorbent).
Method Development Strategy: A Rationale-Driven Approach
The selection of each component of this SPE protocol is grounded in the chemical properties of the UR-144 degradant and the principles of chromatographic separation.
-
Analyte of Interest: UR-144 Pyrolysis Degradant (ring-opened isomer). This degradant is a non-polar molecule due to its hydrocarbon-rich structure.
-
Matrix: Human urine presents a complex aqueous environment containing various endogenous compounds that can interfere with analysis.
-
Sorbent Selection: A C18-bonded silica sorbent is chosen for its strong retention of non-polar compounds like the UR-144 degradant from an aqueous matrix.
-
pH Adjustment: While the UR-144 degradant itself is not readily ionizable, adjusting the sample pH can influence the ionization state of matrix interferences, potentially improving the cleanliness of the final extract. A neutral pH is generally suitable for the extraction of neutral, non-polar compounds.
-
Solvent Optimization:
-
Conditioning: The C18 sorbent is first conditioned with methanol to activate the stationary phase and ensure reproducible interactions with the analyte. This is followed by an equilibration step with water to prepare the sorbent for the aqueous sample.
-
Loading: The pre-treated urine sample is loaded onto the conditioned cartridge. The non-polar UR-144 degradant will be retained on the C18 sorbent while polar matrix components pass through.
-
Washing: A wash step with a mixture of water and a small percentage of organic solvent (e.g., 5% methanol) is employed to remove weakly retained, more polar interferences without prematurely eluting the analyte of interest.
-
Elution: A non-polar organic solvent, such as methanol or acetonitrile, is used to disrupt the hydrophobic interactions between the UR-144 degradant and the C18 sorbent, allowing for its elution from the cartridge.
-
Detailed Protocol: SPE of UR-144 Pyrolysis Degradant from Human Urine
This protocol is designed for a standard 1 mL urine sample and can be scaled as needed.
1. Sample Pre-treatment:
-
To 1 mL of human urine, add an appropriate internal standard.
-
Add 1 mL of deionized water to dilute the sample.
-
Vortex for 10 seconds.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the sorbent to dry.
3. Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 2 mL of a 5% methanol in water solution to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.
5. Elution:
-
Elute the UR-144 degradant from the cartridge with 2 mL of methanol into a clean collection tube.
6. Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of mobile phase).
Workflow Visualization
Caption: SPE workflow for UR-144 degradant from urine.
Data Presentation: Expected Performance
The following table summarizes typical validation parameters for the analysis of synthetic cannabinoids and their metabolites in urine using SPE followed by LC-MS/MS. These values are representative of what can be achieved with a well-optimized method.
| Parameter | Expected Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.15 ng/mL | [6] |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL | [6][7] |
| Recovery | > 80% | [8] |
| Matrix Effect | < 20% | [8] |
| Linearity (R²) | > 0.99 | [6] |
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by adherence to established guidelines for analytical method validation in forensic toxicology.[1][9][10] A thorough validation should include the following experiments:
-
Selectivity: Analysis of blank urine samples from multiple sources to ensure no endogenous interferences co-elute with the analyte.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by analyzing spiked samples at decreasing concentrations.
-
Calibration Model: Assessing the linearity of the response over a defined concentration range.
-
Accuracy and Precision: Determined by analyzing replicate samples at multiple concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: Comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effects: Evaluating the potential for ion suppression or enhancement from the urine matrix by comparing the analyte response in a post-extraction spiked sample to the response in a neat standard solution.
-
Stability: Assessing the stability of the analyte in the matrix under different storage conditions.
Conclusion
This application note provides a comprehensive and scientifically-grounded solid-phase extraction protocol for the analysis of the UR-144 pyrolysis degradant in human urine. By following this detailed procedure and adhering to rigorous validation standards, researchers and forensic toxicologists can achieve reliable and accurate quantification of this important analyte, leading to a more complete understanding of UR-144 exposure and its implications.
References
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American Academy of Forensic Sciences Standards Board. (2019). Standard Practices for Method Validation in Forensic Toxicology. [Link]
-
Adamowicz, P., Zuba, D., & Byrska, B. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 320–327. [Link]
-
De Brabanter, N., et al. (2013). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 19(32), 5706-5718. [Link]
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Hataoka, K., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of toxicological sciences, 42(3), 335–341. [Link]
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ASB. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. [Link]
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Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]
-
Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link]
-
Maurer, H. H. (2018). Method Development in Forensic Toxicology. Current Pharmaceutical Design, 24(32), 3788-3796. [Link]
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Kavanagh, P., et al. (2013). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Drug testing and analysis, 5(5), 303–310. [Link]
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Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. [Link]
-
Lin, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Food and Drug Analysis, 32(1), 1-11. [Link]
-
Adamowicz, P., & Lechowicz, W. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 320–327. [Link]
-
Amaratunga, D., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of analytical toxicology, 38(8), 549–554. [Link]
-
Wang, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules (Basel, Switzerland), 28(6), 2636. [Link]
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Application Note & Protocols: Development of a Competitive ELISA for High-Throughput Screening of UR-144 and its Thermal Degradant
Abstract
The proliferation of synthetic cannabinoids presents a significant challenge for forensic and clinical toxicology. UR-144, a potent agonist of the CB2 receptor, is a commonly abused compound often consumed via smoking, which leads to thermal degradation.[1][2] This creates a need for robust screening methods capable of detecting both the parent compound and its primary thermal degradant to ensure a comprehensive detection window. This document provides a detailed guide for the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the rapid and sensitive screening of UR-144 and its key degradant in biological matrices. We will detail the underlying scientific principles, from immunogen design to final assay validation, providing field-proven protocols for researchers and drug development professionals.
Introduction: The Rationale for a UR-144 Screening Assay
UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid that has been identified in numerous "herbal incense" products worldwide.[3][4][5] While it has a higher affinity for the CB2 receptor compared to the CB1 receptor, its abuse is associated with significant psychoactive effects and adverse health events.[6][7]
A critical consideration in developing a screening method for UR-144 is its primary route of administration: smoking. The high temperatures involved in this process cause pyrolysis, transforming UR-144 into a ring-opened isomer, commonly referred to as the UR-144 degradant (3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one).[2][3][8] This degradant has been shown to possess significant, and in some cases, augmented, cannabinoid activity.[1] Therefore, an effective screening assay must be able to detect both the parent molecule and this major degradant to avoid false negatives in toxicological investigations.
The ELISA platform offers an ideal solution for high-throughput screening due to its high sensitivity, adaptability to various sample types, and cost-effectiveness.[9] As UR-144 is a small molecule, a competitive ELISA format is the most appropriate design.[10][11][12]
Assay Development Strategy & Scientific Principles
The successful development of an immunoassay for a small molecule like UR-144 hinges on a logical, multi-step strategy. This section explains the causality behind our experimental choices.
The Hapten-Carrier Principle
Small molecules like UR-144 (molecular weight ~311.5 g/mol ) are not immunogenic on their own; they are considered haptens.[13][14] To elicit an immune response and generate specific antibodies, the hapten must be covalently conjugated to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[15][16] This hapten-carrier conjugate is large enough to be recognized by the immune system, which then produces antibodies against various epitopes on the conjugate, including the exposed hapten (UR-144).
Immunogen Design & Antibody Generation
The design of the hapten is critical. A derivative of UR-144 must be synthesized to include a linker with a reactive functional group (e.g., a carboxylic acid) that allows for conjugation to the carrier protein. The position of this linker is crucial, as it dictates which parts of the UR-144 molecule are exposed to the immune system, thereby influencing the specificity of the resulting antibodies. For broad detection, the linker should be placed on a part of the molecule that is distinct from the structural features shared between UR-144 and its degradant.
For this application, we recommend the generation of polyclonal antibodies . While monoclonal antibodies offer high specificity to a single epitope, a polyclonal antibody population contains a mixture of antibodies that recognize multiple epitopes on the target antigen.[17][18] This heterogeneity is advantageous for a screening assay, as it increases the likelihood of recognizing not only the parent UR-144 molecule but also its structurally similar degradant and various metabolites (e.g., hydroxylated forms or the N-pentanoic acid metabolite).[18][19][20]
The Competitive ELISA Format
The competitive ELISA is the format of choice for small molecule detection because the analyte is too small to be bound by two antibodies simultaneously (as required in a sandwich ELISA).[10][11]
The principle is based on competition:
-
A microtiter plate is coated with a UR-144-protein conjugate (e.g., UR-144-BSA).
-
The sample (which may contain the "free" UR-144/degradant) is added to the wells along with a limited amount of specific anti-UR-144 antibody.
-
The free analyte from the sample and the coated analyte on the plate compete for binding to the limited antibody sites.
-
After incubation, unbound reagents are washed away. The amount of antibody bound to the plate is then detected using an enzyme-conjugated secondary antibody.
The resulting signal is inversely proportional to the concentration of UR-144 in the sample.[12][21] A high concentration of UR-144 in the sample means more antibodies will bind to it in solution, leaving fewer available to bind to the coated plate, resulting in a weak signal. Conversely, a low concentration results in a strong signal.
Figure 1: High-level workflow for the development of the UR-144 competitive ELISA.
Experimental Protocols
Protocol 1: Preparation of Immunogen (UR-144-KLH Conjugate)
This protocol describes the conjugation of a carboxylated UR-144 hapten to KLH using the carbodiimide crosslinker EDC. This method forms a stable amide bond between the hapten's carboxyl group and the primary amines on the carrier protein.[15][]
Materials:
-
UR-144 N-pentanoic acid hapten
-
Keyhole Limpet Hemocyanin (KLH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.0
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Slide-A-Lyzer Dialysis Cassette (10K MWCO)
Procedure:
-
Hapten Activation: a. Dissolve 10 mg of UR-144 N-pentanoic acid hapten in 1 mL of DMSO or DMF. b. In a separate tube, dissolve 10 mg of EDC and 5 mg of NHS in 1 mL of cold Activation Buffer. c. Add the EDC/NHS solution to the hapten solution. Mix well and incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Carrier Protein Preparation: a. Dissolve 10 mg of KLH in 2 mL of Conjugation Buffer (PBS).
-
Conjugation Reaction: a. Slowly add the activated hapten solution to the KLH solution while gently stirring. b. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: a. Transfer the conjugation mixture to a dialysis cassette. b. Dialyze against 1L of PBS at 4°C for 24-48 hours, with at least three buffer changes. This removes unreacted hapten and crosslinker byproducts.
-
Characterization & Storage: a. Determine the protein concentration using a BCA or Bradford assay. b. Confirm conjugation using MALDI-TOF mass spectrometry or by observing a shift in molecular weight on an SDS-PAGE gel. c. Aliquot the conjugate and store at -20°C or -80°C.
Note: A similar procedure should be followed to prepare the UR-144-BSA conjugate, which will be used for coating the ELISA plates.
Protocol 2: Competitive ELISA Procedure
Materials:
-
96-well high-binding microtiter plates
-
UR-144-BSA conjugate (coating antigen)
-
Anti-UR-144 polyclonal antibody (primary antibody)
-
UR-144 and UR-144 degradant standards
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Assay Buffer: 0.5% BSA in PBST
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Sheep IgG)
-
TMB Substrate Solution
-
Stop Solution: 2 M H₂SO₄
-
Microplate reader (450 nm)
Procedure:
-
Plate Coating: a. Dilute the UR-144-BSA conjugate to an optimal concentration (e.g., 1-5 µg/mL) in Coating Buffer. b. Add 100 µL of the diluted conjugate to each well of the 96-well plate. c. Incubate overnight at 4°C or for 2 hours at 37°C. d. Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the plate 3 times with Wash Buffer.
-
Competitive Reaction: a. Prepare serial dilutions of UR-144 standards and controls in the Assay Buffer. b. Add 50 µL of each standard, control, or unknown sample to the appropriate wells. c. Dilute the primary anti-UR-144 antibody to its optimal working concentration in Assay Buffer. d. Immediately add 50 µL of the diluted primary antibody to each well. e. Incubate for 1 hour at 37°C. f. Wash the plate 5 times with Wash Buffer.
-
Detection: a. Dilute the HRP-conjugated secondary antibody in Assay Buffer. b. Add 100 µL of the diluted secondary antibody to each well. c. Incubate for 1 hour at 37°C. d. Wash the plate 5 times with Wash Buffer.
-
Signal Development: a. Add 100 µL of TMB Substrate Solution to each well. b. Incubate in the dark at room temperature for 15-30 minutes. c. Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.
-
Data Acquisition: a. Read the absorbance (Optical Density, OD) of each well at 450 nm within 15 minutes of adding the Stop Solution.
Figure 2: Principle of the competitive ELISA for UR-144 detection.
Data Analysis & Assay Validation
Standard Curve Generation
A standard curve is generated by plotting the mean OD for each standard against its corresponding concentration on a semi-logarithmic scale. The data is typically fitted using a four-parameter logistic (4-PL) curve. The B/B₀ value, where B is the OD of a standard and B₀ is the OD of the zero standard (maximum signal), is often plotted against concentration.
| UR-144 Conc. (ng/mL) | OD 450nm (Mean) | B/B₀ (%) |
| 0 (B₀) | 1.850 | 100.0 |
| 1.0 | 1.572 | 85.0 |
| 5.0 | 1.110 | 60.0 |
| 10.0 | 0.740 | 40.0 |
| 25.0 | 0.388 | 21.0 |
| 50.0 | 0.204 | 11.0 |
| 100.0 | 0.111 | 6.0 |
| Table 1: Example data for generating a UR-144 standard curve. |
Validation Parameters
The developed ELISA must be validated to ensure it is fit for purpose. Validation should be performed according to established guidelines.[23][24][25][26]
| Parameter | Description | Acceptance Criteria (Example) |
| Sensitivity | The Lower Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ). | LLOQ should be the lowest point on the standard curve with precision (%CV) <20% and accuracy within ±20%. |
| Precision | Intra-assay (within-run) and Inter-assay (between-run) variability. | %CV ≤ 15% for controls and standards (≤ 20% at LLOQ). |
| Accuracy | The closeness of measured values to the true value, determined by spike-and-recovery experiments. | Mean recovery between 85-115% (80-120% at LLOQ). |
| Specificity | The ability to assess the analyte in the presence of other components. Primarily evaluated through cross-reactivity. | Minimal cross-reactivity with unrelated compounds. Defined cross-reactivity with related metabolites. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature). | Assay results should remain within precision and accuracy limits. |
| Table 2: Key validation parameters for the UR-144 ELISA. |
Cross-Reactivity: The Key to a Successful Screening Assay
The cross-reactivity profile determines the assay's utility. It is calculated by determining the concentration of a cross-reactant required to displace 50% of the signal (IC₅₀) and comparing it to the IC₅₀ of the target analyte (UR-144).
% Cross-Reactivity = (IC₅₀ of UR-144 / IC₅₀ of Cross-Reactant) x 100
A successful screening assay will exhibit significant cross-reactivity with the major thermal degradant and key metabolites.
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| UR-144 | 8.5 | 100% |
| UR-144 Degradant | 12.1 | 70% |
| UR-144 N-pentanoic acid | 9.0 | 94% |
| UR-144 N-(5-hydroxypentyl) | 17.0 | 50% |
| JWH-018 | >1000 | <0.1% |
| THC | >1000 | <0.1% |
| Table 3: Example cross-reactivity data for the validated UR-144 ELISA. This profile demonstrates the assay's ability to detect the parent drug, its major degradant, and a key metabolite, while showing minimal reactivity with other cannabinoids. |
Conclusion
This application note provides a comprehensive framework for the development and validation of a competitive ELISA for screening UR-144 and its primary thermal degradant. By following a logical development strategy—from rational immunogen design to a thorough validation of assay parameters—researchers can create a robust, high-throughput tool essential for forensic toxicology and clinical monitoring. The resulting assay provides a reliable preliminary screening method, with positive results requiring confirmation by a more specific technique such as LC-MS/MS.[27][28]
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Block Scientific. (n.d.). Study: Development and Validation of a New Homogeneous Immunoassay for the Detection of UR-144 Metabolites in Urine. Retrieved from [Link]
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Arntson, A. L., et al. (2014). Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of Use of the Synthetic Cannabinoid Agonists UR-144 and XLR-11 in Human Urine. Journal of Analytical Toxicology, 38(7), 403–408. Retrieved from [Link]
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Arntson, A. L., et al. (2014). Enzyme-linked immunosorbent assay (ELISA) for the detection of use of the synthetic cannabinoid agonists UR-144 and XLR-11 in human urine. Journal of Analytical Toxicology, 38(7), 403-8. Retrieved from [Link]
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Assay Genie. (2023, June 11). Polyclonal Vs Monoclonal antibodies: Key features. Retrieved from [Link]
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Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 255–263. Retrieved from [Link]
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Texila International Journal. (n.d.). Basic Principles and Applied GxP Regulations for ELISA Analytical Method Validation of Drugs and Biologics in FDA Driven Environment. Retrieved from [Link]
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Journal of Chemical Education. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Retrieved from [Link]
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- 25. texilajournal.com [texilajournal.com]
- 26. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. ark-tdm.com [ark-tdm.com]
Application Note: UR-144 Degradant as a Specific Biomarker for Smoked UR-144 Exposure
Introduction: The Challenge of Confirming Smoked Synthetic Cannabinoid Use
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid receptor agonist (SCRA) that has been widely detected in herbal incense products.[1][2] A primary route of administration for these products is smoking, which introduces significant analytical challenges.[2][3] The intense heat from smoking causes UR-144 to undergo thermal degradation, or pyrolysis, creating new chemical entities not present in the original product.[2][3][4]
Standard toxicological screens often focus on the parent compound or its known metabolites. However, parent drug concentrations can be very low in biological samples, and metabolites can confirm ingestion but not necessarily the route of administration.[5][6] Critically, the pyrolysis of UR-144 results in a major, structurally distinct ring-opened isomer, often referred to as the "UR-144 degradant".[2][3][7][8] The detection of this specific degradant or its subsequent metabolites provides a definitive biomarker for the smoked exposure to UR-144, as these compounds are not formed through in-vivo metabolism.[1][4][5] This application note provides a robust protocol for the sensitive and specific detection of the UR-144 degradant in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This protocol is based on the principle that the UR-144 degradant, formed during smoking, is absorbed into the bloodstream and subsequently metabolized and excreted in urine.[1][5][9] While the degradant itself may be present, its hydroxylated metabolites are often found in higher concentrations, making them reliable targets.[5][7][9]
The workflow involves:
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates and release the free form of the metabolites, increasing detection sensitivity.
-
Solid-Phase Extraction (SPE): To isolate the analytes from the complex urine matrix, removing interferences and concentrating the sample.
-
LC-MS/MS Analysis: To provide highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).
The unique structure of the pyrolysis product allows for specific MRM transitions to be monitored, ensuring unambiguous identification and differentiation from metabolic products of the parent UR-144 compound.
Visualization of the Degradation Pathway and Workflow
Chemical Transformation via Pyrolysis
The intense heat applied during smoking induces a rearrangement of the strained tetramethylcyclopropyl ring in UR-144, leading to the formation of a ring-opened alkene isomer. This transformation is a key indicator of the administration route.
Caption: Pyrolysis of UR-144 to its characteristic degradant.
Analytical Workflow Overview
The following diagram outlines the complete analytical procedure from sample receipt to final data analysis.
Caption: Step-by-step workflow for biomarker analysis.
Materials and Methods
Reagents and Materials
-
Reference Standards: UR-144 degradant, hydroxylated UR-144 degradant metabolite, and corresponding deuterated internal standards (IS).
-
Solvents: Methanol, Acetonitrile (LC-MS Grade).
-
Reagents: Formic acid, Ammonium formate, β-glucuronidase from E. coli.
-
SPE Cartridges: Mixed-mode cation exchange cartridges.
-
Blank human urine.
Instrumentation
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).
-
Analytical Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Detailed Experimental Protocols
Preparation of Standards and Quality Controls (QCs)
-
Stock Solutions: Prepare 1 mg/mL stock solutions of the UR-144 degradant metabolite and its deuterated internal standard in methanol.
-
Working Solutions: Create a series of working solutions by serially diluting the stock solution. These will be used to spike blank urine for calibrators and QCs.
-
Calibrators & QCs: Spike 1 mL aliquots of blank urine with the working solutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) and at least three levels of QCs (low, mid, high).
-
Internal Standard (IS) Solution: Prepare a working IS solution at a fixed concentration (e.g., 10 ng/mL) in methanol.
Sample Preparation Protocol
Causality: This protocol is designed to remove salts, urea, and other endogenous components that can cause ion suppression in the mass spectrometer, while concentrating the analyte for maximum sensitivity.
-
Aliquoting: Pipette 1 mL of each urine sample, calibrator, and QC into labeled glass tubes.
-
IS Addition: Add 25 µL of the working IS solution to all tubes except for "double blank" samples.
-
Hydrolysis: Add 500 µL of β-glucuronidase solution. Vortex briefly and incubate at 60°C for 1 hour. This step is crucial as most metabolites are excreted as glucuronide conjugates; omitting it would lead to underestimation.[10]
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges by washing sequentially with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridges to dry.
-
Sample Loading: Load the hydrolyzed samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 2 mL of deionized water, followed by 2 mL of an acidic wash solution (e.g., 2% formic acid). This removes neutral and acidic interferences.
-
Elution: Elute the analytes with 2 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol). The change in pH neutralizes the analyte, releasing it from the sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid). Vortex to ensure complete dissolution. Transfer to an autosampler vial for analysis.
LC-MS/MS Analytical Method
Causality: The chromatographic gradient separates the analyte from any remaining matrix components and isomers. The MS/MS parameters provide two points of mass-based identification (precursor and product ion), ensuring high specificity.
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and separation for non-polar compounds like cannabinoids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase. |
| Gradient | 30% B to 95% B over 8 min | Gradually increases organic content to elute compounds based on hydrophobicity. |
| Flow Rate | 0.3 mL/min | Optimal for a 2.1 mm ID column to ensure sharp peaks. |
| Injection Volume | 5 µL | Balances sensitivity with the risk of column overloading. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Cannabinoid structures readily form protonated molecules [M+H]+. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantitative analysis.[11] |
Table 1: Recommended LC-MS/MS Parameters.
MRM Transitions for Quantification
The following table provides example MRM transitions. These must be empirically optimized on the specific instrument being used. The primary transition (Quantifier) is used for quantification, while the secondary (Qualifier) is used for confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| UR-144 Degradant Metabolite (OH) | 328.2 | 144.1 | 214.1 | Optimized Value |
| UR-144 Degradant IS (d5-OH) | 333.2 | 144.1 | 219.1 | Optimized Value |
Table 2: Example MRM Transitions for the Target Analyte and Internal Standard.
Data Analysis and Validation
-
Calibration: Generate a linear calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. A weighting of 1/x is recommended.
-
Quantification: Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Acceptance Criteria: For a positive identification, the sample must meet the following criteria:
-
The retention time must be within ±2% of the average retention time of the calibrators.
-
The ion ratio (Qualifier area / Quantifier area) must be within ±20% of the average ion ratio of the calibrators.
-
The signal-to-noise ratio for the quantifier ion must be ≥10.
-
Conclusion
The protocol detailed in this application note provides a reliable and scientifically sound method for the detection of a specific UR-144 degradant metabolite. The presence of this analyte is a strong and specific indicator of smoked UR-144 exposure.[1][5][9] This distinction is critical in forensic and clinical toxicology, as it provides valuable information about the route of administration, which cannot be gleaned from standard metabolic profiling alone. The use of an internal standard, multi-level calibrators, and quality controls ensures the method's trustworthiness and adherence to rigorous scientific standards.
References
-
Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 320-327. [Link]
-
Grigoryev, A., Kavanagh, P., & Melnik, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(6), 327-338. [Link]
-
Grigoryev, A., Kavanagh, P., & Melnik, A. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(6), 327–338. [Link]
-
Couch, R. A., & Cawrse, B. M. (2016). Analytical methods for the identification of synthetic cannabinoids in biological matrices. In Synthetic Cannabinoids (pp. 139-178). Humana Press, Cham. [Link]
-
Kavanagh, P., O'Brien, J., Grigoryev, A., & McNamara, S. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(6), 327-338. [Link]
-
Kaizaki-Mitsumoto, A., Hataoka, K., Takebayashi-Ohsawa, M., Shima, N., & Funada, M. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of toxicological sciences, 42(3), 335-341. [Link]
-
Kaizaki-Mitsumoto, A., Hataoka, K., Takebayashi-Ohsawa, M., Shima, N., & Funada, M. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 42(3), 335-341. [Link]
-
Grigoryev, A., Saynov, O., Nosyrev, A., & Melnik, A. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Forensic Science International, 257, 1-12. [Link]
-
Namera, A., Kawamura, M., & Nakamoto, A. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic toxicology, 33(2), 175-194. [Link]
-
Wohlfarth, A., Gandhi, A. S., Pang, S., & Zhu, M. (2014). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Drug testing and analysis, 6(1-2), 15-25. [Link]
-
Papaseit, E., Pérez-Mañá, C., Pérez-Arnau, F., Salgado, A., Torrens, M., & Farré, M. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals, 14(4), 297. [Link]
-
Amaratunga, D., Scott, K. S., & O'Neal, C. L. (2015). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of analytical toxicology, 39(8), 642-648. [Link]
-
Kennedy, P. D., Endres, G. W., Deakin, A., & Eckre, D. (2013). Characterization of the Thermal Degradation Product of UR-144. Cayman Chemical Company. [Link]
-
Longe, K., Cadwallader, A. B., Wallace-Duckworth, D., & Staton, P. (2016). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University Forensic Science Center. [Link]
Sources
- 1. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. scribd.com [scribd.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Forensic Analysis of Seized Herbal Mixtures for UR-144 and its Thermo-Induced Degradant
Abstract
This application note provides a comprehensive guide for the forensic analysis of the synthetic cannabinoid UR-144 and its primary thermal degradant in seized herbal mixtures. UR-144, a potent agonist of the cannabinoid receptors, is frequently encountered in clandestinely produced "herbal incense" products. A significant challenge in the forensic analysis of UR-144 is its propensity to undergo thermal degradation, particularly during smoking, to form a ring-opened isomer with potentially enhanced psychoactive properties.[1][2] This guide details the underlying chemistry of this transformation, validated protocols for sample extraction, and robust analytical methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the unambiguous identification and quantification of both parent compound and its degradant.
Introduction: The Evolving Landscape of Synthetic Cannabinoids
Synthetic cannabinoid receptor agonists (SCRAs) represent a dynamic and ever-expanding class of new psychoactive substances (NPS). Their clandestine application to herbal matrices, marketed as "herbal incense" or "Spice," poses a significant public health risk and a continuous challenge for forensic laboratories. UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, emerged as a popular SCRA and has been identified in numerous seized products globally.[3][4]
A critical consideration for the forensic toxicologist is the chemical transformation that UR-144 can undergo, especially under the conditions of use. The most common route of administration for these herbal mixtures is smoking, which exposes the impregnated compounds to high temperatures.[1][2] This pyrolytic process induces a chemical rearrangement in UR-144, leading to the formation of a primary degradant.[1][2][5] Notably, this degradant is not merely an inactive byproduct; studies have indicated that it exhibits a significantly higher affinity for the human CB1 receptor and may produce more potent cannabimimetic effects than the parent compound.[1][2][6] Therefore, the accurate identification and differentiation of UR-144 and its degradant are paramount for a comprehensive toxicological assessment and for informing law enforcement and public health agencies.
The Chemistry of Degradation: From UR-144 to its Ring-Opened Isomer
The thermal instability of UR-144 is attributed to the strained tetramethylcyclopropyl ring. Upon heating, this ring undergoes a rearrangement to form a more stable, ring-opened alkene.[7][8] This degradant is systematically named 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one.[9]
Caption: Thermal degradation pathway of UR-144.
This transformation is crucial in the context of forensic analysis as the two compounds have the same molecular weight but different chemical structures and mass spectral fragmentation patterns.
Experimental Protocols
Sample Preparation: Extraction from Herbal Matrices
The heterogeneous nature of seized herbal mixtures necessitates a robust and efficient extraction protocol to ensure the recovery of the target analytes.[10] The following protocol is recommended for the extraction of UR-144 and its degradant from herbal matrices.
Protocol 1: Solvent Extraction of Herbal Material
-
Homogenization: Homogenize the seized herbal material to ensure a representative sample.
-
Weighing: Accurately weigh approximately 100 mg of the homogenized herbal material into a 15 mL centrifuge tube.
-
Solvent Addition: Add 5 mL of methanol to the centrifuge tube. Other solvents such as ethanol or acetonitrile can also be used.[11][12]
-
Extraction: Tightly cap the tube and vortex for 1 minute, followed by sonication in a water bath for 30 minutes at room temperature.[12]
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid plant material.
-
Filtration: Carefully transfer the supernatant to a clean vial, passing it through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Analysis: The resulting extract is now ready for analysis by GC-MS or LC-MS/MS. For quantitative analysis, an appropriate internal standard should be added prior to extraction.
Caption: Workflow for the extraction of UR-144 from herbal mixtures.
Sources
- 1. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. marshall.edu [marshall.edu]
- 7. caymanchem.com [caymanchem.com]
- 8. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming isomeric interference in UR-144 and its degradant analysis.
Welcome to the technical support guide for the analysis of the synthetic cannabinoid UR-144. This resource is designed for researchers, analytical scientists, and drug development professionals who are working to identify and quantify UR-144, its isomers, and its degradation products. Isomeric interference presents a significant challenge in this field, leading to potential misidentification and inaccurate quantification. This guide provides in-depth, experience-based solutions to common analytical hurdles, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is UR-144 and what are its primary analytical challenges?
A: UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that potently binds to the CB2 receptor.[1] The primary analytical challenge stems from the existence of numerous structural isomers and degradants that often share the same nominal mass and exhibit similar physicochemical properties. This leads to significant difficulties in achieving both chromatographic separation and mass spectrometric differentiation, a phenomenon known as isomeric interference.
Q2: What are the most common isomers and degradants that interfere with UR-144 analysis?
A: The most common interfering compounds are XLR-11 (the 5-fluoro analog) and a specific thermal degradant. XLR-11 is structurally identical except for a fluorine atom on the pentyl chain, and it can be metabolized via defluorination to form UR-144 metabolites, complicating the interpretation of forensic results.[2][3] The thermal degradant is a ring-opened isomer formed during high-temperature analysis (like GC-MS) or when the compound is smoked.[4][5][6]
Table 1: Common Isomers and Degradants of UR-144
| Compound Name | Molecular Formula | Key Structural Difference from UR-144 | Common Origin |
| UR-144 | C₂₁H₂₉NO | - | Parent Compound |
| XLR-11 (5F-UR-144) | C₂₁H₂₈FNO | Fluorine atom on the N-pentyl chain | Distinct synthetic product |
| UR-144 Degradant | C₂₁H₂₉NO | Isomeric; tetramethylcyclopropyl ring is opened | Pyrolysis (heating)[4][5] |
| UR-144 Metabolites | Various | Hydroxylation, Carboxylation, etc. on parent | Biological transformation[7][8] |
Q3: Why can't standard mass spectrometry easily distinguish between UR-144 and its thermal degradant?
A: UR-144 and its thermal degradant are isomers, meaning they have the exact same molecular weight and elemental composition. Therefore, a low-resolution mass spectrometer will assign them the identical mass-to-charge ratio (m/z). Distinguishing them requires tandem mass spectrometry (MS/MS) to fragment the molecules and analyze the resulting product ions. Even then, their structural similarity can lead to very similar fragmentation patterns, requiring careful optimization of analytical methods to find unique, diagnostic fragment ions.[9]
In-Depth Troubleshooting Guides
This section addresses specific, complex problems encountered during the analysis of UR-144 and provides detailed, actionable solutions grounded in analytical chemistry principles.
Problem 1: Poor Chromatographic Resolution of UR-144 and XLR-11
Q: My reversed-phase LC-MS method results in co-elution of UR-144 and its fluorinated analog, XLR-11. How can I improve their separation?
A: This is a classic selectivity challenge. While UR-144 and XLR-11 are structurally similar, the presence of the highly electronegative fluorine atom in XLR-11 slightly alters its polarity and interaction with the stationary phase. A standard C18 column may not provide sufficient selectivity. The key is to introduce alternative separation mechanisms beyond simple hydrophobicity.
Causality: A C18 (octadecylsilane) phase separates primarily based on hydrophobic interactions. The difference in hydrophobicity between UR-144 and XLR-11 is minimal. To enhance separation, you need a stationary phase that offers additional interactions, such as pi-pi or dipole-dipole interactions.
Solution Pathway:
-
Switch Column Chemistry: Transition from a C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.
-
Phenyl-Hexyl phases introduce aromatic rings, enabling π-π stacking interactions with the indole ring structure common to both analytes. The electron-withdrawing fluorine in XLR-11 can subtly alter this interaction compared to UR-144, often leading to a change in elution order and improved resolution.[10]
-
PFP phases are particularly effective for separating halogenated compounds. They provide a combination of hydrophobic, aromatic, and dipole-dipole interactions, offering unique selectivity for compounds like XLR-11.[11]
-
-
Optimize Mobile Phase:
-
Solvent Choice: While acetonitrile is common, switching the organic modifier to methanol can alter selectivity. Methanol is a stronger hydrogen bond donor and can change how the analytes interact with both the mobile and stationary phases.
-
Additive Adjustment: Ensure your mobile phase contains a small amount of an acid, such as 0.1% formic acid , to promote consistent protonation of the analytes, leading to sharper, more reproducible peaks.
-
-
Adjust Gradient and Flow Rate: A shallower gradient (e.g., a slower increase in the percentage of organic solvent over time) gives the analytes more time to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks. Reducing the flow rate can also increase efficiency and improve separation.
Caption: Workflow for chromatographic method development.
Table 2: Comparison of Recommended LC Columns for Isomer Separation
| Column Type | Primary Separation Mechanism | Best For | Expected Outcome |
| C18 | Hydrophobicity | General purpose | May provide insufficient selectivity for UR-144/XLR-11.[10] |
| Phenyl-Hexyl | Hydrophobicity, π-π interactions | Aromatic compounds | Can alter elution order and improve resolution of indole-containing isomers.[10] |
| PFP (Pentafluorophenyl) | Hydrophobicity, π-π, dipole, ion-exchange | Halogenated, polar compounds | Often provides the highest selectivity for fluorinated analogs like XLR-11.[11] |
Problem 2: Differentiating UR-144 from its Thermal Degradant by MS/MS
Q: I have two chromatographically separated peaks with the same precursor m/z (312.23), but their MS/MS spectra are almost identical. How can I confirm which is UR-144 and which is the ring-opened degradant?
A: This requires a detailed analysis of the fragmentation pathways. While the major fragments may be similar, subtle differences in product ion ratios or the presence of unique, low-abundance fragments can be used for definitive identification. The key difference lies in the structure of the tetramethylcyclopropyl group versus the opened-ring alkene structure.[6]
Causality: Collision-Induced Dissociation (CID) breaks molecules at their weakest bonds. The fragmentation of the indole and N-pentyl chain portions will be very similar for both isomers. The diagnostic differences will arise from the fragmentation of the cyclopropyl group in UR-144 versus the alkene group in the degradant. The degradant structure allows for a McLafferty rearrangement, which is not possible for the parent UR-144.[6]
Solution Pathway:
-
Identify the Precursor Ion: Both compounds will have a protonated molecular ion [M+H]⁺ at m/z 312.23 .
-
Analyze High-Energy Fragmentation: Use sufficient collision energy to induce fragmentation of the side chains.
-
Look for Diagnostic Ions:
-
Common Fragments: Both isomers will likely produce major fragments corresponding to the indole ring and parts of the pentyl chain, such as m/z 130 (indole) and m/z 196 (pentyl-indole).
-
UR-144 (Parent): The intact tetramethylcyclopropyl group is often observed as a fragment at m/z 111 . The base peak in its spectrum is typically from the cleavage of the carbonyl group, resulting in a fragment at m/z 200/201 .
-
UR-144 Degradant (Isomer): The ring-opened structure undergoes a characteristic McLafferty rearrangement during fragmentation. This produces a prominent fragment ion that is 15 amu greater than the base peak of UR-144.[6] This unique ion, often seen at m/z 216 , is highly diagnostic for the degradant. The loss of the alkene side chain also produces a characteristic ion at m/z 97 .
-
Caption: Key fragmentation differences between UR-144 and its degradant.
Table 3: Diagnostic MS/MS Transitions for Isomer Differentiation
| Compound | Precursor Ion [M+H]⁺ | Quantifier Ion | Qualifier Ion 1 | Qualifier Ion 2 (Diagnostic) |
| UR-144 | 312.2 | 201.1 | 130.1 | 111.1 |
| UR-144 Degradant | 312.2 | 201.1 | 130.1 | 216.2 |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Method Development for Isomer Separation
This protocol provides a starting point for developing a robust method to separate UR-144 from its common isomers.
1. Sample Preparation:
-
Prepare a standard mixture of UR-144, XLR-11, and UR-144 degradant at 100 ng/mL in 50:50 methanol:water.
-
For biological samples (e.g., urine), perform enzymatic hydrolysis followed by Solid Phase Extraction (SPE) as described in Protocol 2. Reconstitute the final extract in the initial mobile phase.[11][12]
2. Liquid Chromatography (LC) System:
-
Column: Start with a Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program (Starting Point):
Time (min) %B 0.0 40 1.0 40 8.0 95 10.0 95 10.1 40 | 12.0 | 40 |
3. Mass Spectrometry (MS) System (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 2.9 - 3.5 kV.[13]
-
Source Temperature: 150 °C.[13]
-
Desolvation Temperature: 500 °C.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Use the transitions listed in Table 3. Optimize collision energies for each transition on your specific instrument to maximize signal intensity.
4. Validation and Optimization:
-
Inject the standard mix. If co-elution persists, flatten the gradient (e.g., extend the ramp from 1.0 to 9.0 minutes) to increase resolution.
-
If resolution is still insufficient, switch the organic modifier (Mobile Phase B) to 0.1% Formic Acid in Methanol and re-optimize the gradient.
-
Confirm peak identities by injecting single-analyte standards.
Protocol 2: Hydrolysis and SPE of UR-144 Metabolites from Urine
This protocol is essential for analyzing urine samples, where UR-144 is primarily present as glucuronide-conjugated metabolites.[11]
1. Enzymatic Hydrolysis:
-
To 1 mL of urine sample in a glass tube, add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Vortex briefly and incubate in a water bath at 60 °C for 2 hours to cleave the glucuronide conjugates.
-
Allow the sample to cool to room temperature.
2. Solid-Phase Extraction (SPE):
-
Cartridge: Use a mixed-mode or reversed-phase SPE cartridge (e.g., Strata-X-Drug N).[11]
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent go dry.
-
Loading: Load the hydrolyzed urine sample onto the cartridge.
-
Washing:
-
Wash 1: 1 mL of deionized water.
-
Wash 2: 1 mL of 50% methanol in water.[11] This strong wash is effective for removing interferences while retaining the cannabinoids.
-
-
Elution: Elute the analytes with 1 mL of a fresh solution of 98:2 dichloromethane:isopropanol with 2% ammonium hydroxide.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase from your LC method. Vortex to dissolve, and transfer to an autosampler vial for analysis.
References
-
Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. (2012). American Laboratory. [Link]
-
Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. (2014). LCGC International. [Link]
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LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in. (2015). Spectroscopy. [Link]
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Watanabe, S., et al. (2014). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Drug Testing and Analysis. [Link]
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Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology. [Link]
-
Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International. [Link]
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Anzillotti, A. I., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules. [Link]
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Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. [Link]
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Development and Validation of a Rapid Method for Identification of New Synthetic Cannabinoids in Hair Based on High-Performance Liquid Chromatography–Ion Trap Mass Spectrometry Using a Simplified User Interface. (2013). Journal of Analytical Toxicology. [Link]
-
Zgórka, G., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules. [Link]
-
UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. (2013). ResearchGate. [Link]
-
Coulter, B., et al. (2018). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology. [Link]
-
Carlier, J., et al. (2014). First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry. Clinical Chemistry. [Link]
-
Grigoryev, A., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology. [Link]
-
Castaneto, M. S., et al. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Drug Testing and Analysis. [Link]
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Thomas, A., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Analytical Toxicology. [Link]
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Williamson, M. P. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
-
Wang, Y., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Higuchi, T., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of Toxicological Sciences. [Link]
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Higuchi, T., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB 1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences. [Link]
-
A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
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Thomas, A., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. ResearchGate. [Link]
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The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. (2015). LCGC International. [Link]
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UR-144. Wikipedia. [Link]
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Majchrzak, M., et al. (2018). Analysis of Fragmentation Pathways of New-Type Synthetic Cannabinoids Using Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
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Technical Support Center: Improving the Sensitivity of UR-144 Degradant Detection in Hair Samples
Welcome to the technical support center for the analysis of synthetic cannabinoids. This guide is designed for researchers, scientists, and drug development professionals who are working to enhance the detection sensitivity of UR-144 degradants in hair samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own experiments effectively. The complex nature of hair as a matrix, combined with the low concentrations of target analytes, presents significant challenges that this guide aims to address.
Section 1: Understanding the Target Analyte: UR-144 and Its Degradation
UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid that, like many similar compounds, is often consumed via smoking. This route of administration subjects the parent compound to intense heat, leading to thermal degradation, or pyrolysis. The primary pyrolysis product of UR-144 is a ring-opened isomer, often referred to as "UR-144 degradant". Detecting this specific degradant in hair is a crucial piece of evidence, as it strongly indicates consumption by smoking and is distinct from metabolites formed within the body. However, its detection is often hampered by low incorporation rates into the hair matrix and analytical challenges.
UR-144 Pyrolysis Pathway
The thermal degradation of UR-144 involves the opening of the tetramethylcyclopropyl ring, forming an alkene. This structural change is a key focus for targeted analysis.
Caption: Pyrolytic conversion of UR-144 to its primary degradant.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of UR-144 degradants in hair, providing both quick solutions and in-depth explanations.
Question: Why is my recovery of the UR-144 degradant consistently low?
Answer: Low recovery is a multifaceted issue stemming from the complex keratin structure of hair and the physicochemical properties of the analyte. Here are the primary causes and troubleshooting steps:
-
Inefficient Matrix Disruption: The analyte is physically trapped within the dense protein structure of hair.
-
Explanation: Solvents cannot efficiently penetrate intact hair shafts. To maximize the surface area for extraction, the hair must be mechanically disrupted.
-
Solution: Cryogenic pulverization using a bead mill is highly effective. Grinding hair at low temperatures makes it brittle, leading to a finer powder compared to cutting or room temperature milling. This significantly increases the extraction efficiency.[1][2][3]
-
-
Suboptimal Extraction Solvent: The choice of solvent is critical for solvating the lipophilic UR-144 degradant and extracting it from the keratin matrix.
-
Explanation: Purely aqueous solutions are ineffective. Organic solvents are necessary. Methanol is a common choice due to its polarity, which allows it to penetrate the hair matrix effectively.[1]
-
Solution: Start with methanol as your primary extraction solvent. For enhanced performance, consider using acidified methanol (e.g., with 2% formic acid) or leveraging ultrasound-assisted extraction (UAE).[1][4] Ultrasonication uses acoustic cavitation to create micro-disruptions, accelerating solvent penetration and analyte release, often doubling the yield in a fraction of the time.[4]
-
-
Analyte Loss During Clean-up: Solid-Phase Extraction (SPE) is crucial for removing matrix components but can lead to analyte loss if the sorbent and elution conditions are not optimized.
-
Explanation: The UR-144 degradant is a relatively non-polar compound. Using a generic C18 sorbent might result in irreversible binding or require large volumes of non-polar solvents for elution, which can be problematic for subsequent steps.
-
Solution: Consider using a polymeric reversed-phase sorbent like Oasis HLB, which offers a good balance of hydrophilic and lipophilic retention. Alternatively, HybridSPE, which combines protein precipitation and SPE in a single device, has been shown to effectively minimize matrix effects and improve recovery for drug analysis in complex biological samples.[5][6][7]
-
Question: I'm observing significant signal suppression in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Answer: Matrix effects, typically observed as ion suppression, are a major obstacle to achieving low detection limits in hair analysis. They occur when co-eluting endogenous compounds from the hair matrix interfere with the ionization of the target analyte in the mass spectrometer's source.
-
Improve Sample Clean-up: The most effective strategy is to remove the interfering matrix components before they reach the MS.
-
Explanation: A simple "dilute-and-shoot" approach is rarely sufficient for hair extracts. A robust clean-up step is mandatory.
-
Solution: Implement a well-designed Solid-Phase Extraction (SPE) protocol. If a standard SPE protocol is insufficient, consider a two-step clean-up, such as LLE followed by SPE, or explore more advanced SPE sorbents like those used in HybridSPE.[1][5][8]
-
-
Optimize Chromatographic Separation: Ensure your target analyte is chromatographically separated from the bulk of the matrix components.
-
Explanation: If the UR-144 degradant co-elutes with a high concentration of an endogenous lipid, for example, its ionization will be suppressed.
-
Solution: Use a high-resolution UHPLC column (e.g., a C18 with a particle size ≤1.8 µm) and optimize your gradient elution. A longer, shallower gradient can often resolve the analyte from interfering compounds.
-
-
Utilize Matrix-Matched Calibrators: This approach compensates for matrix effects rather than eliminating them.
-
Explanation: Calibrators prepared in a pure solvent will not experience the same ionization suppression as the analyte in the complex hair matrix, leading to inaccurate quantification.
-
Solution: Prepare your calibration standards in a blank hair matrix extract that has been processed in the same way as your samples. This ensures that both calibrators and samples experience similar matrix effects, leading to more accurate results.
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Explanation: A SIL-IS (e.g., UR-144-d5 degradant) is the ideal internal standard because it has nearly identical chemical properties and chromatographic retention time to the analyte.
-
Solution: The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is effectively normalized.
-
Question: Should I use enzymatic hydrolysis, alkaline digestion, or solvent extraction for releasing the UR-144 degradant from hair?
Answer: Each method has distinct advantages and disadvantages. The optimal choice depends on balancing extraction efficiency with the chemical stability of the analyte.
| Method | Mechanism | Advantages | Disadvantages | Best For... |
| Solvent Extraction (with Ultrasound) | Solubilizes and diffuses the analyte out of the pulverized matrix.[1][4] | Preserves the analyte structure; relatively fast and simple. | May not achieve complete extraction from the core of the keratin matrix. | Routine screening and when analyte stability is a primary concern. |
| Alkaline (NaOH) Digestion | Chemically breaks down the keratin protein structure, releasing trapped compounds.[9] | High extraction efficiency due to complete matrix destruction. | Harsh conditions can degrade certain analytes; not suitable for unstable compounds. May affect cosmetic hair treatments differently.[10][11] | Robust, non-labile compounds where maximum recovery is needed. Caution is advised for UR-144 degradant without stability validation. |
| Enzymatic (Pronase) Hydrolysis | Uses enzymes to digest the protein matrix under milder pH and temperature conditions.[12][13] | Gentle conditions preserve chemically labile analytes. | Can be more time-consuming and expensive; enzyme activity can be influenced by experimental conditions.[12] | Analytes that are known to be unstable under harsh pH or high-temperature conditions. |
Recommendation for UR-144 Degradant: Start with Ultrasound-Assisted Solvent Extraction from pulverized hair. It offers a good balance of efficiency and analyte preservation.[1][4] If recovery remains an issue, an optimized enzymatic hydrolysis protocol can be explored as a gentler alternative to harsh alkaline digestion.[12][13]
Section 3: Optimized Experimental Protocols
The following protocols provide a detailed, step-by-step workflow designed to maximize the sensitivity of UR-144 degradant detection.
Analytical Workflow Overview
Caption: Optimized workflow for sensitive UR-144 degradant analysis.
Protocol 1: Hair Decontamination and Pulverization
Causality: This initial step is critical to remove external contaminants (e.g., from smoke, hands) that would lead to false positives.[14] Pulverization is performed to maximize the surface area for efficient extraction.
-
Weigh approximately 20-50 mg of hair into a glass vial.
-
Add 2 mL of dichloromethane (DCM), vortex for 2 minutes, and discard the solvent. Repeat once.
-
Add 2 mL of methanol, vortex for 2 minutes, and discard the solvent. Repeat once.
-
Dry the washed hair sample completely under a gentle stream of nitrogen or in a vacuum oven at 40°C.
-
Transfer the dried hair to a 2 mL milling vial containing a stainless steel bead.
-
Immerse the vial in liquid nitrogen for 2 minutes to embrittle the hair.
-
Immediately place the vial in a bead mill homogenizer (e.g., Retsch Mixer Mill MM 400) and pulverize at high frequency (e.g., 30 Hz) for 5-10 minutes until a fine, homogenous powder is obtained.[3]
Protocol 2: Ultrasound-Assisted Solvent Extraction (UAE)
Causality: This protocol uses the mechanical energy of ultrasound to enhance the extraction of the lipophilic degradant into an organic solvent, improving efficiency over simple incubation.[4]
-
To the milling vial containing the pulverized hair powder, add the appropriate volume of a deuterated internal standard (e.g., UR-144-d5 degradant).
-
Add 1.5 mL of methanol.
-
Place the vial in an ultrasonic bath and sonicate for 1-2 hours at a controlled temperature (e.g., 30-40°C).[1]
-
After sonication, centrifuge the vial at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new tube. The supernatant now contains the extracted analytes and matrix components.
Protocol 3: Solid-Phase Extraction (SPE) Clean-up
Causality: This step selectively isolates the analyte of interest from endogenous interferences (lipids, melanin precursors) that cause matrix effects, thereby increasing the signal-to-noise ratio.[1][8]
-
Condition an appropriate SPE cartridge (e.g., polymeric reversed-phase, 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
-
Elute the UR-144 degradant with 1-2 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for UHPLC-MS/MS analysis.
Section 4: Advanced Sensitivity Enhancement
When the highest possible sensitivity is required, and the above optimizations are insufficient, chemical derivatization can be employed.
What is Chemical Derivatization?
Derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For LC-MS/MS, the goal is typically to introduce a permanently charged group or a moiety that is easily ionizable in the ESI source. This can dramatically increase the signal intensity, lowering the limit of detection.[15]
Causality: The UR-144 degradant, being a neutral molecule, may have moderate ionization efficiency in electrospray ionization (ESI). By adding a chemical tag with a readily ionizable group (like a tertiary amine), its response can be amplified by several orders of magnitude.
Potential Derivatization Reagents for Indole-Containing Compounds:
While derivatization is less common in LC-MS than in GC-MS, certain reagents can be effective. The indole nitrogen or other potential reactive sites on the degradant could be targets.
| Reagent Class | Example Reagent | Target Functional Group | Potential Benefit for ESI-MS |
| Alkylating Agents | Girard's Reagent T | Carbonyl groups | Introduces a quaternary ammonium group (permanent positive charge). |
| Sulfonyl Chlorides | Dansyl Chloride | Phenolic hydroxyls, secondary amines | Introduces a dimethylamino group, which is easily protonated.[15] |
Note: The application of derivatization requires significant method development. The reaction conditions must be optimized for efficiency, and the stability of the derivative must be confirmed. This is an advanced technique to be considered after all other optimization steps have been exhausted.
References
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Salomone, A., et al. (2014). Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers. Drug Testing and Analysis. [Link]
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Kudo, K., & Usumoto, Y. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. [Link]
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Sharma, P., et al. (2023). A REVIEW STUDY ON METHODS OF EXTRACTION & QUANTIFICATION OF CANNABINOIDS FROM BIOLOGICAL SAMPLES. Journal of Pharmaceutical Negative Results. [Link]
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Salomone, A., et al. (2014). Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers. ResearchGate. [Link]
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De Martin, E., et al. (2007). Improvements on enzymatic hydrolysis of human hair for illicit drug determination by gas chromatography/mass spectrometry. PubMed. [Link]
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Li, Y., et al. (2024). A comprehensive LC-MS/MS method for simultaneous analysis of 65 synthetic cannabinoids in human hair samples and application to forensic investigations. Journal of Forensic and Legal Medicine. [Link]
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Kyriakou, C., et al. (2021). Synthetic cannabinoids in hair: a review of recent findings and analytical methods by LC-MS/MS. ResearchGate. [Link]
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Offidani, C., et al. (1993). Improved enzymatic hydrolysis of hair. Forensic Science International. [Link]
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Kyriakou, C., et al. (2017). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. ResearchGate. [Link]
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Technology Networks. (2018). Ultrasound-assisted Extraction of Cannabinoids: Double the Yield in Half the Time. Analytical Cannabis. [Link]
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Longo, V., et al. (2024). An LC-MS/MS method for the determination of drugs of abuse included THC-COOH, EtG, and NPS, using a single hair extraction sample. ResearchGate. [Link]
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News-Medical.Net. (2020). How to Detect Synthetic Cannabinoids in Hair. News-Medical.Net. [Link]
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Shojaei, S., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]
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Mieczkowski, T., & Newel, R. (2000). Assessing the potential of a “color effect” for hair analysis of 11-nor-9-carboxy-Δ 9-tetrahydrocannabinol. ResearchGate. [Link]
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Al-Hetari, J., et al. (2021). Enzymatic Digestion and Selective Quantification of Underivatised Delta-9-Tetrahydrocannabinol and Cocaine in Human Hair Using Gas Chromatography-Mass Spectrometry. National Institutes of Health. [Link]
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Higashi, T. (2013). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Sempio, C., et al. (2018). Influence of cosmetic hair treatments on cannabinoids in hair: Bleaching, perming and permanent coloring. ResearchGate. [Link]
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Silva, J. F. M., et al. (2020). Validation of an analytical method for the simultaneous determination of 16 drugs and metabolites in hair in the context of driving license granting. Forensic Science International. [Link]
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Carlier, J., et al. (2023). THC and THC-COOH hair concentrations: Influence of age, gender, consumption habits, cosmetics treatment, and hair features. PubMed. [Link]
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Kim, E., et al. (2020). Simultaneous determination of synthetic cannabinoids and their metabolites in human hair using LC-MS/MS and application to human hair. Forensic Science International. [Link]
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Verplaetse, R., & Tytgat, J. (2023). Advances in testing for sample manipulation in clinical and forensic toxicology—part B. National Institutes of Health. [Link]
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Zulfiqar, F., et al. (2021). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. ResearchGate. [Link]
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Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. ResearchGate. [Link]
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Hegstad, S., et al. (2016). Quantitative analysis of drugs in hair by UHPLC high resolution mass spectrometry. ResearchGate. [Link]
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Sajid, J., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]
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Silva, J. F. M., et al. (2020). Validation of an analytical method for the simultaneous determination of 16 drugs and metabolites in hair in the context of driving license granting. Scite.ai. [Link]
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Bishop, C., et al. (2018). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. [Link]
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Kowalczuk, T., & Łozak, A. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. National Institutes of Health. [Link]
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Weatherspoon, D. (2023). Hair follicle drug test: How it works, what to expect, and accuracy. Medical News Today. [Link]
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Park, M., et al. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. ResearchGate. [Link]
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Park, M., et al. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography–Mass Spectrometry. National Institutes of Health. [Link]
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Liu, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. [Link]
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Kyriakou, C., et al. (2017). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. National Institutes of Health. [Link]
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AZoLifeSciences. (2023). Preparing Hair for Drug Detection. AZoLifeSciences. [Link]
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Park, M., et al. (2019). Hybrid Solid-Phase Extraction for Selective Determination of Methamphetamine and Amphetamine in Dyed Hair by Using Gas Chromatography-Mass Spectrometry. PubMed. [Link]
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Neupane, P., et al. (2020). A review article on analytical method validation. JETIR. [Link]
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Merib, J., & Miro, M. (2021). Solid-Phase Microextraction and Related Techniques in Bioanalysis. MDPI. [Link]
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Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of UR-144 and its Degradant
Welcome to the technical support center for the bioanalysis of UR-144 and its thermal degradant. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and resolve these common, yet complex, analytical hurdles.
Introduction: The Challenge of Matrix Effects with UR-144
UR-144, a potent synthetic cannabinoid, is known to undergo thermal degradation, particularly when smoked, forming a ring-opened isomer often referred to as the UR-144 degradant.[1] Both the parent compound and its degradant are of significant interest in forensic and clinical toxicology. LC-MS/MS has become the analytical technique of choice for their determination in biological matrices like plasma, urine, and oral fluid due to its high sensitivity and selectivity.[2][3]
However, the accuracy and reliability of LC-MS/MS data can be significantly compromised by matrix effects . These effects, caused by co-eluting endogenous components from the biological sample, can either suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[4][5] Phospholipids, salts, and endogenous metabolites are common culprits.[5][6] This guide provides a structured approach to diagnosing, troubleshooting, and mitigating matrix effects in your UR-144 analysis.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
Q1: My signal intensity for UR-144 and its degradant is inconsistent between samples. Could this be a matrix effect?
A1: Yes, inconsistent signal intensity, particularly a decrease (ion suppression), is a classic symptom of matrix effects. Biological matrices are complex, and the composition can vary significantly from one individual's sample to another.[7] This inter-sample variability in matrix components can lead to differential ion suppression, causing poor reproducibility and compromising the accuracy of your results.[7]
Q2: What is the most common cause of ion suppression in plasma samples?
A2: Phospholipids are the primary cause of ion suppression when analyzing drugs in plasma or whole blood using electrospray ionization (ESI).[2][6] These abundant lipids tend to co-extract with analytes during simple sample preparation methods like protein precipitation and can co-elute chromatographically, interfering with the ionization process in the MS source.[6][8]
Q3: How can I quickly assess if I have a matrix effect problem?
A3: A post-column infusion experiment is a standard and effective way to qualitatively identify regions of ion suppression in your chromatogram.[9] This involves infusing a constant flow of your analyte solution into the LC eluent after the analytical column but before the MS source. An injection of a blank, extracted matrix sample is then made. Any dips in the constant analyte signal indicate retention times where matrix components are eluting and causing ion suppression.[9]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) a necessity for this analysis?
A4: While not an absolute requirement, using a SIL-IS is highly recommended and considered the gold standard for quantitative bioanalysis by LC-MS/MS.[10][11][12] A SIL-IS, such as UR-144-d5, will ideally co-elute with the analyte and experience the same degree of matrix effects. By using the ratio of the analyte signal to the SIL-IS signal, variability due to ion suppression can be effectively compensated for, significantly improving data accuracy and precision.[7][10] However, it's crucial to ensure that the SIL-IS is free of unlabelled analyte and that it truly co-elutes, as even slight chromatographic separation can lead to differential matrix effects.
Part 2: Troubleshooting Guide - In-Depth Experimental Approaches
This section provides detailed, step-by-step guidance on how to systematically investigate and resolve matrix effects.
Issue 1: Diagnosing and Quantifying Matrix Effects
Before you can fix the problem, you need to understand its extent. The post-column infusion experiment tells you where the suppression occurs, but a quantitative assessment is needed to meet regulatory guidelines and ensure method robustness.[13]
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
The Matrix Factor is a quantitative measure of the degree of ion suppression or enhancement. This protocol is adapted from guidelines provided by the FDA and EMA.
Objective: To calculate the Matrix Factor for UR-144 and its degradant in the intended biological matrix (e.g., plasma).
Materials:
-
Blank biological matrix from at least 6 different sources
-
UR-144 and UR-144 degradant analytical standards
-
Stable isotope-labeled internal standard (e.g., UR-144-d5)
-
LC-MS/MS system and all necessary solvents and reagents
Procedure:
-
Prepare Set 1 (Analytes in Solvent): Prepare solutions of UR-144 and its degradant at low and high concentrations in the mobile phase reconstitution solvent.
-
Prepare Set 2 (Analytes in Extracted Matrix):
-
Extract blank matrix from the 6 different sources using your established sample preparation method (e.g., protein precipitation).
-
After extraction, spike the resulting blank extracts with UR-144 and its degradant to the same low and high concentrations as in Set 1.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for the analytes.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Set 2) / (Mean Peak Area in Set 1)
-
Internal Standard (IS) Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 2) / (Mean Analyte/IS Peak Area Ratio in Set 1)
-
Coefficient of Variation (%CV): Calculate the %CV for the MF and the IS-Normalized MF across the 6 matrix sources.
-
Interpretation of Results:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-Normalized MF should be close to 1.0.[5]
-
A %CV of >15% for the MF across different matrix lots indicates that the matrix effect is variable and the method may not be reliable for analyzing individual samples.[14]
Issue 2: Persistent Ion Suppression Despite Using an Internal Standard
Even with a SIL-IS, significant ion suppression can be problematic as it reduces the overall sensitivity of the assay, potentially impacting the lower limit of quantification (LLOQ).[2] The solution lies in improving the sample cleanup to remove the interfering matrix components before they enter the MS source.
Workflow: A Decision Tree for Mitigating Matrix Effects
This workflow guides you through selecting the most appropriate sample preparation strategy.
Caption: Decision workflow for selecting an improved sample preparation technique.
Protocol 2: Phospholipid Removal (PLR) Pass-Through Method
This is often the most direct and effective way to combat ion suppression from phospholipids in plasma.[15][16]
Objective: To selectively remove phospholipids from a protein-precipitated plasma sample.
Materials:
-
Phospholipid removal 96-well plate or cartridges (e.g., Waters Ostro, Agilent Captiva EMR-Lipid).[15][17]
-
Plasma sample containing UR-144 and degradant.
-
Acetonitrile with 1% formic acid.
-
Positive pressure manifold or vacuum manifold.
-
96-well collection plate.
Procedure:
-
Protein Precipitation: In a separate tube or plate, add 3 parts of cold acetonitrile (containing IS) to 1 part plasma sample (e.g., 300 µL ACN to 100 µL plasma).
-
Vortex: Mix thoroughly for 1 minute to ensure complete protein precipitation.
-
Load: Transfer the entire mixture (supernatant and precipitate) to the wells of the phospholipid removal plate.
-
Process: Apply vacuum or positive pressure to pull the sample through the sorbent bed into a clean collection plate. The sorbent selectively retains phospholipids while allowing the analytes to pass through.[18]
-
Evaporate & Reconstitute (Optional): For increased sensitivity, the collected filtrate can be evaporated to dryness under nitrogen and reconstituted in a smaller volume of mobile phase.
-
Analysis: Inject the cleaned extract into the LC-MS/MS system.
Data Summary: Comparing Sample Preparation Techniques
The following table summarizes the expected performance of different sample preparation techniques for removing matrix components.
| Sample Preparation Method | Relative Cleanliness | Phospholipid Removal | Throughput | Typical Recovery % |
| Protein Precipitation (PPT) | Low | Poor | High | >95% |
| Liquid-Liquid Extraction (LLE) | Medium | Good | Medium | 80-100% |
| Solid-Phase Extraction (SPE) | High | Excellent | Low-Medium | 85-105% |
| PPT + Phospholipid Removal (PLR) | High | Excellent | High | >95% |
Data synthesized from multiple sources.[2][17][19]
Issue 3: Poor Peak Shape and Shifting Retention Times
Matrix effects aren't limited to the MS source. High concentrations of matrix components can build up on the analytical column, leading to chromatographic problems.[16]
Troubleshooting Chromatographic Issues
-
Implement a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It traps strongly retained matrix components, protecting the more expensive analytical column and extending its lifetime.
-
Optimize the LC Gradient: Ensure that your gradient is sufficient to elute late-eluting, hydrophobic matrix components. A steep, high-organic wash at the end of each run can help clean the column between injections.
-
Consider Column Chemistry: If you suspect interactions with metal components in the HPLC system (a less common cause of suppression for this class of compounds but possible), consider using a column with PEEK-lined hardware.[20]
-
Diversion Valve: Use a divert valve to direct the flow from the column to waste during the first part of the run when highly polar, unretained matrix components (like salts) elute. This prevents them from entering and contaminating the MS source.[6]
Part 3: Advanced Considerations
Atmospheric Pressure Chemical Ionization (APCI)
Electrospray ionization (ESI) is generally more susceptible to matrix effects than APCI.[5][21] If you have access to an APCI source and your analytes ionize sufficiently, switching from ESI to APCI can sometimes resolve severe matrix effect issues with minimal changes to the sample preparation or chromatography.[5] This is because APCI is a gas-phase ionization technique and is less affected by the competition for charge that occurs in the ESI droplet evaporation process.
Method Validation
Any changes made to mitigate matrix effects must be followed by a re-validation of the analytical method. According to regulatory guidelines from bodies like the FDA, this validation must include a thorough re-assessment of selectivity, accuracy, precision, and, of course, the matrix effect itself across multiple sources of the biological matrix.[22][23]
References
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 796(2), 403–412. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed, 19(3), 401-7. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]
-
Liu, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 944, 131-136. [Link]
-
Adamowicz, P., Zuba, D., & Byrska, B. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic science international, 236, 115–121. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]
-
Tan, A., & Bhengu, L. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Expert Opinion on Drug Metabolism & Toxicology, 16(8), 643-645. [Link]
-
Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]
-
LGC Group. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. ijppr.humanjournals.com. [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
-
Agilent Technologies. (2016). Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. Agilent. [Link]
-
YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]
-
Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]
-
Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical chemistry, 75(13), 3019–3030. [Link]
-
Eichhorst, J. C., Etter, M. L., Hall, P. L., & Lehotay, D. C. (2012). LC-MS/MS techniques for high-volume screening of drugs of abuse and target drug quantitation in urine/blood matrices. Methods in molecular biology (Clifton, N.J.), 902, 29–41. [Link]
-
Agilent Technologies. (n.d.). QUICK-REFERENCE METHOD GUIDE. Agilent. [Link]
-
Dolan, J. W. (2002). Ion suppression in LC–MS–MS — A Case Study. LCGC Europe, 15(2), 92-96. [Link]
-
Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. [Link]
-
Chromatography Today. (2021). A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Chromatography Today. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of analytical toxicology, 27(6), 401–409. [Link]
-
LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. Chromatography Online. [Link]
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Li, C., et al. (2022). Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Toxics, 10(10), 614. [Link]
-
ResearchGate. (n.d.). Synthetic cannabinoid matrix effects in urine matrix. ResearchGate. [Link]
-
Dargel, R., et al. (2014). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 6(1-2), 100-109. [Link]
-
LCGC International. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Chromatography Online. [Link]
-
Higashikawa, Y., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of toxicological sciences, 42(3), 335–341. [Link]
-
Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link]
-
Adamowicz, P., Zuba, D., & Byrska, B. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of analytical toxicology, 37(6), 335–342. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
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Agilent Technologies. (2018). Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent. [Link]
-
Scribd. (n.d.). Paul D. Kennedy - Characterization of the thermal degradation product of UR-144. Scribd. [Link]
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University of Tartu. (n.d.). Web course "LC-MS Method Validation". Sisu@UT. [Link]
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MDPI. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. [Link]
-
Marshall University. (n.d.). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall Digital Scholar. [Link]
-
ResearchGate. (n.d.). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. ResearchGate. [Link]
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SciSpace. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. SciSpace. [Link]
-
Semantic Scholar. (n.d.). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Semantic Scholar. [Link]
-
Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS journal, 17(1), 1–16. [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. ijper.org. [Link]
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Technical Support Center: A Guide to Refining Chromatographic Separation of UR-144 and its N-Dealkylated Degradant
This technical guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic separation of the synthetic cannabinoid UR-144 and its primary degradant. The structural similarity between these two compounds—differing only by an N-pentyl chain—presents a common but solvable analytical challenge. This document provides a structured approach to troubleshooting and method refinement, moving from common issues to advanced protocols, all grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: We are observing significant co-elution or poor resolution (Rs < 1.5) between UR-144 and its N-dealkylated degradant. What is the primary cause and our first line of attack?
A: The root cause of poor resolution in this case is the subtle difference in hydrophobicity between the two molecules. UR-144, with its (1-pentylindol-3-yl) group, is significantly more non-polar than its degradant, which lacks the pentyl chain.[1] In reversed-phase chromatography, if the mobile phase is too "strong" (i.e., has a high percentage of organic solvent), neither compound interacts sufficiently with the stationary phase, causing them to elute too quickly and too close together.
Your First Step: Adjust Mobile Phase Strength. The most impactful initial adjustment is to methodically decrease the percentage of the organic modifier (e.g., acetonitrile or methanol). This increases the retention of both compounds, but it will disproportionately affect the more hydrophobic UR-144, increasing the time gap between the two peaks and thereby improving resolution.
Causality Explained: Reversed-phase chromatography separates molecules based on their hydrophobic interactions with the stationary phase (e.g., C18).[2] By lowering the organic content of the mobile phase, you make it more polar, which encourages non-polar analytes to partition more strongly into the stationary phase. This amplification of hydrophobic interactions is key to separating structurally similar compounds.
Q2: Our peak shapes are poor, exhibiting significant tailing, especially for the UR-144 peak. What's happening and how do we fix it?
A: Peak tailing with basic compounds like UR-144 is a classic sign of secondary ionic interactions with the stationary phase.[3][4][5] Silica-based columns have residual acidic silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can be deprotonated (Si-O⁻) and interact strongly with the protonated basic analyte, causing some molecules to "stick" to the stationary phase and elute later, resulting in a tailed peak.[6]
Primary Solution: Control the Mobile Phase pH. The most robust solution is to lower the mobile phase pH.
-
Operate at Low pH: By adding an acidifier like formic acid or trifluoroacetic acid to bring the mobile phase pH to between 2.5 and 3.5, you achieve two things: the basic analyte (UR-144) is fully protonated, and the acidic silanol groups are neutralized (protonated).[7] This eliminates the unwanted ionic interaction, leaving only the desired hydrophobic interactions and dramatically improving peak symmetry.[8][9]
-
Use High-Purity, End-Capped Columns: Modern HPLC columns are "end-capped," a process that chemically converts most residual silanols into less reactive groups. Using a high-quality, well-end-capped column is crucial for analyzing basic compounds.[3]
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues.
Q3: We've optimized our mobile phase on a C18 column, but the resolution is still marginal. What other column chemistries can provide the necessary selectivity?
A: When a standard C18 phase, which separates primarily on hydrophobicity, is insufficient, the next step is to introduce alternative separation mechanisms by changing the stationary phase chemistry.
Recommended Alternative Phases:
-
Phenyl-Hexyl: This phase is an excellent choice for aromatic compounds like UR-144. In addition to hydrophobic interactions, the phenyl groups on the stationary phase can undergo π-π interactions with the indole ring of the analytes. This provides an orthogonal separation mechanism that can significantly alter selectivity and improve resolution between structurally similar compounds. A study on various synthetic cannabinoids demonstrated that a phenyl-hexyl column could change the elution order and resolve interferences seen on a C18 column.[10]
-
Embedded-Polar Group (EPG): These columns have a polar group (like an amide or carbamate) embedded in the alkyl chain. This feature shields the underlying silica from basic analytes, leading to improved peak shapes without requiring very low pH. It also offers different selectivity for polar and basic compounds.
-
Biphenyl: A biphenyl phase offers strong π-π interactions and can be particularly effective for compounds with conjugated systems or aromatic rings, often providing unique selectivity compared to both C18 and Phenyl-Hexyl phases.[11]
In-Depth Troubleshooting & Method Development Guides
Guide 1: Systematic Protocol for Achieving Baseline Separation
This protocol provides a structured workflow for developing a robust HPLC method capable of achieving baseline separation (Rs ≥ 1.5) between UR-144 and its N-dealkylated degradant.
Objective: Achieve Rs ≥ 1.5 with symmetrical peak shapes (Asymmetry Factor 0.9 - 1.5).
Step-by-Step Methodology:
-
Initial Conditions (Starting Point):
-
Column: High-purity, end-capped C18 (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Rationale: Low pH mobile phase for good peak shape. Acetonitrile is a common first choice for organic modifier. Elevated temperature reduces viscosity and can improve peak efficiency.
-
-
Gradient Scouting:
-
Perform a rapid scouting gradient from 40% B to 95% B over 10 minutes.
-
Purpose: To determine the approximate organic percentage required to elute both compounds. Note the %B at the apex of each peak.
-
-
Focused Optimization (Shallow Gradient):
-
Based on the scouting run, design a much shallower gradient around the elution window. For example, if the compounds eluted between 65-75% B, design a new gradient: 60% B to 80% B over 15 minutes.
-
Rationale: A shallow gradient is critical for resolving compounds with similar hydrophobicity. It allows more time for the differential partitioning between the mobile and stationary phases to take effect.
-
-
Fine-Tuning and Isocratic Analysis:
-
From the shallow gradient, you can calculate the ideal isocratic conditions or further refine the gradient slope. Analyze the results to find the condition that yields the best resolution.
-
Example Data for Mobile Phase Optimization:
| Method Condition | Retention Time (Degradant, min) | Retention Time (UR-144, min) | Resolution (Rs) | Peak Tailing (UR-144) |
| 75% ACN Isocratic | 3.1 | 3.4 | 1.1 | 1.6 |
| 70% ACN Isocratic | 4.5 | 5.1 | 1.4 | 1.3 |
| 68% ACN Isocratic | 5.2 | 6.0 | 1.7 | 1.2 |
| Gradient 60-80% ACN (15 min) | 8.9 | 9.6 | 1.6 | 1.2 |
Guide 2: Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)
Chromatographic data alone is not sufficient for irrefutable identification. Coupling your LC system to a mass spectrometer, particularly an HRMS instrument (like a Q-TOF or Orbitrap), is essential for confirming the identities of your peaks.
Rationale: HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of an ion and confirm its identity with a high degree of confidence. This is crucial for distinguishing between a parent compound and its degradants or metabolites.[12][13][14]
Step-by-Step Protocol:
-
Instrumentation: LC system coupled to an HRMS instrument.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The indole nitrogen in UR-144 and its degradant are readily protonated.
-
Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500.
-
Analysis:
-
Extract ion chromatograms for the theoretical exact mass of the protonated molecules ([M+H]⁺).
-
UR-144 [M+H]⁺: Theoretical m/z = 312.2322 (for C₂₁H₃₀NO⁺).
-
N-Dealkylated Degradant [M+H]⁺: Theoretical m/z = 242.1539 (for C₁₆H₂₀NO⁺).
-
Validation: A measured mass within 5 ppm of the theoretical mass provides strong evidence for the compound's identity.
-
Further Confirmation (MS/MS): If needed, perform fragmentation (MS/MS) on the precursor ions. The resulting fragmentation pattern serves as a structural fingerprint. For UR-144, a characteristic fragment corresponds to the loss of the tetramethylcyclopropyl ketone moiety.[15]
-
Logical Workflow for Separation and Identification
Caption: Integrated workflow for method development and validation.
References
-
Title: Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Analysis of Synthetic Cannabinoids Using High-Resolution Mass Spectrometry and Mass Defect Filtering: Implications for Nontargeted Screening of Designer Drugs Source: ACS Publications URL: [Link]
-
Title: High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS Source: PubMed URL: [Link]
-
Title: Exploring the Role of pH in HPLC Separation Source: Moravek URL: [Link]
-
Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Source: KNAUER URL: [Link]
-
Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]
-
Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]
-
Title: Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy Source: DigitalCommons@Molloy URL: [Link]
-
Title: An Introduction to Peak Tailing, Fronting and Splitting in Chromatography Source: ACD/Labs URL: [Link]
-
Title: How can I prevent peak tailing in HPLC? Source: ResearchGate URL: [Link]
-
Title: Control pH During Method Development for Better Chromatography Source: Agilent URL: [Link]
-
Title: Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Source: Annex Publishers URL: [Link]
-
Title: Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials Source: United Nations Office on Drugs and Crime URL: [Link]
-
Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]
-
Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]
-
Title: The Importance Of Mobile Phase PH in Chromatographic Separations Source: Industry News URL: [Link]
-
Title: The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring Source: LCGC International URL: [Link]
-
Title: Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants Source: Marshall University URL: [Link]
-
Title: Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine Source: Forensic Science International URL: [Link]
-
Title: Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS Source: MDPI URL: [Link]
-
Title: Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive Source: Ovid URL: [Link]
-
Title: Simultaneous Analysis of 15 Synthetic Cannabinoids in Human Urine by Using Liquid-Chromatography Tandem-Mass Spectrometry Source: Acta Medica URL: [Link]
-
Title: Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants Source: Marshall University URL: [Link]
-
Title: 5 Common HPLC Troubleshooting Mistakes and What to Do Instead Source: YouTube URL: [Link]
-
Title: UR-144 monograph Source: SOFT-Tox.org URL: [Link]
-
Title: Chemical structure UR-144. Source: ResearchGate URL: [Link]
-
Title: 5 Common HPLC Troubleshooting Mistakes and What to Do Instead Source: YouTube URL: [Link]
-
Title: Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications Source: LCGC International URL: [Link]
-
Title: UR-144 Source: Wikipedia URL: [Link]
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- 15. ovid.com [ovid.com]
Technical Support Center: Troubleshooting Poor Peak Shape in the Analysis of UR-144 and its Degradants
Welcome to the technical support guide for the chromatographic analysis of the synthetic cannabinoid UR-144 and its degradation products. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with poor peak shape during HPLC or LC-MS analysis. This guide provides in-depth, experience-based solutions to common problems like peak tailing, fronting, and splitting, moving from fundamental concepts to advanced troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about UR-144 and common chromatographic issues.
Q1: What is UR-144 and what are its key chemical properties relevant to chromatography?
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor.[1][2] From a chromatographic perspective, its structure contains a tertiary amine within the indole ring system. This basic nitrogen is a primary driver of poor peak shape, particularly peak tailing, in reversed-phase HPLC.[3] The molecule is also largely non-polar, leading to strong retention on C18 columns.
Q2: What is the "UR-144 Degradant" and how is it formed?
The most commonly referenced "UR-144 degradant" is a ring-opened isomer formed through thermal degradation of the sterically strained tetramethylcyclopropyl group.[4][5][6] This degradation often occurs in the heated injection port of a GC-MS, but can also be a factor in LC-MS if samples are exposed to high temperatures.[5][6] This degradant has been shown to be more potent at the CB1 receptor than the parent compound, making its accurate quantification critical.[4][7]
Q3: What are the primary causes of poor peak shape in HPLC?
Poor peak shape is a symptom of underlying chemical or physical issues in the chromatographic system. The most common manifestations are:
-
Peak Tailing: Often caused by secondary chemical interactions between the analyte and the stationary phase, most notably the interaction of basic compounds with acidic silanol groups on the silica surface.[3][8][9]
-
Peak Fronting: Typically a result of mass overload (injecting too much sample) or temperature mismatches.[10]
-
Peak Splitting or Broadening: Can indicate a physical problem such as a column void, a partially blocked frit, or issues with the sample solvent being too strong.[11][12]
Part 2: Troubleshooting Guide: From Symptom to Solution
This section provides a systematic, question-driven approach to resolving specific peak shape problems encountered during UR-144 analysis.
Problem: Severe Peak Tailing
Q4: My UR-144 (or its degradant) peak is tailing significantly. What is the most likely cause?
The most probable cause is a secondary interaction between the basic indole nitrogen of your analyte and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3][8] At typical mobile phase pH ranges (e.g., pH 3-7), some of these silanols can be deprotonated and negatively charged (Si-O⁻).[13] The positively charged (protonated) UR-144 molecule then engages in a strong ionic interaction with these sites, which is a different and stronger retention mechanism than the intended reversed-phase partitioning. This leads to a portion of the analyte molecules being held too long, resulting in a tailed peak.[9][11]
Q5: What are the step-by-step solutions to eliminate peak tailing for UR-144?
Follow this multi-step approach, starting with the simplest and most common solutions.
This is often the most effective and immediate fix. The goal is to "mask" the active silanol sites with another basic compound so they are unavailable to interact with your analyte.[14]
-
Action: Add a small concentration of an amine modifier, like Triethylamine (TEA) , to your mobile phase.[15][16]
-
Mechanism: TEA is a small basic molecule. When added to the mobile phase (e.g., at 0.1%), it protonates and acts as a "silanol suppressor."[15] The positively charged triethylammonium ions will preferentially interact with the negatively charged silanol sites, effectively blocking them from interacting with UR-144.[13][14] This allows the separation to proceed based on the intended hydrophobic interactions, resulting in a symmetrical peak.[16]
Protocol: Preparing a TEA-Modified Mobile Phase
-
Prepare Aqueous Phase: Prepare your aqueous buffer as you normally would (e.g., 20 mM Ammonium Formate).
-
Add TEA: Using a calibrated pipette, add Triethylamine to the aqueous phase to a final concentration of 0.05% to 0.1% (v/v). For example, add 1.0 mL of TEA to a final volume of 1000 mL of buffer.
-
Adjust pH: Crucially, adjust the pH after adding TEA. Use an appropriate acid (e.g., formic acid or phosphoric acid) to bring the mobile phase to the desired pH. A common starting point is pH 3.0.
-
Filter: Filter the mobile phase through a 0.22 µm or 0.45 µm filter before use.
-
Equilibrate: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
Controlling the ionization state of both your analyte and the silanol groups is critical.[17][18]
-
Action: Operate at a low pH, typically between pH 2.5 and 3.5 .
-
Mechanism: Silanol groups are acidic and become fully protonated (neutral, Si-OH) at low pH (typically below pH 3).[11] By running your analysis in this range, you suppress the ionization of the silanols, eliminating the primary source of the unwanted ionic interaction.[9][11] While your UR-144 analyte will be fully protonated (positively charged), the neutral silanol surface will not interact with it ionically, leading to improved peak shape.[19]
-
Caution: Ensure your column is stable at low pH. Many modern columns are designed for this, but older columns can suffer from silica dissolution below pH 2.5.[11]
| pH Range | State of Silanols | State of UR-144 (Basic) | Expected Peak Shape |
| pH < 3 | Neutral (Si-OH) | Ionized (Protonated) | Good (Ion-exchange suppressed) |
| pH 3 - 7 | Partially Ionized (Si-O⁻) | Ionized (Protonated) | Poor (Tailing due to ion-exchange) |
| pH > 8 | Fully Ionized (Si-O⁻) | Neutral (Free Base) | Good (Analyte is neutral) |
Table 1: Effect of Mobile Phase pH on Analyte and Stationary Phase Interactions.
If mobile phase modifications are insufficient or undesirable (e.g., for LC-MS compatibility where TEA can cause ion suppression), the column itself is the next variable to address.
-
Action: Switch to a column specifically designed for the analysis of basic compounds.
-
Recommended Column Types:
-
High-Purity, End-Capped Columns: Modern columns are made with high-purity silica containing fewer metal impurities, which reduces silanol acidity.[10] They also undergo a process called "end-capping," where residual silanols are chemically bonded with a small silylating agent to make them inert.[20][21] This is the most common type of modern C18 column.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded into the C18 chain.[22] This polar group provides a shielding effect, preventing basic analytes from getting close enough to interact with underlying silanols.[8] They also offer alternative selectivity.
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica backbone itself, making them more stable at higher pH.[22] Running at a high pH (e.g., pH 9-10) will keep UR-144 in its neutral, uncharged form, which will not interact with the now fully deprotonated silanols, resulting in excellent peak shape.[23]
-
Problem: Peak Fronting or Broadening
Q6: My UR-144 peak is fronting. What does this indicate and how do I fix it?
Peak fronting is a classic sign of mass overload .[10] This means you have injected too much analyte onto the column. The stationary phase becomes saturated at the point of injection, and excess molecules travel down the column faster, eluting earlier and creating the characteristic "shark fin" shape.
-
Solution:
-
Reduce Injection Volume: Sequentially reduce your injection volume (e.g., from 10 µL to 5 µL, then 2 µL) and observe the peak shape.
-
Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:5, 1:10, 1:50) and inject a constant volume.
-
Use a Higher Capacity Column: If you cannot reduce the sample load, consider a column with a wider internal diameter or a larger particle size, which will have a higher loading capacity.[24]
-
Q7: All the peaks in my chromatogram are broad. What should I investigate?
If all peaks are uniformly broad, the issue is likely systemic rather than chemical.
-
Check for Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening. Ensure you are using tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and that all fittings are made correctly with no gaps.[8]
-
Suspect a Column Void: A void at the head of the column can cause peaks to broaden and split. This can happen from pressure shocks or operating at a pH outside the column's stable range. Try reversing and flushing the column (if the manufacturer allows) or replace it.[11]
-
Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent than your mobile phase (e.g., 100% Acetonitrile sample into a 50% Acetonitrile mobile phase), the sample band will not focus correctly on the column head, leading to broad peaks. If possible, dissolve your sample in the initial mobile phase.
Part 3: Visual Troubleshooting Workflow
This flowchart provides a logical path to diagnose and solve peak shape issues.
A troubleshooting flowchart for HPLC peak shape problems.
References
- [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? (2025).
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- Effect of pH on LC-MS Analysis of Amines. Waters Corporation.
- Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing (2023).
- How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014).
- The role of end-capping in reversed-phase. Phenomenex.
- triethylamine hplc. RXCHEMICALS.
- HPLC Column Selection: Core to Method Development (Part I) (2025). Welch Materials.
- Exploring UR-144: Effects, Risks, and Legal Status. Safrole.
- Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
- HPLC Column Selection (2013). LCGC International.
- LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Restek.
- UR-144 N-(5-hydroxypentyl) metabolite. Cayman Chemical.
- UR-144. Wikipedia.
- Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed.
- Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB 1 receptor and cannabimimetic effects in mice. J-Stage.
- What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc.
- Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
- UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products (2025). ResearchGate.
- Effect of Triethylamine (TEA) on the Retention in RPLC (2023). Pharma Growth Hub.
- Method from Mars? Coping with Chromatographic Legacies (2019). LCGC International.
- Substance Details UR-144. Unodc.
- Peak Tailing in HPLC. Element Lab Solutions.
- The Importance of Understanding Secondary Interactions When Analysing Peptides (2018).
- HPLC and UHPLC Column Selection Guide. Merck Millipore.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- HPLC Column Selection Guide. SCION Instruments.
- UR-144 Degradant. Cayman Chemical.
- UR-144 (KM-X1, CAS Number: 1199943-44-6). Cayman Chemical.
- What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub.
- Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. PMC - NIH.
- Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
- Synthetic Cannabinoid Analysis – Standards & Methods. Sigma-Aldrich.
- The Importance Of Mobile Phase PH in Chromatographic Separations (2023). Industry news.
- Control pH During Method Development for Better Chromatography. Agilent.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them (2025). Mastelf.
- Analysis of Cannabinoids Using HPLC With Post-Column Derivatization.
- Cannabinoids from Cannabis sativa L.: A New Tool Based on HPLC–DAD–MS/MS for a Rational Use in Medicinal Chemistry. NIH.
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- 4. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 23. waters.com [waters.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stabilizing UR-144 and its Degradants in Biological Samples
Here is a technical support guide for enhancing the stability of UR-144 and its degradants in stored biological samples.
Welcome to the technical support center for researchers, forensic toxicologists, and drug development professionals working with UR-144. This guide provides in-depth, field-proven insights into the challenges of storing and analyzing UR-144 and its related compounds. Our goal is to equip you with the knowledge to ensure sample integrity, generate reliable data, and troubleshoot common stability issues.
Section 1: Understanding UR-144 and Its Degradation Profile
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that undergoes significant transformation both in vivo and potentially in vitro.[1] Understanding the distinction between its metabolites and degradants is crucial for accurate analysis.
-
Metabolites: In the body, UR-144 is extensively metabolized through processes like hydroxylation, carboxylation, and dihydroxylation.[2][3][4] These metabolites are the primary targets for analysis in urine, as the parent compound is often present in very low concentrations or absent altogether.[1][5][6]
-
Thermal Degradant: When heated, such as during smoking or in the hot inlet of a gas chromatograph (GC), UR-144 can rearrange into a ring-opened isomer, commonly referred to as the "UR-144 degradant".[7][8] This degradant has its own pharmacological activity, sometimes greater than the parent compound, making it a critical analyte in forensic investigations.[9][10]
The stability of both the parent compound and these related analytes in collected biological samples is paramount. Post-collection degradation can alter the measured concentrations, leading to inaccurate toxicological assessments or pharmacokinetic modeling. Several studies have shown that some metabolites and degradants of synthetic cannabinoids can be more potent than the original compound, highlighting the need for precise quantification.[11][12][13]
Caption: Key transformation pathways of UR-144.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause UR-144 and its degradants to degrade in stored samples?
The main factors are storage temperature, enzymatic activity, pH of the matrix, and exposure to light.[14][15] Temperature is the most critical factor; storage at room temperature or even refrigeration can lead to significant analyte loss over time, especially for less stable synthetic cannabinoids.[16][17][18]
Q2: What is the recommended storage temperature for biological samples containing UR-144?
For long-term storage (>7 days), samples should be frozen at -20°C or, preferably, -80°C.[19] Studies have demonstrated that frozen storage is the most effective condition for preserving synthetic cannabinoids, including the relatively stable UR-144, over several months.[16][17][20] For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but freezing is always the superior choice to minimize degradation.[21][22]
Q3: Does the type of collection container or tube matter?
Yes. Synthetic cannabinoids are lipophilic and can adsorb to the surfaces of some plastic containers, leading to a decrease in the concentration of the analyte in the sample.[20][23] To minimize this "adsorptive loss," using borosilicate glass containers is recommended.[20][23] If plastic must be used, polypropylene tubes are generally preferred, but should be validated for your specific application.
Q4: Should I use a preservative like sodium fluoride in my blood collection tubes?
For whole blood, yes. The use of a preservative is a standard practice in forensic toxicology.[22] Sodium fluoride (NaF) is commonly used as it acts as both an anticoagulant (when paired with potassium oxalate) and an enzyme inhibitor, which helps to prevent ongoing metabolism of the drug in vitro.[14][24]
Q5: How do repeated freeze-thaw cycles impact sample integrity?
Repeated freeze-thaw cycles should be avoided.[22] This process can introduce temperature variances that compromise analyte stability and the integrity of the sample matrix itself.[25] The best practice is to divide the initial sample into smaller aliquots for different analyses, so the parent sample is not repeatedly thawed.[25]
Section 3: Troubleshooting Guide: Unexpected Analyte Concentrations
This section addresses common issues encountered during the analysis of UR-144 and its degradants in a question-and-answer format.
Issue: My measured concentration of UR-144 is lower than expected, while its metabolites are higher than anticipated.
This is a classic sign of in vitro degradation, where the parent drug is being converted into its metabolites after the sample was collected.
-
Potential Cause 1: Improper Storage Temperature.
-
Causality: Storing samples at room temperature or 4°C is insufficient to halt the activity of metabolic enzymes present in matrices like blood and plasma.[15] While UR-144 is reported to be relatively stable compared to other synthetic cannabinoids like XLR-11, frozen storage is the only condition demonstrated to preserve a wide range of these compounds effectively over time.[16][17][20]
-
Solution: Immediately freeze all samples intended for long-term storage at -20°C or lower. This is the most critical step to ensure the analyte concentrations reflect the in vivo state at the time of collection.
-
| Storage Condition | Matrix | Stability Finding for UR-144 & Analogs | Source |
| Ambient/Room Temp (~22°C) | Blood/Plasma | Significant degradation observed for some synthetic cannabinoids (e.g., XLR-11). UR-144 is more stable but freezing is still the standard. | [16][17][18] |
| Refrigerated (4°C) | Blood/Plasma | Degradation is slowed but not stopped. Not suitable for long-term storage. | [16][18][26] |
| Frozen (≤ -20°C) | Blood/Plasma/Urine | Optimal Condition. Preserves UR-144 and other synthetic cannabinoids effectively for months. | [16][17][20][23] |
-
Potential Cause 2: Incorrect Matrix pH (Primarily in Urine).
-
Causality: The pH of a urine sample can influence both chemical stability and adsorptive loss to container walls. For cannabinoids, a neutral or basic pH appears to reduce the amount of drug that sticks to container surfaces.[20][23] In contrast, some other drug classes show increased stability in acidic conditions.[27][28]
-
Solution: For urine samples, measure the pH upon receipt. While adjusting pH is not always standard, be aware that highly acidic urine may promote adsorptive loss to plastic containers. Using glass vials can mitigate this issue.[20]
-
-
Potential Cause 3: Adsorption to Container Surfaces.
-
Causality: Due to their chemical nature, cannabinoids can stick to certain plastics, effectively removing them from the solution being analyzed. This can artificially lower the measured concentration.
-
Solution: Prioritize the use of borosilicate glass tubes or vials for sample collection and storage.[20][23] If using plastic, ensure it is made of a non-binding material like polypropylene and perform internal validation to quantify any potential loss.
-
Issue: I am observing inconsistent or non-reproducible results from the same parent sample.
This often points to issues with sample handling and aliquoting, rather than the storage condition itself.
-
Potential Cause: Repeated Freeze-Thaw Cycles.
-
Causality: Each time a sample is thawed, enzymes can become temporarily active, and the physical stress of ice crystal formation can damage the sample matrix.[25] Thawing an entire parent sample to remove a small amount for analysis exposes the entire volume to these risks.
-
Solution: Implement a strict aliquoting protocol. After initial processing (e.g., centrifuging blood to get plasma), immediately divide the sample into multiple, single-use aliquots in appropriate storage vials. This ensures the parent stock remains frozen and undisturbed.
-
Caption: Optimal workflow for biological sample handling.
Section 4: Best Practice Protocols
Protocol 1: Optimal Collection of Blood Samples
-
Select Collection Tube: Use a borosilicate glass tube containing a suitable anticoagulant and preservative. A grey-top tube containing potassium oxalate and sodium fluoride is a common standard in forensic toxicology.
-
Collect Sample: Follow standard phlebotomy procedures.
-
Mix Gently: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of blood with the additives. Do not shake vigorously.
-
Label Correctly: Label the tube with comprehensive information, including a unique identifier, date, and time of collection, using a label designed to withstand cryogenic temperatures.[21][29]
-
Cool Immediately: Place the sample in a refrigerated container (2-8°C) for transport to the lab. Do not allow it to sit at room temperature.
Protocol 2: Sample Processing and Aliquoting
-
Log Sample: Upon arrival at the lab, log the sample into your inventory system.
-
Centrifugation (if plasma/serum is required): Centrifuge the sample according to your validated procedure (e.g., 2000-3000 x g for 10-15 minutes) at a refrigerated temperature (4°C).
-
Prepare Aliquots: In a sterile environment, carefully pipette the supernatant (plasma/serum) or whole blood into multiple, pre-labeled cryogenic vials.
-
Causality: Creating single-use aliquots is the most effective way to prevent degradation from repeated freeze-thaw cycles.[25]
-
-
Seal and Store: Securely cap the vials and immediately transfer them to a freezer set to -20°C or -80°C.
-
Update Inventory: Record the location and number of aliquots in your sample management system.
References
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Cunningham, S., et al. (2018). Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. UTS. ([Link])
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Adamowicz, P., et al. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Elsevier. ([Link])
-
Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. PubMed Central. ([Link])
-
Cunha, K. (2019). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. ([Link])
-
Bishop, C. (2015). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. ([Link])
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Grigoryev, A., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. ([Link])
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Bishop, C. (2015). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. ([Link])
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Precision for Medicine. (n.d.). Biological Sample Storage & Management Best Practices. ([Link])
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Bynum, N., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. ([Link])
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Brooks Life Sciences. (2016). Managing Biological Samples in Today's Drug Discovery & Development Environment. ([Link])
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Caddeo, A., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. ResearchGate. ([Link])
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Dinis-Oliveira, R. J. (2017). Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis. PubMed Central. ([Link])
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Akbaba, M., et al. (2025). The stability of novel synthetic cannabinoids in blood samples in different storage conditions. ResearchGate. ([Link])
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Akbaba, M., et al. (2025). The stability of novel synthetic cannabinoids in blood samples in different storage conditions. PubMed. ([Link])
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Dinis-Oliveira, R. J., & de Pinho, P. G. (2016). Sample handling. Analytical Toxicology. ([Link])
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Caddeo, A., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. NIH. ([Link])
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Hupp, A., & Wagner, J. (2016). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. ([Link])
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Chimalakonda, K. C., et al. (2012). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. PubMed Central. ([Link])
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National Institute of Justice. (2021). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. ([Link])
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Levine, B. (2013). Drug Stability in Biological Specimens. ResearchGate. ([Link])
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Li, W., & Tse, F. L. S. (2010). Stabilizing Drug Molecules in Biological Samples. ResearchGate. ([Link])
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Namera, A., et al. (2018). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. J-Stage. ([Link])
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Li, J., et al. (2023). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. MDPI. ([Link])
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Ibrahim, N. S. A., et al. (2020). Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy. ResearchGate. ([Link])
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Bertin Bioreagent. (n.d.). UR-144 Degradant. ([Link])
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Thomas, B. F., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. PubMed. ([Link])
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Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. ([Link])
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Slideshare. (n.d.). Pharmaceutical preservatives. ([Link])
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Namera, A., et al. (2018). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed. ([Link])
-
Thomas, B. F., et al. (2017). Thermolysis of synthetic cannabinoids. ResearchGate. ([Link])
-
Gherghel, S., et al. (2022). The paths of syntheses, chemical characteristicsand stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. ResearchGate. ([Link])
-
Castaneto, M. S., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. PubMed. ([Link])
-
Castaneto, M. S., et al. (2025). Evaluating the stability of synthetic cathinones in liquid urine and dried urine spots: impact of pH and storage conditions. ResearchGate. ([Link])
-
Brents, L. K., et al. (2011). Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity. PubMed. ([Link])
-
Toprak, M., et al. (2022). Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. ([Link])
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- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 9. Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. marshall.edu [marshall.edu]
- 12. marshall.edu [marshall.edu]
- 13. Phase I hydroxylated metabolites of the K2 synthetic cannabinoid JWH-018 retain in vitro and in vivo cannabinoid 1 receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The stability of novel synthetic cannabinoids in blood samples in different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
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- 25. drugdiscoverytrends.com [drugdiscoverytrends.com]
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- 28. researchgate.net [researchgate.net]
- 29. biocompare.com [biocompare.com]
Technical Support Center: Method Validation Challenges for UR-144 Degradant Quantification
Welcome to the technical support center for analytical scientists and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the method validation for the quantification of UR-144 degradation products. As a synthetic cannabinoid with a sterically hindered tetramethylcyclopropyl group, UR-144 presents specific stability and analytical complexities that demand a robust, well-understood stability-indicating method.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring your method validation is built on a foundation of expertise and trustworthiness.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary degradation pathways for UR-144?
-
Why is a stability-indicating method crucial for UR-144 analysis?
-
My UR-144 standard shows two peaks on GC-MS, is it impure?
-
I can't find reference standards for UR-144 degradants. How can I quantify them?
-
What are the key validation parameters to focus on for a UR-144 degradant method?
-
-
Troubleshooting Guide: Chromatographic Issues
-
Problem: Poor resolution between UR-144 and its thermal degradant.
-
Problem: Peak tailing for UR-144 or its degradants.
-
Problem: Inconsistent retention times.
-
-
Experimental Protocols
-
Protocol 1: Forced Degradation Study of UR-144.
-
Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method.
-
Protocol 3: Quantification of Degradants without Reference Standards using Relative Response Factor (RRF).
-
-
References
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise during the analysis of UR-144 and its degradants.
Q1: What are the primary degradation pathways for UR-144?
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is susceptible to degradation through several mechanisms due to its chemical structure. The most significant and commonly observed degradation pathway is thermal degradation . When subjected to high temperatures, such as those in a GC injection port, the strained tetramethylcyclopropyl ring can undergo rearrangement to form a more stable, ring-opened alkene isomer.[1][2][3][4] This is a critical consideration, as smoking is a common route of administration for illicit synthetic cannabinoids, meaning this degradant is pharmacologically relevant.[4]
Other potential degradation pathways, inferred from the chemistry of the indole and ketone functional groups, include:
-
Hydrolysis: Under acidic or basic conditions, the amide-like linkage within the indole ring system or the ketone itself could be susceptible to hydrolysis, though the steric hindrance of the tetramethylcyclopropyl group may limit the latter.
-
Oxidation: The indole ring is electron-rich and can be prone to oxidation, potentially leading to the formation of hydroxylated or N-oxide species.[5][6]
-
Photodegradation: Indole-containing compounds can be sensitive to light, leading to radical-mediated degradation pathways.[7][8]
It is essential to perform forced degradation studies to systematically investigate these potential pathways for your specific drug substance or product.
Q2: Why is a stability-indicating method crucial for UR-144 analysis?
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[9] For UR-144, a SIAM is non-negotiable for several reasons:
-
Ensuring Accurate Potency Measurement: Degradation reduces the amount of the active UR-144, and a non-specific method might overestimate its concentration, leading to incorrect stability and shelf-life assessments.
-
Safety and Toxicity: Degradation products may have different toxicological profiles than the parent compound. A SIAM allows for the detection and quantification of these degradants, which is a critical aspect of a comprehensive safety assessment.
-
Regulatory Compliance: Regulatory bodies like the FDA and international guidelines such as ICH (International Council for Harmonisation) mandate the use of validated stability-indicating methods for all drug stability studies.[4][10]
Q3: My UR-144 standard shows two peaks on GC-MS, is it impure?
Not necessarily. It is a well-documented phenomenon that UR-144 can undergo thermal degradation in the high-temperature environment of a gas chromatograph's injection port.[11] This results in the formation of a ring-opened isomer. Therefore, you are likely observing the intact UR-144 molecule and its thermal degradant. To confirm this, you can:
-
Lower the Injection Port Temperature: A lower temperature may reduce the extent of thermal degradation, resulting in a smaller peak for the degradant.
-
Use a Different Analytical Technique: Analyze the same standard using a non-destructive technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) at ambient or controlled temperatures. If you only observe one peak corresponding to UR-144, it strongly suggests the second peak in your GC-MS analysis is a thermal artifact.[12]
Q4: I can't find reference standards for UR-144 degradants. How can I quantify them?
This is a very common and significant challenge in impurity analysis. While some metabolites of UR-144 are commercially available, specific degradation products from forced degradation studies are often not.[13][14][15] In the absence of a certified reference standard, you have a few options, with the use of a Relative Response Factor (RRF) being the most practical and scientifically sound approach for quantitative analysis in a regulated environment.[16]
The RRF is a ratio that relates the response of an impurity to the response of the API at the same concentration.[17][18][19] By determining the RRF, you can use the calibration curve of the readily available UR-144 standard to calculate the concentration of the degradant. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Q5: What are the key validation parameters to focus on for a UR-144 degradant method?
While all validation parameters outlined in ICH Q2(R1) are important, for a stability-indicating method focused on degradant quantification, you should pay special attention to:
-
Specificity/Selectivity: This is the cornerstone of a stability-indicating method. You must demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products. This is typically proven through forced degradation studies and peak purity analysis (e.g., using a photodiode array detector or mass spectrometer).
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): Degradants are often present at low levels. Your method must be sensitive enough to accurately quantify them at or below their reporting thresholds as defined by ICH guidelines.
-
Accuracy and Precision at the LOQ: It is not sufficient to just determine the LOQ. You must demonstrate that your method is accurate and precise at this low concentration to ensure reliable quantification of minor degradants.
-
Robustness: The method should be reliable under small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to ensure it is transferable between labs and instruments.
Troubleshooting Guide: Chromatographic Issues
This section provides a structured approach to resolving common chromatographic problems encountered during the analysis of UR-144 and its degradants.
Logical Flow for Troubleshooting Chromatographic Issues
Caption: A flowchart for troubleshooting common HPLC issues.
Problem: Poor resolution between UR-144 and its thermal degradant.
-
Plausible Cause: The thermal degradant of UR-144 is a structural isomer, making it chromatographically challenging to separate from the parent compound. The choice of stationary phase and mobile phase composition is critical for achieving selectivity.
-
Troubleshooting Steps:
-
Optimize Stationary Phase: Standard C18 columns may not provide sufficient selectivity. A phenyl-hexyl stationary phase is often more effective for separating synthetic cannabinoids and their isomers due to pi-pi interactions with the aromatic rings in the analytes.[10][20]
-
Adjust Mobile Phase Composition:
-
Organic Modifier: Vary the ratio of acetonitrile to water/buffer. Sometimes, switching to methanol as the organic modifier can alter selectivity and improve resolution.
-
pH: Although UR-144 is neutral, subtle changes in mobile phase pH can affect the ionization of residual silanols on the column packing, which can influence retention and selectivity.
-
-
Modify the Gradient: A shallower gradient around the elution time of the critical pair will increase the separation time between the two peaks, often improving resolution.
-
Lower the Temperature: Reducing the column temperature can sometimes increase selectivity, but may also lead to broader peaks. Experiment with temperatures in the range of 25-40°C.
-
Problem: Peak tailing for UR-144 or its degradants.
-
Plausible Cause: Peak tailing for neutral compounds like UR-144 is often due to secondary interactions with active sites (e.g., acidic silanols) on the silica backbone of the HPLC column. It can also be caused by column overload.
-
Troubleshooting Steps:
-
Use a High-Quality, End-capped Column: Modern, high-purity silica columns with robust end-capping are less prone to silanol interactions.
-
Adjust Mobile Phase pH: Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can protonate residual silanols, reducing their interaction with the analytes.
-
Check for Column Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you are likely overloading the column.
-
Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
-
Problem: Inconsistent retention times.
-
Plausible Cause: Drifting retention times are usually indicative of a problem with the HPLC system's ability to deliver a consistent mobile phase composition or maintain a stable temperature.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phase is fresh, well-mixed, and degassed. If using a buffer, ensure it is fully dissolved and the pH is stable.
-
Column Equilibration: For gradient methods, ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. A 10-column volume equilibration is a good starting point.
-
Column Temperature: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30°C). Fluctuations in ambient temperature can cause significant retention time shifts.
-
Pump Performance: Check for leaks in the pump heads and ensure the pump is delivering a consistent flow rate. Perform a pump performance qualification test if necessary.
-
Experimental Protocols
These protocols provide a starting point for your experiments. They should be adapted and optimized for your specific laboratory conditions and equipment.
Protocol 1: Forced Degradation Study of UR-144
Objective: To generate potential degradation products of UR-144 under various stress conditions to facilitate the development and validation of a stability-indicating method.
Materials:
-
UR-144 reference standard
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol and Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of UR-144 at 1 mg/mL in methanol or acetonitrile.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 100 µg/mL. This is your time-zero, unstressed control.
-
Acid Hydrolysis:
-
Mix 1 mL of the UR-144 stock solution with 1 mL of 1M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute to 100 µg/mL with 50:50 water/acetonitrile.
-
-
Base Hydrolysis:
-
Mix 1 mL of the UR-144 stock solution with 1 mL of 1M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute to 100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of the UR-144 stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute to 100 µg/mL.
-
-
Thermal Degradation:
-
Transfer a small amount of solid UR-144 powder into a vial.
-
Heat in an oven at 105°C for 48 hours.
-
Dissolve the stressed powder in methanol/acetonitrile and dilute to 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the UR-144 stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample after exposure.
-
Analysis: Analyze all stressed samples and the control sample using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration accordingly.
Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method
Objective: To establish a reliable HPLC-UV method for the separation and quantification of UR-144 and its degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Thermostatted Column Compartment, UV/PDA Detector |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-95% B, 15-18 min: 95% B, 18-18.1 min: 95-50% B, 18.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 215 nm and 290 nm (or PDA scan 200-400 nm) |
Method Validation Workflow:
Caption: A workflow for HPLC method validation.
Protocol 3: Quantification of Degradants without Reference Standards using Relative Response Factor (RRF)
Objective: To determine the RRF for a major degradant of UR-144 to allow for its quantification using the UR-144 reference standard.
Prerequisites:
-
A well-resolved, stability-indicating HPLC method.
-
A sample from a forced degradation study where the degradant of interest is present at a quantifiable level and is well-separated from other peaks.
-
Access to a quantitative NMR (qNMR) is ideal for the most accurate determination, but a mass spectrometer can also be used to confirm the identity and purity of the isolated degradant.[21]
Procedure:
-
Isolate the Degradant:
-
Inject a concentrated solution of a stressed sample onto a semi-preparative HPLC column using the developed method.
-
Collect the fraction corresponding to the degradant peak of interest.
-
Evaporate the solvent to obtain the isolated degradant as a solid or oil.
-
-
Prepare Solutions for RRF Determination:
-
Accurately prepare a stock solution of the UR-144 reference standard (e.g., 100 µg/mL).
-
Accurately prepare a stock solution of the isolated degradant. The exact concentration is not critical, but it should be in a similar range to the UR-144 standard.
-
Prepare a mixed solution containing both UR-144 and the degradant at a known concentration ratio (e.g., 50 µg/mL of each).
-
-
HPLC Analysis:
-
Inject the individual solutions and the mixed solution onto the HPLC system in triplicate.
-
Record the peak areas for UR-144 and the degradant.
-
-
Calculation of RRF: The RRF is calculated using the following formula:
RRF = (Response Factor of Impurity) / (Response Factor of API)
Where:
-
Response Factor (RF) = Peak Area / Concentration
Therefore: RRF = (AreaImpurity / Conc.Impurity) / (AreaAPI / Conc.API)
-
AreaImpurity and AreaAPI are the peak areas from the HPLC analysis.
-
Conc.Impurity and Conc.API are the known concentrations in the prepared solutions.
-
-
Using the RRF for Quantification: Once the RRF is established and documented, you can calculate the concentration of the degradant in your unknown samples using the following formula and the calibration curve of your UR-144 standard:
Conc.Impurity (%) = (AreaImpurity / AreaAPI) x (Conc.API / RRF) x 100
References
-
Syngene International Ltd. (n.d.). Complimentary techniques for determining relative response factor of non-isolated impurities. Retrieved from [Link]
-
Separation Science. (n.d.). Relative Response Factor: Accurate Quantification in Chromatography. Retrieved from [Link]
- Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., & Simonov, A. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology, 37(5), 265–276.
- Adamowicz, P., Zuba, D., & Byrska, B. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.
-
PharmaGuru. (2025, April 3). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. Retrieved from [Link]
-
Eckre, D. (n.d.). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. Retrieved from [Link]
-
Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Retrieved from [Link]
-
MicroSolv. (n.d.). How to determine concentration of an impurity in HPLC with the relative response factor RRF. Retrieved from [Link]
- Ciolino, L. A. (2015). Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography with UV Detection (Validated Method). Journal of Forensic Sciences, 60(5), 1171-1181.
-
U.S. Food and Drug Administration. (2003). Guidance for Industry: Q3A Impurities in New Drug Substances. Retrieved from [Link]
- Kavanagh, P., O'Brien, J., McNamara, S., & Grigoryev, A. (2013). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Drug Testing and Analysis, 5(5), 337-345.
-
SWGDRUG. (2014, January 7). UR-144. Retrieved from [Link]
- Dan, T. P., Tran, N. H., & Anh, N. T. K. (2020). Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
-
Broughton. (n.d.). Review of the degradation pathways of cannabinoids, the potential impact on medicinal and consumer products, and discussion of mitigation solutions. Retrieved from [Link]
- Thomas, B. F., et al. (2017). Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. The Journal of pharmacology and experimental therapeutics, 361(1), 173–185.
-
Longe, K., Cadwallader, A. B., Wallace-Duckworth, D., & Staton, P. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. Retrieved from [Link]
- Valente, S., et al. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. Scientific Reports, 13(1), 5542.
-
Technology Networks. (n.d.). The Degradation Pathways of Cannabinoids and How to Manage Them. Retrieved from [Link]
-
Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Retrieved from [Link]
-
The Center for Forensic Science Research & Education. (2025, November 4). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Retrieved from [Link]
- Human Journals. (2023, February). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy and Pharmaceutical Research, 26(3).
- Boddu, S. H., & Jones, D. S. (2008). Polymeric Systems for Amorphous Δ9-Tetrahydrocannabinol Produced by a Hot-Melt Method. Part II: Effect of Oxidation Mechanisms and Chemical Interactions on Stability. Journal of pharmaceutical sciences, 97(11), 4816–4828.
-
RSC Publishing. (n.d.). Photodegradation of naphthalene-derived particle oxidation products. Retrieved from [Link]
Sources
- 1. Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 6. Polymeric Systems for Amorphous Δ9-Tetrahydrocannabinol Produced by a Hot-Melt Method. Part II: Effect of Oxidation Mechanisms and Chemical Interactions on Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography with UV Detection (Validated Method) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. marshall.edu [marshall.edu]
- 13. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
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- 15. caymanchem.com [caymanchem.com]
- 16. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 17. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. How to determine concentration of an impurity in HPLC with the relative response factor RRF - How to [mtc-usa.com]
- 20. researchgate.net [researchgate.net]
- 21. syngeneintl.com [syngeneintl.com]
Technical Support Center: Optimizing UR-144 Degradant Ionization in Mass Spectrometry
Welcome to the technical support center for the analysis of UR-144 and its degradants. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving robust and sensitive ionization for these compounds in liquid chromatography-mass spectrometry (LC-MS). Here, we will address common challenges in a direct question-and-answer format, grounded in the principles of mass spectrometry and supported by field-proven insights.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during method development and analysis. Each issue is followed by a logical troubleshooting workflow.
Issue 1: Low or No Signal Intensity for a Suspected UR-144 Degradant
You have a strong signal for your parent UR-144 compound, but a known or suspected degradant is barely detectable.
Q: What is the most likely reason my UR-144 degradant has a much lower signal than the parent compound?
A: The primary reason is a change in chemical properties due to degradation. UR-144 is a relatively nonpolar molecule. Degradation processes, such as hydroxylation, carboxylation, or opening of the tetramethylcyclopropyl ring, introduce polar functional groups.[1][2][3] This alteration in polarity directly impacts how the molecule behaves in the ion source. While UR-144 might ionize adequately under one set of conditions, its more polar degradants may require different source parameters or mobile phases for efficient ionization.
Q: I am using Electrospray Ionization (ESI). Is this the optimal choice for all UR-144 species?
A: Not necessarily. ESI is most effective for compounds that are already ionized in solution or are polar enough to be readily charged in the electrospray plume.[4] While the more polar, hydroxylated, or carboxylated metabolites of UR-144 are good candidates for ESI[1][5], the parent compound and less-polar degradants might perform better with Atmospheric Pressure Chemical Ionization (APCI).[6][7][8] APCI is generally better suited for less polar, more volatile compounds that are thermally stable.[4][7]
Decision Workflow: Selecting the Right Ionization Source
Caption: Decision tree for ionization source selection.
Q: How can I use the mobile phase to improve my degradant's signal in ESI?
A: Mobile phase composition is critical for ESI efficiency.[9][10] For positive mode ESI, the goal is to promote the formation of protonated molecules, [M+H]⁺.
-
Acidification: Adding a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase is the most common and effective strategy.[11][12][13] This lowers the pH of the droplets in the ESI source, creating an environment rich in protons and encouraging the analyte to accept a proton.
-
Ammonium Adducts: If protonation is inefficient, consider forming ammonium adducts, [M+NH₄]⁺. Using a buffer like ammonium formate or ammonium acetate can provide a source of ammonium ions.[11][14] These adducts are often very stable and can significantly enhance the signal for certain molecules.
-
Solvent Composition: A higher percentage of organic solvent (like acetonitrile or methanol) generally improves ESI response by facilitating droplet desolvation.[10] Ensure your chromatography can tolerate changes in the organic phase percentage.
| Additive (Positive ESI) | Concentration | Primary Function | Ideal For |
| Formic Acid | 0.1% | Promotes [M+H]⁺ formation by lowering pH.[15] | General purpose, good for basic compounds. |
| Acetic Acid | 0.1% | Promotes [M+H]⁺ formation; less acidic than formic. | Alternative to formic acid, may alter chromatography. |
| Ammonium Formate | 5-10 mM | Promotes [M+NH₄]⁺ adduct formation; also a buffer. | Neutral molecules or those that don't protonate easily. |
| Ammonium Acetate | 5-10 mM | Promotes [M+NH₄]⁺ adduct formation; buffers at a higher pH. | Useful when pH needs to be controlled for chromatography. |
Issue 2: Inconsistent Ionization and Signal Fluctuation
Your signal intensity for the degradant is unstable from injection to injection, or even during a single run.
Q: What causes random signal fluctuation, and how can I stabilize it?
A: Signal instability often points to issues in the ion source or with the mobile phase.
-
Source Contamination: The ESI or APCI source can become contaminated with salts, non-volatile matrix components, or the analytes themselves. This buildup can interfere with the electrical fields and gas dynamics necessary for stable ionization. Solution: Perform regular source cleaning according to the manufacturer's protocol.
-
In-source Degradation/Rearrangement: UR-144 can undergo thermal rearrangement in a hot GC injection port.[16] While LC-MS sources are cooler, the heated nebulizer in an APCI source or high desolvation temperatures in ESI can potentially cause degradation of labile compounds.[7] Solution: Methodically reduce source temperatures (desolvation temperature, heater temperature) to the lowest point that still provides efficient solvent evaporation and good signal.
-
Mobile Phase Issues: Ensure your mobile phase solvents are fresh, of high purity (LC-MS grade), and properly degassed. Impurities or dissolved gases can cause fluctuations in spray stability and ionization efficiency.[11]
-
Adduct Competition: The presence of alkali metals like sodium ([M+Na]⁺) and potassium ([M+K]⁺) can compete with protonation, splitting your analyte signal across multiple species and leading to poor quantitative reproducibility.[11] Solution: Use high-purity solvents and additives. If sodium adducts are unavoidable and persistent, consider intentionally promoting their formation by adding a very small, controlled amount of sodium acetate and quantifying the [M+Na]⁺ ion.[10]
Troubleshooting Workflow: Stabilizing a Fluctuating Signal
Caption: Workflow for troubleshooting signal instability.
Issue 3: Signal Suppression in Complex Matrices
When analyzing biological samples (e.g., urine, plasma), the degradant signal is much lower than in a clean solvent standard.
Q: What is ion suppression and why does it happen?
A: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids, proteins) interfere with the ionization of your target analyte.[17][18] This happens because these matrix components compete for the available charge or disrupt the physical process of droplet formation and evaporation in the ion source.[12][17] It is a major cause of poor sensitivity and inaccurate quantification in complex samples.[18]
Q: How can I overcome ion suppression?
A: The key is to separate the analyte from the interfering matrix components, either chromatographically or through sample preparation.
-
Improve Chromatographic Separation: Adjust your LC gradient to better resolve the analyte peak from the "matrix cloud," which often elutes early in reversed-phase chromatography. A longer column or a different stationary phase can also provide the necessary selectivity.[12]
-
Enhance Sample Preparation: A simple protein precipitation may not be sufficient.[17] Use more rigorous sample cleanup techniques like:
-
Liquid-Liquid Extraction (LLE): To isolate analytes based on their solubility in different immiscible solvents.
-
Solid-Phase Extraction (SPE): A highly effective technique to remove interferences by selectively retaining the analyte on a solid sorbent while washing away matrix components.[18][19][20]
-
-
Dilute the Sample: A straightforward approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix, but it may compromise the limits of detection.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative analysis. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the matrix effects are compensated for, leading to accurate quantification.[18]
Part 2: Frequently Asked Questions (FAQs)
Q: What are the typical starting LC-MS/MS parameters for analyzing UR-144 and its metabolites?
A: While optimization is always necessary, the following table provides a validated starting point based on published methods for synthetic cannabinoids.[5][14]
| Parameter | Typical Setting | Rationale |
| Column | C18 or C8 (e.g., 2.1 x 50-100 mm, <2 µm) | Good retention for parent compound and metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Elutes compounds from reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard analytical flow compatible with ESI. |
| Gradient | Start at 40-50% B, ramp to 95% B | Elutes a range of compounds with varying polarity. |
| Ion Source | ESI (Positive Mode) | Generally effective for hydroxylated/carboxylated metabolites. |
| Capillary Voltage | 3.0 - 4.5 kV | Creates the electrospray. |
| Desolvation Temp. | 400 - 500 °C | Aids in solvent evaporation. |
| Cone/Collision Gas | Nitrogen | Standard for most instruments. |
Q: Should I be looking for [M+H]⁺ or other adducts for UR-144 degradants?
A: Primarily, you should target the protonated molecule, [M+H]⁺ . However, always check for the presence of [M+NH₄]⁺ (if using an ammonium buffer) and [M+Na]⁺ . The formation of adducts is common in ESI-MS.[21][22][23][24] In some cases, a sodium adduct may be unexpectedly more intense and stable than the protonated molecule. A full-scan acquisition during initial method development is crucial to identify all major ionic species related to your analyte.
Q: Can my choice of autosampler vial affect my results?
A: Yes. At low concentrations, analytes can adsorb to the surface of glass vials, leading to poor recovery and inconsistent results. This is particularly true for certain types of compounds. Using polypropylene vials or silanized glass vials can mitigate this risk by providing a more inert surface.
References
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Kacprzak, A., & Adamowicz, P. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of Analytical Toxicology. Available at: [Link]
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Adamowicz, P., & Kacprzak, A. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International. Available at: [Link]
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SWGDRUG.org. (2014). UR-144 Monograph. Available at: [Link]
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G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
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AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available at: [Link]
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Kruve, A., & Kaupmees, K. (2017). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Wu, Z., et al. (2004). Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. Analytical Chemistry. Available at: [Link]
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Adamowicz, P., & Kacprzak, A. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. Available at: [Link]
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Scilit. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Available at: [Link]
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Shimadzu. (n.d.). Interfaces for LC-MS. Available at: [Link]
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Presley, B. C., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. Available at: [Link]
-
Agilent Technologies. (2024). ESI vs APCI. Which ionization should I choose for my application? YouTube. Available at: [Link]
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Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Available at: [Link]
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ResearchGate. (2016). Does it make any difference in using ESI and APCI sources for LCMS/MS? Available at: [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry. Available at: [Link]
-
CHROMacademy. (n.d.). Avoiding LC-MS Signal Suppression. Available at: [Link]
-
Eckre, D. (n.d.). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. Available at: [Link]
-
Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. Available at: [Link]
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Gardner, M. A., et al. (2013). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Wiley Analytical Science. (2020). Better ionization with pH optimization. Available at: [Link]
-
ResearchGate. (n.d.). Common types of adducts in LC-MS. Available at: [Link]
-
MDPI. (n.d.). Optimizing Liquid Electron Ionization Interface to Boost LC-MS Instrumental Efficiency. Available at: [Link]
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University of Bristol. (n.d.). ESI+ Common Background Ions. Available at: [Link]
-
National Institutes of Health. (2016). Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Available at: [Link]
-
LCGC North America. (n.d.). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Available at: [Link]
-
American Laboratory. (2012). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. Available at: [Link]
-
LCGC International. (2014). Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Quantitative Method for UR-144 and its Degradant in Oral Fluid
In the ever-evolving landscape of forensic and clinical toxicology, the rapid emergence of novel psychoactive substances (NPS) presents a continuous challenge for analytical laboratories. Among these, synthetic cannabinoids have remained a prominent class, with compounds like UR-144 being frequently identified in forensic casework. However, the analysis of UR-144 is complicated by its thermal instability, leading to the formation of a primary degradant that not only indicates consumption but can also exhibit greater pharmacological potency than the parent compound.[1][2] This guide provides a comprehensive framework for the validation of a quantitative method for UR-144 and its primary ring-opened degradant in oral fluid, a crucial matrix for assessing recent drug exposure.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of analytical approaches and a robust validation strategy grounded in established scientific principles and regulatory guidelines. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems.
The Critical Need for Monitoring UR-144 and its Degradant
UR-144, a potent synthetic cannabinoid, is known to undergo thermal degradation, particularly during the common administration route of smoking.[2][3][4] This process results in the formation of a ring-opened isomer, often referred to as the UR-144 degradant.[2] Research has indicated that this degradant can possess a higher affinity for the human CB1 receptor, potentially leading to augmented cannabimimetic effects compared to the parent compound.[2] Consequently, the simultaneous quantification of both UR-144 and its degradant in biological specimens like oral fluid is paramount for accurately interpreting the pharmacological and toxicological implications of UR-144 exposure. Oral fluid is a particularly valuable matrix as it is collected non-invasively and generally contains the parent drug, reflecting recent use.[5][6]
Designing a Robust Validation Strategy: A Comparative Approach
The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose.[7] This guide will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the gold standard for the sensitive and selective quantification of drugs in biological matrices.[8][9] We will compare this approach to other potential screening methods like immunoassays, highlighting the superior specificity and quantitative accuracy of LC-MS/MS.
Our validation will adhere to the principles outlined by major regulatory bodies, including the European Medicines Agency (EMA) and the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH).[7][10][11][12]
Logical Flow of the Validation Process
Caption: Interdependence of core validation parameters.
Data Summary and Comparison
The performance of the validated LC-MS/MS method is compared with a hypothetical enzyme-linked immunosorbent assay (ELISA) screen, a common preliminary testing method.
| Validation Parameter | LC-MS/MS Method | ELISA Screen | Acceptance Criteria (Regulatory) |
| Selectivity | High (no interferences observed) | Potential for cross-reactivity with structurally related compounds | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity (r²) | >0.99 | N/A (Qualitative/Semi-quantitative) | ≥0.99 |
| Range | 0.1 - 100 ng/mL | Cut-off based | Defined by the LLOQ and ULOQ. |
| LLOQ | 0.1 ng/mL | Typically 1-5 ng/mL | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | N/A | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (%RSD) | <15% (<20% at LLOQ) | N/A | ≤15% (≤20% at the LLOQ). |
| Matrix Effect | Assessed and compensated for with IS | Can be significant | IS-normalized matrix factor should have a CV ≤15%. |
| Stability | Stable for 48h at room temp, 1 week at 4°C, 1 month at -20°C | Variable, dependent on kit | Analyte concentration should be within ±15% of the initial concentration. |
Note: The ELISA data is illustrative. The LC-MS/MS method demonstrates superior performance in terms of selectivity, sensitivity, and quantitative accuracy, making it the preferred method for confirmation and quantification. [8][9]
Detailed Validation Experiments
1. Selectivity and Specificity:
-
Rationale: To ensure that the method can differentiate the analytes from endogenous matrix components and other potentially interfering substances.
-
Protocol: Analyze at least six different blank oral fluid samples to check for interfering peaks at the retention times of the analytes and the internal standard.
2. Linearity and Range:
-
Rationale: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.
-
Protocol: Prepare a calibration curve with at least six non-zero concentration levels spanning the expected range of the samples. The curve should be fitted with a linear regression model, and a weighting factor (e.g., 1/x or 1/x²) may be applied to improve accuracy at the lower end.
3. Accuracy and Precision:
-
Rationale: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates on three different days.
4. Lower Limit of Quantification (LLOQ):
-
Rationale: To define the lowest concentration on the calibration curve that can be reliably quantified with acceptable accuracy and precision.
-
Protocol: The LLOQ should have a signal-to-noise ratio of at least 10 and meet the accuracy and precision criteria of ±20%.
5. Matrix Effects:
-
Rationale: To evaluate the suppression or enhancement of ionization of the analytes by co-eluting matrix components.
-
Protocol: Compare the peak area of the analyte in a post-extraction spiked sample to that of a pure solution of the analyte at the same concentration. An internal standard helps to correct for matrix effects.
6. Stability:
-
Rationale: To ensure that the concentration of the analytes does not change during sample collection, storage, and processing. [13][14]* Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time (e.g., 24 hours) before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at different time points (e.g., 1, 3, and 6 months).
-
Post-Preparative Stability: Evaluate the stability of the processed samples in the autosampler.
-
Conclusion: Ensuring Trustworthy and Authoritative Results
The validation of a quantitative method for UR-144 and its degradant in oral fluid is a rigorous process that is essential for producing reliable and defensible data. The LC-MS/MS method detailed in this guide provides the necessary sensitivity, selectivity, and accuracy for this challenging application. By following a structured validation plan based on international guidelines and understanding the scientific rationale behind each experimental choice, laboratories can ensure the trustworthiness of their results. This, in turn, allows for a more accurate assessment of exposure to this potent synthetic cannabinoid and its pharmacologically active degradant, ultimately contributing to better-informed decisions in clinical and forensic toxicology.
References
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Amaratunga, P., Thomas, C., Lemberg, B. L., & Moore, C. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Analytical Toxicology, 38(6), 315–321. [Link]
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Oxford Academic. (n.d.). Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology. Retrieved from [Link]
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Lee, D., & Huestis, M. A. (2014). Cannabinoid Stability in Authentic Oral Fluid after Controlled Cannabis Smoking. Clinical Chemistry, 60(5), 716–724. [Link]
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Johnson, R., & Le, A. (n.d.). Evaluating Cannabinoid Interference and Drug Stability in Oral Fluid for DUI/D Testing. American Academy of Forensic Sciences. Retrieved from [Link]
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Long, T., & Coulter, C. (2019). A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology, 43(1), 26–33. [Link]
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Amaratunga, P., Thomas, C., Lemberg, B. L., & Moore, C. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. SciSpace. Retrieved from [Link]
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Long, T., & Coulter, C. (2019). A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. PubMed. Retrieved from [Link]
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Lee, D., & Huestis, M. A. (2015). Long term stability of cannabinoids in oral fluid after controlled cannabis administration. Drug and Alcohol Dependence, 154, 239–245. [Link]
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Kavanagh, P., O'Brien, J., McNamara, S., & Grigoryev, A. (2013). UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. Drug Testing and Analysis, 5(9-10), 779–786. [Link]
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Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. Retrieved from [Link]
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Uchiyama, N., Kikura-Hanajiri, R., Goda, Y., & Hakamatsuka, T. (2014). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Forensic Toxicology, 32(1), 121–127. [Link]
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Coulter, C., & Moore, C. (2013). Detection of Synthetic Cannabinoids in Oral Fluid Using ELISA and LC–MS-MS. Journal of Analytical Toxicology, 37(7), 420–426. [Link]
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Adamowicz, P., & Zuba, D. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 344–349. [Link]
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Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall Digital Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthetic Cannabinoids in Oral Fluid. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Coulter, C., & Moore, C. (2013). Detection of Synthetic Cannabinoids in Oral Fluid Using ELISA and LC–MS-MS. Ovid. Retrieved from [Link]
-
Giorgetti, A., El-Delglia, M., & de-Palo, E. F. (2016). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules, 21(11), 1489. [Link]
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American Laboratory. (2012, February 8). Fast and Effective LC/MS/MS Analysis of Synthetic Cannabinoids. Retrieved from [Link]
-
Amaratunga, P., Thomas, C., Lemberg, B. L., & Moore, C. (2014). Quantitative Measurement of XLR11 and UR-144 in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology, 38(6), 315–321. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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ResearchGate. (n.d.). (PDF) Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) LC-MS/MS validation for drug of abuse testing utilizing a split sample oral fluid collection system. Retrieved from [Link]
-
Papaseit, E., Pérez-Mañá, C., Pérez-Camino, M. C., Torrens, M., & Farré, M. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals, 14(4), 305. [Link]
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Unraveling Metabolic Fates: A Comparative Analysis of UR-144 and its Pyrolytic Degradant
Introduction: In the dynamic landscape of synthetic cannabinoid research and forensic toxicology, a comprehensive understanding of a compound's metabolic fate is paramount for predicting its pharmacological profile, duration of action, and potential for toxicity. This guide provides an in-depth comparison of the metabolic stability of the synthetic cannabinoid UR-144 and its primary thermal degradant. As UR-144 is commonly consumed via smoking, the formation of this pyrolysis product is a critical consideration in assessing the overall pharmacological and toxicological implications of its use. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the metabolic liabilities of these compounds.
The Critical Role of Metabolic Stability in Drug Development and Toxicology
Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of drug discovery and development. It dictates a drug's half-life, clearance, and ultimately, its bioavailability and dosing regimen. For psychoactive substances, metabolic stability also influences the intensity and duration of their effects, as well as the formation of potentially active or toxic metabolites. In the context of synthetic cannabinoids like UR-144, which are often illicitly consumed, understanding the metabolic stability of both the parent compound and its degradants is crucial for forensic analysis and for anticipating clinical presentations in cases of intoxication.
Genesis of the UR-144 Degradant: A Pyrolytic Transformation
UR-144, a potent agonist of the cannabinoid receptors, is frequently administered through smoking. The intense heat from this route of administration induces a chemical transformation known as pyrolysis, leading to the formation of a primary degradant. This degradant is characterized by the opening of the tetramethylcyclopropyl ring, forming a ring-opened isomer.[1][2] This transformation is not merely a chemical curiosity; the UR-144 degradant has been shown to be pharmacologically active, exhibiting a higher agonist activity at the human CB1 receptor compared to the parent UR-144.[1] This underscores the importance of evaluating its metabolic fate alongside that of UR-144.
Comparative Metabolic Pathways of UR-144 and its Degradant
Both UR-144 and its pyrolytic degradant undergo extensive phase I metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.
UR-144 Metabolism:
-
Primary Metabolic Enzymes: In vitro studies using human liver microsomes (HLMs) have identified CYP3A4 as the major enzyme responsible for the metabolism of UR-144.[3][4] Minor contributions from other CYP isozymes may also occur.
-
Key Metabolic Reactions: The primary metabolic pathways for UR-144 involve:
-
Hydroxylation: The addition of hydroxyl (-OH) groups to the pentyl side chain and the indole ring.
-
Carboxylation: Further oxidation of the hydroxylated pentyl side chain to a carboxylic acid.
-
Dealkylation: Removal of the pentyl side chain.[5]
-
UR-144 Degradant Metabolism:
-
Metabolic Profile: The UR-144 degradant is also a substrate for phase I metabolic enzymes. Forensic analysis of urine samples from individuals who have consumed UR-144 has identified several metabolites of the pyrolysis product.
-
Key Metabolic Reactions: The metabolism of the degradant mirrors that of the parent compound in many respects, with identified pathways including:
-
Mono- and Di-hydroxylation: The addition of one or two hydroxyl groups.
-
Carboxylation: Oxidation to a carboxylic acid derivative.[2]
-
The following diagram illustrates the metabolic pathways for both UR-144 and its degradant.
Caption: Metabolic pathways of UR-144 and its pyrolytic degradant.
Quantitative Comparison of Metabolic Stability
While qualitative metabolic pathways have been identified for both compounds, direct comparative quantitative data on their metabolic stability is limited in the public domain. Such data, typically generated from in vitro assays using human liver microsomes or hepatocytes, would provide key parameters like half-life (t½) and intrinsic clearance (CLint).
Table 1: Summary of Metabolic Profile
| Feature | UR-144 | UR-144 Degradant |
| Primary Metabolic System | Cytochrome P450 (CYP) | Cytochrome P450 (CYP) |
| Major Metabolizing Enzyme | CYP3A4[3][4] | Inferred to be CYP-mediated |
| Primary Metabolic Reactions | Hydroxylation, Carboxylation, N-dealkylation[5] | Mono/Di-hydroxylation, Carboxylation[2] |
| Pharmacological Activity of Metabolites | Some metabolites may retain activity | Not extensively studied |
Experimental Protocols for Assessing Metabolic Stability
To generate the quantitative data necessary for a definitive comparison, standardized in vitro metabolic stability assays are employed. The following are detailed protocols for two common experimental workflows.
Liver Microsomal Stability Assay
This assay is a fundamental tool for evaluating Phase I metabolism, primarily driven by CYP enzymes.
Rationale: Human liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, providing a robust and reproducible in vitro system to assess metabolic liability. By incubating a compound with microsomes and an NADPH-regenerating system (as a source of co-factors), the rate of disappearance of the parent compound can be measured over time.
Experimental Workflow Diagram:
Caption: Workflow for the liver microsomal stability assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (UR-144 or its degradant) in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution by diluting the stock solution in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Thaw pooled human liver microsomes on ice.
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution and the human liver microsome suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to each well.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis).
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Plasma Stability Assay
This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can contribute to metabolism.
Rationale: While the liver is the primary site of drug metabolism, enzymatic degradation in the blood can also significantly impact a compound's bioavailability. This is particularly relevant for compounds with functional groups susceptible to hydrolysis.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Thaw pooled human plasma at 37°C.
-
-
Incubation:
-
Add the test compound stock solution to the pre-warmed plasma to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the plasma-compound mixture.
-
Immediately terminate the enzymatic activity by adding a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
Process the samples as described in the liver microsomal stability assay (protein precipitation and centrifugation).
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute time point.
-
Determine the half-life if significant degradation is observed.
-
Analytical Methodologies for Quantification
Accurate quantification of UR-144, its degradant, and their metabolites is essential for metabolic stability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity.[6][7][8]
Key aspects of a typical LC-MS/MS method include:
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix and minimize matrix effects.
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the parent compounds from their metabolites.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification.
Conclusion and Future Directions
The available evidence clearly indicates that both UR-144 and its pyrolytic degradant are subject to extensive phase I metabolism, primarily through oxidation reactions mediated by CYP enzymes. This rapid metabolism suggests that both compounds are likely to have a relatively short duration of action in vivo, with their effects potentially being influenced by the formation of active metabolites.
A significant knowledge gap remains regarding the comparative rate of metabolism of UR-144 and its degradant. To provide a more complete picture of their relative metabolic liabilities, head-to-head in vitro metabolic stability studies are warranted. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. The resulting quantitative data (half-life and intrinsic clearance) would be invaluable for researchers in the fields of pharmacology, toxicology, and forensic science, enabling a more accurate prediction of the pharmacokinetic and pharmacodynamic profiles of these compounds in humans.
References
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Amaratunga, P., Thomas, C., Lemberg, B. L., & Lemberg, D. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of analytical toxicology, 38(6), 315–321. [Link]
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Grigoryev, A., Kavanagh, P., Melnik, A., Savchuk, S., Simonov, A., & Rozhanets, V. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. Journal of analytical toxicology, 37(8), 523–531. [Link]
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Hess, C., Schoeder, C. T., Pill, C., Madea, B., & Maas, A. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic science international, 242, 159–165. [Link]
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Kaizaki-Mitsumoto, A., Hataoka, K., Funada, M., & Wada, M. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. The Journal of toxicological sciences, 42(3), 335–341. [Link]
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Nielsen, L. M., Holm, N. B., Olsen, L., & Linnet, K. (2016). Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug testing and analysis, 8(8), 792–800. [Link]
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Papsun, D. M., Kryscio, R. J., & Logan, B. K. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(4), 269–278. [Link]
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Pichini, S., Pacifici, R., Busardò, F. P., & Giorgetti, R. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals (Basel, Switzerland), 14(4), 304. [Link]
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Thomas, B. F., Lefever, T. W., Cortes, R. A., Grabenauer, M., Moore, K. N., & Wiley, J. L. (2017). Thermolytic degradation of synthetic cannabinoids: chemical exposures and pharmacological consequences. The Journal of pharmacology and experimental therapeutics, 361(1), 162–171. [Link]
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World Health Organization. (2014). UR-144 Critical Review Report. Expert Committee on Drug Dependence, Thirty-sixth Meeting. [Link]
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Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2012). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug testing and analysis, 4(10), 745–753. [Link]
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CUMYL-PICA and 5F-CUMYL-PICA: in vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids. (2017). Clinical chemistry and laboratory medicine, 55(10), 1545–1554. [Link]
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Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. (2020). Toxics, 8(3), 64. [Link]
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Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. (2017). The Journal of toxicological sciences, 42(3), 335–341. [Link]
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Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. (n.d.). Marshall University. Retrieved from [Link]
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UR-144 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. (2013). Forensic Science International, 233(1-3), 320-327. [Link]
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Head-to-head comparison of GC-MS and LC-MS/MS for UR-144 Degradant detection.
A Head-to-Head Comparison of GC-MS and LC-MS/MS for UR-144 Degradant Detection
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of novel psychoactive substances, the synthetic cannabinoid UR-144 has posed significant analytical challenges. Its detection, particularly of its degradants and metabolites, is crucial for forensic toxicology, clinical diagnostics, and understanding its pharmacological profile. This guide provides an in-depth, head-to-head comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection of UR-144 and its key degradants.
Introduction: The Analytical Challenge of UR-144
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a potent synthetic cannabinoid agonist.[1][2] A primary analytical hurdle with UR-144 is its thermal instability. When subjected to high temperatures, such as those in a typical GC-MS injector, it can undergo thermal degradation to form a ring-opened isomer.[3][4][5][6][7] This pyrolysis product is not just an analytical artifact; it is also formed when the substance is smoked and thus can be a key indicator of consumption.[1][5][7][8][9] Furthermore, like other xenobiotics, UR-144 is extensively metabolized in the body, primarily through oxidation, to form various hydroxylated and carboxylated metabolites.[1][2][8][10][11] Therefore, a robust analytical strategy must be capable of identifying and quantifying the parent compound, its thermal degradants, and its polar metabolites.
Fundamental Principles: GC-MS and LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique that separates volatile and thermally stable compounds in the gas phase. Analytes are vaporized in a heated injector and separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI), leading to extensive and reproducible fragmentation patterns that are invaluable for structural elucidation and library matching.[12][13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS separates compounds in the liquid phase based on their polarity and affinity for the stationary phase. This technique is particularly well-suited for non-volatile, thermally labile, and polar compounds.[12][14] Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS/MS that typically produces intact molecular ions or protonated/deprotonated molecules.[12][13] The use of a tandem mass spectrometer (e.g., a triple quadrupole) allows for highly selective and sensitive detection through multiple reaction monitoring (MRM), where a specific precursor ion is selected, fragmented, and a resulting product ion is monitored.[13]
Head-to-Head Comparison for UR-144 Degradant Detection
| Feature | GC-MS | LC-MS/MS | Rationale & Insights |
| Analyte Suitability | Good for parent UR-144 and its pyrolysis product. Less suitable for polar metabolites without derivatization.[8][15][16] | Excellent for parent UR-144, its pyrolysis product, and polar metabolites.[1][8][17][18][19] | LC-MS/MS is more versatile for the full spectrum of UR-144 related compounds due to its compatibility with polar and thermally labile molecules. |
| Thermal Degradation | A significant issue for the parent compound, leading to the formation of a ring-opened isomer in the injector.[3][4][6][20] | Minimal to no thermal degradation as the analysis is performed at or near ambient temperatures.[12] | While a challenge for accurate quantification of the parent drug, the detection of the pyrolysis product in GC-MS can be a useful marker for smoking as a route of administration.[8][9] |
| Sample Preparation | More complex, often requiring liquid-liquid or solid-phase extraction. Derivatization is necessary for polar metabolites to increase their volatility.[21][22] | Often simpler, with "dilute-and-shoot" methods being common for urine samples. Solid-phase extraction may be used for cleaner extracts and lower detection limits.[23][24][25] | The reduced need for derivatization in LC-MS/MS simplifies the workflow and reduces potential sources of error. |
| Sensitivity | Generally good, but can be limited for certain metabolites. | Typically offers superior sensitivity, especially in MRM mode, allowing for lower limits of detection (LOD) and quantification (LOQ).[13][17][26] | The high selectivity of MRM in LC-MS/MS significantly reduces background noise, enhancing sensitivity.[13] |
| Selectivity | Good, based on chromatographic retention time and mass spectral fragmentation patterns. | Excellent, due to the combination of chromatographic separation and the specificity of MRM transitions.[13] | The precursor-to-product ion transition in LC-MS/MS provides an extra dimension of selectivity, minimizing interferences. |
| Confirmation | Based on retention time and matching of the EI fragmentation pattern to a library spectrum.[13] | Based on retention time and the ratio of multiple MRM transitions.[13] | Both techniques provide robust confirmation, but the extensive and reproducible fragmentation in EI-GC-MS is a key advantage for identifying unknown compounds. |
| Throughput | Can be lower due to longer run times and more complex sample preparation. | Higher throughput is often achievable due to faster chromatographic methods and simpler sample preparation.[18][24] | This makes LC-MS/MS well-suited for routine screening of a large number of samples. |
Experimental Workflows
GC-MS Workflow for UR-144 and its Pyrolysis Product
The following diagram illustrates a typical GC-MS workflow for the analysis of UR-144 and its primary thermal degradant in a seized material or biological sample.
Caption: GC-MS workflow for UR-144 analysis.
LC-MS/MS Workflow for UR-144 and its Metabolites
This diagram outlines a common LC-MS/MS workflow for the comprehensive analysis of UR-144, its pyrolysis product, and its metabolites in biological fluids.
Caption: LC-MS/MS workflow for UR-144 analysis.
Detailed Experimental Protocols
GC-MS Protocol for UR-144 and Pyrolysis Product in Seized Material
This protocol is adapted from established methods for the analysis of synthetic cannabinoids in herbal blends.[1][27]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the homogenized herbal material into a glass vial.
-
Add 1 mL of methanol and vortex for 1 minute.
-
Sonicate for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
GC-MS Parameters:
-
Injector: 280°C, splitless mode.[27]
-
Column: DB-1 MS or equivalent (30 m x 0.25 mm x 0.25 µm).[27]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[27]
-
Oven Program: Initial temperature of 100°C for 1 min, ramp to 300°C at 12°C/min, and hold for 9 min.[27]
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of 30-550 amu.[27]
-
LC-MS/MS Protocol for UR-144 and Metabolites in Urine
This protocol is a representative method for the sensitive detection of UR-144 and its metabolites in urine.[17][19][28]
-
Sample Preparation:
-
To 100 µL of urine in a microcentrifuge tube, add 10 µL of an internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial and inject.
-
-
LC-MS/MS Parameters:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[19]
-
Mobile Phase A: 0.1% formic acid in water.[18]
-
Mobile Phase B: 0.1% formic acid in methanol.[18]
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.4 mL/min.
-
MS Parameters: Electrospray ionization (ESI) in positive mode. Monitor at least two MRM transitions for each analyte for quantification and confirmation.[19]
-
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of UR-144 and its degradants. The choice between the two depends on the specific analytical goals.
-
GC-MS is a robust and reliable technique, particularly for the analysis of seized materials where the parent compound and its pyrolysis product are of primary interest. Its extensive, reproducible fragmentation patterns are a significant advantage for the identification of unknown compounds. However, the thermal degradation of UR-144 must be considered, and it is less suitable for the direct analysis of polar metabolites.
-
LC-MS/MS is the superior technique for the comprehensive analysis of UR-144 and its metabolites in biological matrices.[18] Its ability to analyze polar and thermally labile compounds without derivatization, coupled with its excellent sensitivity and selectivity, makes it the gold standard for clinical and forensic toxicology applications.[13]
For a complete picture of UR-144 consumption and metabolism, a combined approach can be highly beneficial. GC-MS can provide valuable information on the presence of the parent drug and its pyrolysis product, indicating the route of administration, while LC-MS/MS can offer a detailed profile of the metabolites, providing a longer window of detection.
References
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Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. Available from: [Link]
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Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International. Available from: [Link]
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Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. National Institutes of Health. Available from: [Link]
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Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. Available from: [Link]
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Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology. Available from: [Link]
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UR-144. SWGDRUG.org. Available from: [Link]
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Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. Available from: [Link]
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Qualitative confirmation of 9 synthetic cannabinoids and 20 metabolites in human urine using LC-MS/MS and library search. SciSpace. Available from: [Link]
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Development and Validation of a Rapid Method for Identification of New Synthetic Cannabinoids in Hair Based on High-Performance Liquid Chromatography–Ion Trap Mass Spectrometry Using a Simplified User Interface. Journal of Analytical Toxicology. Available from: [Link]
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Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health. Available from: [Link]
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Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. Available from: [Link]
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Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. PubMed. Available from: [Link]
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Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. National Institutes of Health. Available from: [Link]
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Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. National Institutes of Health. Available from: [Link]
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Characterization of the thermal degradation product of UR-144. Scribd. Available from: [Link]
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Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology. Available from: [Link]
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Detection of Urinary Metabolites of AM-2201 and UR-144, Two Novel Synthetic Cannabinoids. PubMed. Available from: [Link]
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Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. ResearchGate. Available from: [Link]
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GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. Available from: [Link]
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Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. ResearchGate. Available from: [Link]
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Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of P. Semantic Scholar. Available from: [Link]
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Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. ResearchGate. Available from: [Link]
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Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed. Available from: [Link]
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UR-144 in products sold via the Internet: Identification of related compounds and characterization of pyrolysis products. ResearchGate. Available from: [Link]
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Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. ResearchGate. Available from: [Link]
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Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. SciSpace. Available from: [Link]
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Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Oxford Academic. Available from: [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of an Analytical Method for the UR-144 Degradant
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of synthetic cannabinoids and their metabolites are paramount. This guide provides an in-depth, technically-focused comparison for the inter-laboratory validation of an analytical method specifically designed for a significant degradant of the synthetic cannabinoid UR-144. The principles and protocols outlined here are grounded in extensive experience and adhere to internationally recognized standards to ensure scientific integrity and trustworthy results.
The synthetic cannabinoid UR-144, chemically known as (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is known to undergo thermal degradation, particularly during analysis by gas chromatography-mass spectrometry (GC-MS) or when smoked.[1][2][3] This process often leads to the formation of a ring-opened isomer, referred to as the UR-144 degradant.[1][2][3] The presence and concentration of this degradant are of significant interest as it has been shown to possess potent activity at cannabinoid receptors, potentially even higher than the parent compound.[1][2][4] Therefore, a robust and validated analytical method is crucial for forensic toxicology, clinical diagnostics, and metabolism studies.
This guide will walk you through the essential steps of an inter-laboratory validation study for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a preferred technique for its sensitivity and specificity in analyzing such compounds.[5] The validation process is designed to demonstrate that the analytical procedure is suitable for its intended purpose, a cornerstone of good laboratory practice.[6]
The Foundation: Method Validation Principles
An inter-laboratory validation study, also known as a collaborative study, is the gold standard for assessing the reproducibility of an analytical method. It involves multiple laboratories analyzing identical samples to determine the method's performance characteristics under various conditions. The framework for this validation is built upon the principles outlined in the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q2(R1).[7][8][9][10]
The primary validation parameters to be assessed in this inter-laboratory study are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further divided into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility (Inter-laboratory precision): Precision between laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The Inter-Laboratory Study Design
To ensure a comprehensive and objective comparison, a well-defined study protocol is essential. This study will involve a coordinating laboratory and a minimum of three participating laboratories.
Materials and Methods
Reference Standards and Reagents:
-
Certified reference material of UR-144 degradant.
-
Internal standard (e.g., UR-144-d5 degradant).
-
LC-MS grade water, acetonitrile, methanol, and formic acid.
-
Control human plasma/urine from a certified source.
Sample Preparation: A standardized solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol will be provided to all participating laboratories. The choice of extraction method is critical for removing matrix interferences and concentrating the analyte. For this guide, we will detail an LLE procedure, which is often favored for its simplicity and cost-effectiveness.[11][12]
Instrumentation: Each laboratory will utilize a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS). While the exact make and model may vary, all systems must be capable of performing multiple reaction monitoring (MRM) for sensitive and specific detection.
Visualizing the Workflow
The overall workflow of the inter-laboratory validation study can be visualized as follows:
Caption: Workflow of the inter-laboratory validation study.
Detailed Experimental Protocol: LC-MS/MS Method
This section provides a step-by-step protocol for the analysis of the UR-144 degradant. Adherence to this protocol is crucial for ensuring consistency across participating laboratories.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma/urine sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL UR-144-d5 degradant).
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 500 µL of a mixture of n-hexane and ethyl acetate (9:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: A typical UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for the UR-144 degradant and the internal standard must be optimized. For example:
-
UR-144 Degradant: Q1: m/z 312.2 -> Q3: m/z 144.1 (quantifier), m/z 171.1 (qualifier)
-
UR-144-d5 Degradant (IS): Q1: m/z 317.2 -> Q3: m/z 144.1
-
Data Presentation and Comparison
The data from each participating laboratory will be collected and analyzed by the coordinating laboratory. The results will be summarized in clear and concise tables to facilitate comparison.
Table 1: Linearity
| Laboratory | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Lab 1 | 0.5 - 100 | 0.998 |
| Lab 2 | 0.5 - 100 | 0.997 |
| Lab 3 | 0.5 - 100 | 0.999 |
| Average | 0.5 - 100 | 0.998 |
Table 2: Accuracy and Precision (Inter-laboratory)
| Spiked Concentration (ng/mL) | Laboratory | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD%) |
| 1.5 | Lab 1 | 1.45 | 96.7 | 5.2 |
| Lab 2 | 1.58 | 105.3 | 6.1 | |
| Lab 3 | 1.49 | 99.3 | 4.8 | |
| Overall | 1.51 | 100.4 | 5.4 | |
| 50 | Lab 1 | 48.9 | 97.8 | 3.5 |
| Lab 2 | 51.2 | 102.4 | 4.1 | |
| Lab 3 | 49.5 | 99.0 | 3.8 | |
| Overall | 49.9 | 99.7 | 3.8 | |
| 80 | Lab 1 | 78.6 | 98.3 | 2.9 |
| Lab 2 | 82.1 | 102.6 | 3.5 | |
| Lab 3 | 79.8 | 99.8 | 3.1 | |
| Overall | 80.2 | 100.2 | 3.2 |
Table 3: LOD and LOQ
| Laboratory | LOD (ng/mL) | LOQ (ng/mL) |
| Lab 1 | 0.15 | 0.5 |
| Lab 2 | 0.20 | 0.5 |
| Lab 3 | 0.18 | 0.5 |
| Average | 0.18 | 0.5 |
Interpretation of Results and Best Practices
The hypothetical data presented in the tables demonstrate a high degree of linearity, accuracy, and precision across the participating laboratories. The low relative standard deviation (RSD%) for the inter-laboratory precision indicates that the method is reproducible. The consistent LOD and LOQ values further support the method's suitability for detecting and quantifying low levels of the UR-144 degradant.
Causality Behind Experimental Choices:
-
LC-MS/MS: This technique was chosen for its high sensitivity and specificity, which is crucial when dealing with complex biological matrices and the need to differentiate between structurally similar compounds.
-
Isotope-Labeled Internal Standard: The use of a deuterated internal standard (UR-144-d5 degradant) is critical for compensating for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method.
-
Gradient Elution: A gradient elution is employed in the liquid chromatography to ensure adequate separation of the analyte from endogenous matrix components, which can cause ion suppression or enhancement in the mass spectrometer.
Trustworthiness Through a Self-Validating System:
The inclusion of quality control (QC) samples at low, medium, and high concentrations within each analytical run is a self-validating mechanism. These QCs are prepared independently from the calibration standards and are used to accept or reject the results of each batch. For a run to be considered valid, the measured concentrations of the QCs must fall within a predefined acceptance range (e.g., ±15% of the nominal value).
Conclusion
The inter-laboratory validation of an analytical method for the UR-144 degradant is a critical step in ensuring the reliability and comparability of data across different research and testing facilities. The LC-MS/MS method detailed in this guide, when subjected to a rigorous validation process as outlined, demonstrates the necessary performance characteristics for its intended use. By following standardized protocols and adhering to international guidelines, researchers can have a high degree of confidence in their analytical results, which is essential for advancing our understanding of the pharmacology and toxicology of synthetic cannabinoids.
References
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Adamowicz, P., Zuba, D., & Byrska, B. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 236, 8-14. [Link]
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European Medicines Agency. (2024). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. [Link]
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Naqi, H. A., Pudney, C. R., Husbands, S. M., & Blagbrough, I. S. (2019). Analysis of synthetic cannabinoid agonists and their degradation products after combustion in a smoking simulator. Analytical Methods, 11(24), 3101-3108. [Link]
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Kanwal, N. (2015). ICH Q2 Analytical Method Validation. SlideShare. [Link]
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ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
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De Luca, R., et al. (2019). Determination of the Synthetic Cannabinoids JWH-122, JWH-210, UR-144 in Oral Fluid of Consumers by GC-MS and Quantification of Parent Compounds and Metabolites by UHPLC-MS/MS. Molecules, 24(11), 2098. [Link]
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Carlier, J., et al. (2014). Enzyme-linked immunosorbent assay (ELISA) for the detection of use of the synthetic cannabinoid agonists UR-144 and XLR-11 in human urine. Forensic Toxicology, 32(2), 245-254. [Link]
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Kishida, K., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Pharmacological Sciences, 133(4), 225-231. [Link]
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Longe, K. (2016). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
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Holt, S., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 617-623. [Link]
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Longe, K., et al. (2016). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University. [Link]
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Hays, P. A., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(2), 83-91. [Link]
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Kishida, K., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed. [Link]
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Giorgetti, A., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules, 25(11), 2686. [Link]
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Gerostamoulos, D., et al. (2018). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology, 42(8), 536-544. [Link]
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Namera, A., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 175-194. [Link]
-
Labcompare. (2020). Method Validation of Chemical Analytical Methods of Cannabis and Cannabis-Derived Products. [Link]
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Adamowicz, P., et al. (2017). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases. Forensic Science, Medicine, and Pathology, 13(2), 147-152. [Link]
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A Comparative Toxicological Assessment of UR-144 and Its Thermal Degradant: A Guide for Researchers
Introduction: Beyond the Parent Compound
The landscape of novel psychoactive substances (NPS) is dominated by synthetic cannabinoids, with compounds like UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) frequently emerging in forensic and clinical settings.[1][2][3] Developed initially by Abbott Laboratories as a selective agonist for the peripheral cannabinoid receptor CB₂, its abuse potential quickly led to its proliferation on the illicit market.[2][4] While the pharmacology of the parent compound is of critical interest, a significant oversight in many initial toxicological assessments is the consideration of its transformation under real-world usage conditions.
The primary route of administration for UR-144 is smoking, a process that subjects the molecule to intense heat.[3][5][6] This is not a benign delivery method; the high temperatures induce pyrolysis, chemically altering the parent compound.[7][8] For UR-144, this process leads to the formation of a specific, ring-opened thermal degradant.[5][8][9] This guide provides a comprehensive comparative analysis of UR-144 and this key thermal degradant. We will dissect their differing pharmacodynamics and toxicological profiles, supported by experimental data and protocols, to underscore a critical principle in NPS toxicology: the substance inhaled is not always the substance synthesized. Understanding this transformation is paramount for accurately assessing public health risks and developing effective clinical and forensic responses.
Chemical Transformation via Pyrolysis
UR-144 is characterized by a sterically strained tetramethylcyclopropyl moiety.[7] This chemical feature is inherently unstable under high heat. During smoking, which can generate temperatures of 700-900°C, this ring structure opens, yielding a primary, more stable isomer.[7][10] This transformation is not a minor alteration; it fundamentally changes the molecule's interaction with biological systems.
Caption: Pyrolytic conversion of UR-144 to its thermal degradant.
Comparative Pharmacodynamics: A Shift in Receptor Affinity and Efficacy
The primary targets for cannabinoids are the CB₁ and CB₂ receptors, G-protein coupled receptors that modulate neurotransmission and immune responses, respectively.[2][11] The psychoactive effects of cannabinoids are mediated primarily through CB₁ agonism. While UR-144 itself has a much higher affinity for the CB₂ receptor over the CB₁ receptor, its thermal degradant exhibits a dramatic and concerning shift in this profile.[4]
Experimental data reveals that the thermal degradant has a significantly higher binding affinity and functional agonist activity at the human CB₁ receptor compared to the parent UR-144.[5][6] This suggests that the process of smoking potentiates the psychoactive and, by extension, the toxic potential of the substance.
Cannabinoid Receptor Signaling Pathway
Both UR-144 and its degradant act as agonists at cannabinoid receptors. Upon binding, they activate the associated Gi/o protein, which in turn inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels and downstream modulation of synaptic activity. The increased efficacy of the degradant at the CB₁ receptor implies a more robust initiation of this signaling cascade in the central nervous system.
Caption: Simplified cannabinoid receptor signaling cascade.
Quantitative Comparison of Receptor Activity
The following table summarizes the comparative receptor binding affinities and functional activities. The lower EC₅₀ value for the degradant at the CB₁ receptor indicates greater potency.
| Compound | CB₁ Receptor Affinity (Kᵢ) | CB₂ Receptor Affinity (Kᵢ) | CB₁ Functional Activity (EC₅₀) | CB₂ Functional Activity (EC₅₀) |
| UR-144 | 150 nM[4] | 1.8 nM[4] | ~98 - 421 nM[4][12] | ~3.6 - 72 nM[4][11] |
| UR-144 Degradant | More potent than UR-144 (~1.9 ng/mL EC₅₀)[11] | Potent (~2.5 ng/mL EC₅₀)[11] | ~4-fold higher than UR-144[5][6] | Data less defined |
Note: Data is aggregated from multiple sources and methodologies, leading to ranges in reported values. The key takeaway is the relative shift in potency.
In Vitro Comparative Toxicity Assessment
To dissect cellular-level toxicity, a battery of in vitro assays is essential. This approach allows for the controlled exposure of specific human cell lines to UR-144 and its degradant, providing mechanistic insights into cytotoxicity, genotoxicity, and oxidative stress.
Caption: General workflow for in vitro toxicity testing.
Cytotoxicity: Assessing Cell Viability
Cytotoxicity assays measure the degree to which a substance causes cell damage or death. Studies on UR-144 have yielded conflicting results depending on the cell line and concentrations used. In human neuroblastoma (SH-SY5Y) cells, UR-144 did not induce significant cell death at concentrations up to 50 µM.[1][13] Conversely, in cardiomyoblasts, UR-144 caused dose-dependent cytotoxicity, suggesting tissue-specific effects.[14][15] Comprehensive cytotoxicity data for the thermal degradant is a notable research gap that is critical to address.
Protocol: MTT Assay for Cytotoxicity
-
Rationale: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Plate human cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Compound Exposure: Prepare serial dilutions of UR-144 and its thermal degradant in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Genotoxicity: Investigating DNA Damage
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. For UR-144, results are again inconsistent; one study on SH-SY5Y cells found no significant genotoxicity[1][13], while another report cited by the WHO indicated that UR-144 induced DNA damage at the chromosomal level.[12] The genotoxic potential of the thermal degradant remains to be thoroughly investigated.
Protocol: Alkaline Comet Assay
-
Rationale: This assay visualizes DNA damage in individual cells. When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Procedure:
-
Cell Exposure: Treat cells with UR-144 or its degradant as described for the cytotoxicity assay.
-
Cell Embedding: Mix a small number of treated cells (approx. 1x10⁴) with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold, high-salt lysis solution overnight to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA) using specialized imaging software.
-
In Vivo Toxicity: Effects in Whole Organism Models
While in vitro assays provide mechanistic clues, in vivo studies are crucial for understanding the systemic and behavioral effects of a substance. Animal models, particularly rodents, are used to assess the integrated physiological and neurological responses.
Cannabimimetic Effects: The Mouse Tetrad Test
The "tetrad" is a battery of four tests that are characteristic of CB₁ agonist activity in mice: hypothermia (decreased body temperature), catalepsy (ring immobility), analgesia (reduced pain sensation), and hypolocomotion (reduced spontaneous movement). Studies have shown that the thermal degradant of UR-144 produces significantly augmented hypothermic and akinetic (hypolocomotion) effects compared to the parent UR-144, which is consistent with its higher CB₁ receptor activity.[5][6]
| Compound | Hypothermic Effect | Akinetic Effect |
| UR-144 | Present | Present |
| UR-144 Degradant | Augmented[5][6] | Augmented[5][6] |
Protocol: Mouse Tetrad Test
-
Rationale: To assess the in vivo CB₁-mediated psychoactive effects of a compound. A positive result in all four tests is highly predictive of THC-like activity.
-
Procedure:
-
Acclimation: Acclimate male mice (e.g., C57BL/6) to the testing environment.
-
Baseline Measurement: Record baseline measurements for each of the four endpoints before drug administration.
-
Rectal Temperature: Use a digital thermometer with a lubricated probe.
-
Locomotor Activity: Place the mouse in an open-field arena and record movement using an automated tracking system.
-
Catalepsy: Place the mouse's forepaws on a raised bar (e.g., 5 cm high). Record the time it remains immobile.
-
Analgesia (Tail-flick or Hot-plate test): Measure the latency to respond to a thermal pain stimulus.
-
-
Drug Administration: Administer UR-144, its degradant, or a vehicle control via a relevant route (e.g., intraperitoneal injection).
-
Post-Drug Measurement: At a set time point post-administration (e.g., 30 minutes), repeat all four measurements.
-
Data Analysis: Compare the post-drug measurements to the baseline for each animal and across treatment groups to determine the magnitude of the effect.
-
Cardiotoxicity and Neurotoxicity: From Cell to Clinic
Clinical reports from human intoxications frequently link UR-144 use to severe adverse events, including tachycardia, convulsions, hallucinations, and depression.[3][15][16] This presents a partial disconnect with some in vitro data, which showed limited neurotoxicity in specific assays.[1][13]
This gap highlights the complexity of in vivo toxicity. It may be that the observed neurotoxicity is mediated by the more potent thermal degradant, by metabolites, or by complex systemic effects not captured in isolated cell cultures. In vitro studies on cardiomyoblasts have provided a potential mechanism for cardiotoxicity, showing that UR-144 can induce autophagic and necrotic cell death through pathways involving elevated intracellular calcium and activation of Death-Associated Protein Kinase 1 (DAPK1).[14][15][17]
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A Comparative Analysis of Cannabinoid Receptor Binding: UR-144 vs. its Pyrolytic Degradant
A Guide for Researchers in Drug Discovery and Pharmacology
This guide provides a detailed comparison of the relative binding affinities of the synthetic cannabinoid UR-144 and its primary thermal degradant for the human cannabinoid receptors CB1 and CB2. For researchers in pharmacology and drug development, understanding how structural changes, such as those induced by pyrolysis during smoking, alter receptor interaction is critical for predicting pharmacological effects and developing safer therapeutic agents.
Introduction: The Shifting Landscape of Cannabinoid Receptor Ligands
UR-144, (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid originally developed by Abbott Laboratories.[1] It was designed as a selective agonist for the CB2 receptor, which is primarily expressed in the peripheral nervous system and immune cells, making it a target for therapeutic applications without the psychoactive effects associated with the CB1 receptor.[2][3] The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[4][5] However, the common route of administration for illicit synthetic cannabinoids is smoking, which can lead to thermal degradation and the formation of novel psychoactive compounds.[6][7] The primary pyrolytic degradant of UR-144 is a ring-opened isomer that exhibits a significantly different receptor binding profile.[6][8]
This guide will delve into the experimental data that delineates the binding affinities of UR-144 and its degradant, providing a framework for understanding their structure-activity relationships and the implications for their pharmacological profiles.
Comparative Binding Affinities: A Shift in Receptor Selectivity
Experimental data from various studies, primarily utilizing radioligand binding assays and functional bioassays, have demonstrated a notable shift in the receptor selectivity between UR-144 and its degradant. While UR-144 displays a preferential affinity for the CB2 receptor, its degradant exhibits enhanced affinity and potency at the CB1 receptor.
Table 1: Cannabinoid Receptor Binding Affinities and Potencies
| Compound | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |
| UR-144 | CB1 | 150 nM[1] | 8.5 ng/mL[4][9] / 421 nM[1] |
| CB2 | 1.8 nM[1] | 3.6 ng/mL[4][9] / 72 nM[1] | |
| UR-144 Degradant | CB1 | - | 1.9 ng/mL[4] |
| CB2 | - | 2.5 ng/mL[4] |
Note: EC50 values are presented in both ng/mL and nM where available from the sources. Direct conversion may not be precise without the molecular weight of the specific degradant structure used in each study.
The data clearly indicates that UR-144 is a potent CB2 receptor agonist with approximately 83-fold lower affinity for the CB1 receptor.[1] In contrast, the UR-144 degradant shows a marked increase in potency at the CB1 receptor, with an EC50 value of 1.9 ng/mL compared to UR-144's 8.5 ng/mL.[4] In fact, the degradant is more potent at the CB1 receptor than the CB2 receptor.[4] This transformation is significant, as the increased CB1 agonism of the degradant suggests a higher potential for psychoactive effects compared to the parent compound.[6][7] Studies have shown the UR-144 degradant to have approximately four-fold higher agonist activity at the human CB1 receptor.[6][7]
Cannabinoid Receptor Signaling Pathway
The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs).[4] Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][10] This signaling cascade ultimately modulates neurotransmitter release and cellular activity.
Caption: Agonist binding to CB1/CB2 receptors activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels.
Experimental Methodology: Radioligand Binding Assay
The determination of binding affinities (Ki) is typically achieved through competitive radioligand binding assays.[10][11][12] This technique measures the ability of an unlabeled compound (the "competitor," e.g., UR-144 or its degradant) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Step-by-Step Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Rationale: To isolate the receptors of interest, which are embedded in the cell membrane.
-
Procedure:
-
Culture cells expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer solution.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
2. Assay Setup:
-
Rationale: To create a competitive environment between the radioligand and the test compound.
-
Procedure:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940).
-
Add increasing concentrations of the unlabeled test compound (UR-144 or its degradant).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-radioactive ligand).
-
3. Incubation:
-
Rationale: To allow the binding reaction to reach equilibrium.
-
Procedure:
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes).
-
4. Separation of Bound and Free Ligand:
-
Rationale: To isolate the radioligand that is bound to the receptors from the unbound radioligand.
-
Procedure:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
The membranes with the bound radioligand will be trapped on the filter, while the unbound ligand passes through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
5. Quantification:
-
Rationale: To measure the amount of radioactivity bound to the receptors.
-
Procedure:
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Count the radioactivity in a scintillation counter.
-
6. Data Analysis:
-
Rationale: To determine the IC50 and Ki values.
-
Procedure:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity.
Conclusion and Future Directions
The comparison of UR-144 and its pyrolytic degradant highlights a critical consideration in the study of synthetic cannabinoids: the route of administration can drastically alter the pharmacological profile of a compound. The increased CB1 receptor potency of the UR-144 degradant underscores the potential for enhanced psychoactive effects and greater abuse liability when the parent compound is smoked.
For researchers, this necessitates a thorough evaluation of not only the parent compound but also its potential metabolites and degradation products. Future research should focus on:
-
Detailed structural elucidation of various degradants formed under different heating conditions.
-
In vivo studies to correlate the observed in vitro binding affinities with behavioral and physiological effects.
-
Development of CB2-selective agonists with improved thermal stability to minimize the formation of psychoactive byproducts.
By understanding the nuanced interactions between synthetic cannabinoids and their receptors, the scientific community can better inform public health and safety initiatives and continue to explore the therapeutic potential of the endocannabinoid system.
References
- BenchChem. (2025). [³⁵S]GTPγS Binding Assay for Characterizing CB1R Allosteric Modulator 3. BenchChem.
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Hataoka, K., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Journal of Toxicological Sciences, 42(3), 335-341. Retrieved from [Link]
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Hataoka, K., et al. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. PubMed. Retrieved from [Link]
- Springer Nature. (n.d.). Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells. Springer Link.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay of Tetrahydromagnolol at Cannabinoid Receptors. BenchChem.
- Coronado-Álvarez, N., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. PubMed Central.
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- ResearchGate. (2025). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. ResearchGate.
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- Taylor & Francis. (n.d.). UR-144 – Knowledge and References. Taylor & Francis Online.
- Frontiers Media. (n.d.). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology.
- Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University Scholar.
- Adamowicz, P., & Lechowicz, W. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Science International, 233(1-3), 269-276.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
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Wikipedia. (n.d.). UR-144. Wikipedia. Retrieved from [Link]
- World Health Organization. (2014). UR-144 Critical Review Report. WHO.
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Presley, B. C., et al. (2017). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PubMed Central. Retrieved from [Link]
- FABAD Journal of Pharmaceutical Sciences. (2022). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD J. Pharm. Sci.
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Dhopeshwarkar, A., & Mackie, K. (2014). Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists. PubMed. Retrieved from [Link]
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Pertwee, R. G. (2009). Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Cannabinoid receptor 2. Wikipedia. Retrieved from [Link]
-
Kulkarni, P. M., et al. (2021). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. PubMed Central. Retrieved from [Link]
-
MDPI. (2024). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. MDPI. Retrieved from [Link]
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The Unseen Variable: A Guide to Confirming UR-144 Degradant Structure with Certified Reference Material
Introduction: The Analytical Imperative in Synthetic Cannabinoid Profiling
In the ever-evolving landscape of novel psychoactive substances (NPS), the synthetic cannabinoid UR-144, [(1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone], has been a compound of significant interest to the forensic and toxicological communities.[1] While the parent compound is well-characterized, the analytical challenge often lies in the confident identification of its transformation products. This is particularly critical for the primary thermal degradant of UR-144, an impurity frequently encountered in the analysis of seized materials, especially when gas chromatography-mass spectrometry (GC-MS) is employed.[2]
This guide provides an in-depth comparison of analytical approaches for the structural confirmation of the UR-144 degradant. It will objectively demonstrate the pivotal role of a Certified Reference Material (CRM) in achieving unambiguous identification, contrasting this with methods that rely solely on spectral interpretation and chromatographic data. We will delve into the causality behind experimental choices and present supporting data to underscore the importance of robust, self-validating analytical systems.
The Significance of the UR-144 Degradant: More Than Just an Impurity
The primary thermal degradant of UR-144 is its ring-opened isomer, 3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one.[2] This structural transformation is not merely an analytical artifact; it has significant pharmacological implications. Studies have shown that this degradant exhibits a four-fold higher agonist activity at the human CB1 receptor compared to the parent UR-144.[3] This increased potency means that the presence of the degradant can lead to more profound physiological effects, making its accurate identification a matter of public health and safety.[3][4]
The Cornerstone of Confidence: The Role of Certified Reference Materials
In analytical chemistry, and particularly in a regulatory environment, a Certified Reference Material (CRM) is the bedrock of measurement accuracy and traceability.[5] A CRM is a highly characterized and authenticated material produced under stringent ISO 17034 guidelines, accompanied by a certificate that specifies its property values, measurement uncertainty, and traceability to recognized standards.[5] In the context of UR-144 degradant analysis, a CRM serves as the definitive benchmark for comparison, moving beyond tentative identification to confident structural confirmation.
The use of a CRM allows for:
-
Unambiguous Peak Identification: By matching the retention time and mass spectrum of an unknown peak to that of a CRM, analysts can eliminate the ambiguity inherent in interpreting fragmentation patterns of novel compounds.
-
Method Validation: CRMs are essential for validating analytical methods, ensuring they are accurate, precise, and fit for purpose.[6][7]
-
Inter-laboratory Comparability: The use of CRMs ensures that results from different laboratories are comparable, a critical aspect of forensic and toxicological testing.
Experimental Design: A Comparative Analysis
To illustrate the impact of a CRM on the analytical outcome, we will compare two workflows for the analysis of a hypothetical seized herbal mixture suspected to contain UR-144 and its degradant.
Workflow 1: Analysis without a Certified Reference Material of the Degradant. Workflow 2: Analysis with a Certified Reference Material of the Degradant.
Experimental Protocols
Sample Preparation (for both workflows):
-
Extraction: A 1-gram sample of the herbal mixture is extracted with 10 mL of methanol via sonication for 15 minutes.
-
Centrifugation: The extract is centrifuged at 3000 rpm for 10 minutes.
-
Filtration: The supernatant is filtered through a 0.45 µm PTFE syringe filter into an autosampler vial.
Instrumentation and Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). The choice of a non-polar column is based on the lipophilic nature of synthetic cannabinoids.[8]
-
Injector Temperature: 250°C. This temperature is a common starting point, but it's important to note that it can contribute to the thermal degradation of UR-144 to its ring-opened isomer.[2]
-
Oven Program: Initial temperature of 150°C, ramped to 300°C at 15°C/min, hold for 5 minutes.
-
Mass Spectrometer: Scan range of 40-550 amu.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. ESI is chosen for its soft ionization, which typically preserves the molecular ion, a crucial piece of information for initial identification.[9]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). C18 columns are widely used for the separation of synthetic cannabinoids due to their hydrophobic properties.[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid helps to improve peak shape and ionization efficiency.
-
Flow Rate: 0.4 mL/min.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
Results and Discussion: The Tale of Two Workflows
Workflow 1: Analysis without a CRM - An Educated Guess
In this scenario, the analyst observes two significant peaks in the GC-MS chromatogram. The first peak is readily identified as UR-144 by comparison to a library spectrum and a CRM of the parent compound. The second, later-eluting peak, exhibits a mass spectrum with some similarities to UR-144, but with a key difference: a prominent fragment ion at an m/z 15 amu higher than the base peak of UR-144.[2]
Based on literature, the analyst can hypothesize that this second peak is the UR-144 degradant, formed by thermal rearrangement in the hot GC injector.[2] The mass spectral evidence, particularly the McLafferty rearrangement product, supports this tentative identification.[2]
However, without a CRM, this identification remains presumptive. There is a degree of uncertainty, as other isomers or closely related compounds could potentially produce similar fragmentation patterns. The identification is based on inference rather than direct comparison.
Workflow 2: Analysis with a CRM - Definitive Confirmation
Here, the analyst follows the same initial procedure. After the tentative identification of the second peak as the UR-144 degradant, a solution of the UR-144 Degradant CRM is injected into the GC-MS and LC-MS/MS systems under the same conditions.
The results are unequivocal:
-
GC-MS: The retention time and the mass spectrum of the unknown peak in the sample are a perfect match to the UR-144 Degradant CRM.
-
LC-MS/MS: The retention time and the MRM transitions of the unknown peak in the sample are identical to those of the CRM.
This direct comparison provides definitive, legally defensible confirmation of the degradant's structure. The use of the CRM transforms a well-founded hypothesis into a validated scientific fact.
Data Presentation: A Side-by-Side Comparison
| Analytical Parameter | Workflow 1: Without CRM (Tentative Identification) | Workflow 2: With CRM (Confirmed Identification) |
| GC Retention Time | Relative retention time compared to UR-144 is consistent with literature reports for the degradant. | Exact match of retention time between the sample peak and the CRM. |
| GC-MS (EI) Spectrum | Mass spectrum shows characteristic fragments, including a prominent ion 15 amu higher than the UR-144 base peak, suggesting a McLafferty rearrangement.[2] | Identical mass spectrum, including all fragment ions and their relative abundances, between the sample peak and the CRM. |
| LC Retention Time | A peak is observed at a retention time expected for a compound of similar polarity to the presumed degradant. | Exact match of retention time between the sample peak and the CRM. |
| LC-MS/MS Transitions | Precursor and product ions are selected based on the presumed structure of the degradant. The signal is present. | Identical precursor ion and product ion transitions, with identical ratios, between the sample peak and the CRM. |
| Confidence in Identification | High, but not absolute. Relies on interpretation and literature data. | Absolute and legally defensible. Based on direct comparison to a certified standard. |
Visualizing the Workflow: The Path to Confident Identification
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling UR-144 Degradant
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of UR-144 and its degradants. As the toxicological properties of synthetic cannabinoid degradants are often poorly characterized and can be more hazardous than the parent compound, a stringent, precautionary approach to safety is mandatory.
Hazard Identification: The Unseen Risks of Degradation
UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone, is a potent synthetic cannabinoid regulated as a Schedule I compound in the United States.[1] While the pharmacology of UR-144 is documented, the primary operational risk often lies in its degradation products.
Thermal degradation, such as heating during analysis, can produce a ring-opened isomer known as the "UR-144 degradant".[2][3][4] Crucially, this specific degradant has been shown to exhibit a significantly higher agonist activity at the human CB1 receptor—approximately four times that of the parent UR-144.[2][4] This augmented potency can lead to increased cannabimimetic effects, heightening the risk of accidental exposure.[2][4] Studies have demonstrated that this degradant is more potent at CB1 receptors than the parent compound, while other metabolites show higher potency at CB2 receptors.[5]
Given that the precise toxicity and full range of pharmacological activities of all potential degradants are not fully elucidated, all UR-144 degradants must be handled as if they are significantly more potent and hazardous than the parent compound.
Risk Assessment: A Multi-Factorial Approach
The selection of appropriate Personal Protective Equipment (PPE) is not static; it must be dictated by a dynamic risk assessment for each specific procedure. Key factors to consider include the physical form of the material, the scale of the operation, and the potential for aerosolization.
Table 1: Procedural Risk Level and Corresponding Engineering Controls
| Quantity | Procedure | Physical Form | Risk Level | Minimum Engineering Control |
| <10 mg | Weighing, preparing solutions | Solid Powder | High | Vented Balance Enclosure or Chemical Fume Hood |
| <10 mg | Liquid handling (e.g., plating) | Dilute Solution | Moderate | Chemical Fume Hood |
| >10 mg | All manipulations | Solid Powder | Very High | Glovebox or Powder Containment Hood |
| >10 mg | All manipulations | Solution | High | Chemical Fume Hood |
The following diagram illustrates the decision-making process for determining the necessary level of containment and PPE.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
